molecular formula C11H7BrClNO B1373724 3-Bromo-5-(3-chlorophenoxy)pyridine CAS No. 28232-65-7

3-Bromo-5-(3-chlorophenoxy)pyridine

货号: B1373724
CAS 编号: 28232-65-7
分子量: 284.53 g/mol
InChI 键: NAWCDQFYAZDWIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-(3-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5-(3-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWCDQFYAZDWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678772
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-65-7
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with both a bromine atom and a chlorophenoxy group, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of multiple reactive sites allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a hypothesized mechanism of action based on the biological activities of structurally related molecules.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 28232-65-7[1]
Molecular Formula C₁₁H₇BrClNO[1]
Molecular Weight 284.54 g/mol [1]
Boiling Point 342.092 °C at 760 mmHg[2]
Density 1.568 g/cm³[2]
Refractive Index 1.616[2]
Flash Point 160.691 °C[2]
XLogP3 4.3[2]

Experimental Protocols

Hypothetical Synthesis via Ullmann Condensation:

This proposed method involves the copper-catalyzed reaction between 3-bromo-5-hydroxypyridine and 1-chloro-3-iodobenzene.

Materials:

  • 3-bromo-5-hydroxypyridine

  • 1-chloro-3-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (as solvent)

  • Toluene

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-hydroxypyridine (1 equivalent), 1-chloro-3-iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous pyridine as the solvent and stir the mixture at reflux (approximately 115 °C) for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with toluene.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any remaining iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathway

There is currently no direct evidence in the scientific literature detailing the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, particularly the substituted pyridine ring, are found in numerous compounds investigated as kinase inhibitors. For instance, various pyridine and bromo-pyrimidine derivatives have been explored as inhibitors of tyrosine kinases such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[3][4][5]

Based on this precedent, a hypothetical role for this compound as a tyrosine kinase inhibitor can be postulated. The pyridine nitrogen could act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, a common binding mode for many kinase inhibitors. The brominated and chlorinated phenyl rings would likely occupy hydrophobic pockets within the active site, contributing to the binding affinity and selectivity.

Below is a conceptual diagram illustrating this hypothetical mechanism of action.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket_1 Hydrophobic Pocket 1 hydrophobic_pocket_2 Hydrophobic Pocket 2 pyridine Pyridine Ring pyridine->hinge Hydrogen Bond bromophenyl Bromophenyl Group bromophenyl->hydrophobic_pocket_1 Hydrophobic Interaction chlorophenoxy Chlorophenoxy Group chlorophenoxy->hydrophobic_pocket_2 Hydrophobic Interaction atp ATP atp->hinge Competitive Binding

Hypothetical binding mode of this compound in a kinase active site.

Experimental Workflow for Kinase Inhibitor Profiling:

To validate this hypothesis, a systematic experimental workflow would be required. This would involve in vitro kinase assays to determine the inhibitory activity against a panel of kinases, followed by cellular assays to assess its effect on cancer cell proliferation and downstream signaling pathways.

G start Synthesize and Purify This compound in_vitro_assay In Vitro Kinase Assay (e.g., against Bcr-Abl) start->in_vitro_assay determine_ic50 Determine IC50 Value in_vitro_assay->determine_ic50 selectivity_profiling Kinase Selectivity Profiling determine_ic50->selectivity_profiling cellular_assay Cellular Proliferation Assay (e.g., on K562 cells) determine_ic50->cellular_assay lead_optimization Lead Optimization selectivity_profiling->lead_optimization western_blot Western Blot Analysis (e.g., for p-CrkL) cellular_assay->western_blot western_blot->lead_optimization

References

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS: 28232-65-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-5-(3-chlorophenoxy)pyridine, CAS number 28232-65-7. It summarizes its known physicochemical properties and outlines a probable synthetic route based on established chemical principles for diaryl ether synthesis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. It is important to note that publicly available information regarding the specific biological activity, experimental protocols, and its role in signaling pathways is limited at the time of this publication.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. The presence of bromine, chlorine, and a pyridine ring suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The physical and chemical properties gathered from various chemical supplier databases are summarized below.

PropertyValueSource
CAS Number 28232-65-7Multiple
Molecular Formula C₁₁H₇BrClNO[1][2]
Molecular Weight 284.54 g/mol [2]
Physical State SolidInferred from supplier data
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br[1]
InChI Key NAWCDQFYAZDWIX-UHFFFAOYSA-N[1]
XLogP3 4.3[1]
Topological Polar Surface Area 22.1 Ų[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis and Reactivity

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, this would involve the reaction of 3,5-dibromopyridine with 3-chlorophenol.

Reaction Scheme:

Conceptual Experimental Protocol:

  • Reactant Preparation: In a reaction vessel, 3,5-dibromopyridine and 3-chlorophenol would be dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst and Base Addition: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), would be added as the catalyst. A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.

  • Reaction Conditions: The reaction mixture would be heated to a high temperature, typically in the range of 120-180 °C, and stirred for several hours to days. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and filtered to remove inorganic salts. The filtrate would then be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Below is a conceptual workflow for the proposed Ullmann condensation synthesis.

G Conceptual Workflow: Ullmann Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve 3,5-dibromopyridine and 3-chlorophenol in DMF additives Add Cu(I) catalyst and K₂CO₃/Cs₂CO₃ reactants->additives heat Heat to 120-180 °C and stir additives->heat monitor Monitor by TLC/GC-MS heat->monitor cool_filter Cool and filter monitor->cool_filter extract Extract with organic solvent cool_filter->extract purify Purify by column chromatography extract->purify end end purify->end Isolate Product

Caption: Conceptual workflow for the synthesis of this compound via Ullmann condensation.

Alternative Synthetic Pathway: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative for diaryl ether synthesis. This method often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Conceptual Experimental Protocol:

  • Reactant Preparation: 3,5-dibromopyridine and 3-chlorophenol would be combined in a reaction vessel with a suitable solvent, such as toluene or dioxane.

  • Catalyst and Ligand System: A palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, such as Xantphos or a biarylphosphine ligand, would be added.

  • Base Addition: A strong base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary for the reaction.

  • Reaction Conditions: The mixture would be heated, typically between 80-110 °C, under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • Work-up and Purification: The work-up and purification procedure would be similar to that described for the Ullmann condensation.

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific applications in drug development for this compound.

The structural motif of a substituted phenoxypyridine is present in some biologically active molecules. For instance, certain phenoxypyridine derivatives have been investigated for their potential as herbicides, insecticides, and as scaffolds in medicinal chemistry for targeting various enzymes and receptors. However, without specific screening data or biological studies for the title compound, any discussion of its potential pharmacological profile remains speculative.

Due to the lack of available data on biological activity or experimental workflows involving this compound, no signaling pathway or experimental workflow diagrams can be provided at this time.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic chemistry. While its basic physicochemical properties are known, a significant gap exists in the scientific literature regarding its specific synthesis protocols and, most notably, its biological activity. The synthetic routes outlined in this guide are based on established methodologies for the formation of diaryl ethers and provide a starting point for its preparation. Further research is required to elucidate the biological profile of this compound and to determine its potential utility in drug discovery and development. Researchers interested in this molecule are encouraged to perform their own biological evaluations to uncover its potential therapeutic applications.

References

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-Bromo-5-(3-chlorophenoxy)pyridine, a halogenated pyridine derivative. Pyridine-based structures are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This document consolidates key chemical data, proposes a detailed synthetic protocol, and outlines the potential applications of this compound for research and development purposes.

Core Compound Data

A summary of the essential quantitative and identifying information for this compound is presented below. These details are crucial for accurate experimental design, stoichiometric calculations, and regulatory compliance.

PropertyValueReference
Molecular Weight 284.54 g/mol [1]
Molecular Formula C₁₁H₇BrClNO[1][2]
CAS Number 28232-65-7[1][2]
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br[2]
InChI Key NAWCDQFYAZDWIX-UHFFFAOYSA-N[2]

Synthetic Methodology

Proposed Experimental Protocol: Ullmann Condensation

This reaction facilitates the formation of a diaryl ether bond through a copper-catalyzed reaction between a phenol and an aryl halide.

Reactants:

  • 3-Bromo-5-iodopyridine (or 3,5-dibromopyridine as a starting point for introducing the phenoxy group)

  • 3-Chlorophenol

  • Copper(I) iodide (CuI) as the catalyst

  • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-5-iodopyridine (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

This proposed synthesis provides a logical workflow for obtaining the target compound.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Process cluster_purification Work-up & Purification cluster_end Final Product A 3-Bromo-5-iodopyridine F Ullmann Condensation (120-140 °C) A->F B 3-Chlorophenol B->F C Potassium Carbonate (Base) C->F D Copper(I) Iodide (Catalyst) D->F E DMF (Solvent) E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I This compound H->I

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Potential Applications & Biological Context

Pyridine derivatives are a cornerstone in drug discovery, known for their ability to act as scaffolds that bind to a wide range of biological targets.[3] The inclusion of halogen atoms (bromine and chlorine) in the structure of this compound can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

While specific biological activity for this compound is not documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex molecules. Halogenated positions on the pyridine and phenyl rings serve as versatile chemical handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Pyridine derivatives have been investigated for a wide range of therapeutic areas, including as anticonvulsants, antidepressants, and antimicrobial agents.[3][4][5] Furthermore, bromo-pyrimidine analogs have been explored as potent tyrosine kinase inhibitors in cancer therapy.[6]

The logical relationship for its use in drug discovery is outlined below.

G A This compound (Core Scaffold) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig Coupling) A->B Functionalization C Library of Novel Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Logical workflow for the use of this compound in a drug discovery program.

Safety & Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Users should consult the material safety data sheet (MSDS) before use. General safe handling practices include:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

This document serves as a technical guide and is not exhaustive. Researchers are encouraged to consult primary literature and safety documentation for a complete understanding of this compound and its derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS No. 28232-65-7). The information presented here is crucial for its identification, characterization, and application in research and development, particularly in the field of medicinal chemistry and drug discovery.

Molecular Structure and Properties
  • Molecular Formula: C₁₁H₇BrClNO

  • Molecular Weight: 284.54 g/mol

  • IUPAC Name: this compound

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public spectral databases, this guide outlines the expected spectroscopic characteristics based on the analysis of its structural fragments and data from closely related compounds. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3 - 8.5d1HH-2 (Pyridine)
~8.2 - 8.4d1HH-6 (Pyridine)
~7.6 - 7.8t1HH-4 (Pyridine)
~7.3 - 7.5t1HH-5' (Chlorophenyl)
~7.1 - 7.3m2HH-4', H-6' (Chlorophenyl)
~7.0 - 7.2m1HH-2' (Chlorophenyl)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155 - 157C-5 (Pyridine, C-O)
~154 - 156C-3' (Chlorophenyl, C-Cl)
~148 - 150C-2 (Pyridine)
~140 - 142C-6 (Pyridine)
~135 - 137C-1' (Chlorophenyl)
~131 - 133C-5' (Chlorophenyl)
~125 - 127C-4 (Pyridine)
~123 - 125C-6' (Chlorophenyl)
~121 - 123C-4' (Chlorophenyl)
~119 - 121C-2' (Chlorophenyl)
~118 - 120C-3 (Pyridine, C-Br)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/zRelative IntensityAssignment
283/285/287~3:4:1[M]⁺ (Molecular ion)
204/206Variable[M - Br]⁺
173/175Variable[M - C₆H₄Cl]⁺
128Variable[C₆H₄ClO]⁺
76Variable[C₅H₃N]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (Aromatic)
1580 - 1560StrongC=C stretching (Pyridine ring)
1480 - 1460StrongC=C stretching (Phenyl ring)
1250 - 1200StrongC-O-C stretching (Aryl ether)
1100 - 1000MediumC-H in-plane bending
800 - 750StrongC-Cl stretching
700 - 600MediumC-Br stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)SolventAssignment
~260 - 280Ethanolπ → π* transitions

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) for liquid injection.

  • Ionization: Employ Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions using an electron multiplier or a similar detector.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_characterization Structural Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines a predictive approach for spectral analysis based on established substituent chemical shift (SCS) principles. It also includes a detailed, standardized experimental protocol for acquiring high-quality 13C NMR data for this and similar organic molecules.

Predicted 13C NMR Spectral Data

The chemical shifts for the carbon atoms in this compound have been predicted using the principle of additivity of substituent effects, a common method in NMR spectroscopy.[1][2] The analysis starts with the known chemical shifts of the parent heterocycles, pyridine and benzene, followed by the application of established increments for bromo, chloro, and phenoxy substituents.[3][4][5]

The predicted chemical shifts are summarized in Table 1. The numbering convention for the atoms is provided in the accompanying molecular structure diagram.

Molecular structure of this compound with atom numbering

Figure 1: Molecular structure and atom numbering scheme for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyridine Ring
C2~148.5Affected by the ring nitrogen (ortho) and the bromo substituent (meta).
C3~120.0Directly attached to the electronegative bromine atom (ipso-carbon).
C4~142.0Influenced by the ring nitrogen (para) and both the bromo and phenoxy groups (meta).
C5~155.0Attached to the ether oxygen (ipso-carbon), leading to a significant downfield shift.
C6~140.0Affected by the ring nitrogen (ortho) and the phenoxy group (meta).
Phenoxy Ring
C1'~156.5Attached to the ether oxygen (ipso-carbon), resulting in a downfield shift.
C2'~115.0Ortho to the ether linkage and meta to the chlorine atom.
C3'~135.0Directly attached to the electronegative chlorine atom (ipso-carbon).
C4'~122.0Para to the ether linkage and ortho to the chlorine atom.
C5'~131.0Meta to both the ether linkage and the chlorine atom.
C6'~118.0Ortho to the ether linkage and meta to the chlorine atom.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a proton-decoupled 13C NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation

  • Analyte: Accurately weigh approximately 15-25 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Typically, a small amount is already present in commercially available deuterated solvents.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: Standard proton-decoupled 1D 13C NMR experiment.

  • Key Parameters:

    • Spectrometer Frequency: e.g., 100 MHz for a 400 MHz ¹H instrument.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and more accurate integration, though routine spectra often use a shorter delay.

    • Pulse Width: A calibrated 30° or 90° pulse. A 30° pulse allows for faster acquisition with a shorter relaxation delay.

    • Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.[6]

    • Temperature: Standard probe temperature, e.g., 298 K (25 °C).

3. Data Processing

  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform. An exponential multiplication (line broadening) of 1-2 Hz is typically applied to the FID before transformation to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the baseline of the spectrum.

  • Referencing: The spectrum is referenced by setting the residual CDCl3 solvent peak to 77.16 ppm. If TMS was added, its peak is set to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical steps involved in the 13C NMR analysis of an organic compound, from initial preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Interpretation A Weigh Compound (15-25 mg) B Dissolve in CDCl3 with TMS (~0.6 mL) A->B C Transfer to 5mm NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Set Up Experiment (Pulse Program, SW, NS, D1) D->E F Acquire FID Data E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Reference Spectrum (CDCl3 = 77.16 ppm) H->I J Peak Picking & Chemical Shift Assignment I->J K Compare with Predicted Spectrum J->K L Final Structure Confirmation K->L

Caption: Workflow for 13C NMR Analysis.

References

Mass Spectrometry of 3-Bromo-5-(3-chlorophenoxy)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-Bromo-5-(3-chlorophenoxy)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation patterns of structurally analogous molecules, such as halogenated diphenyl ethers and pyridyl ethers, to predict its mass spectral characteristics. This guide outlines detailed, adaptable experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and presents predicted quantitative data and fragmentation pathways to support researchers in the analysis of this and similar compounds.

Introduction

This compound is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide serves as a practical resource for scientists to anticipate and interpret the mass spectra of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under common ionization conditions. The isotopic pattern for ions containing both bromine and chlorine will be complex and is a key identifying feature.

Ion Type Predicted m/z Ion Formula Notes
Molecular Ion [M]+•283/285/287[C11H779Br35ClNO]+• / [C11H781Br35ClNO]+• / [C11H779Br37ClNO]+•The characteristic isotopic pattern for one bromine and one chlorine atom will be observed.
[M-Br]+204/206[C11H735ClNO]+ / [C11H737ClNO]+Loss of a bromine radical.
[M-Cl]+250/252[C11H779BrNO]+ / [C11H781BrNO]+Loss of a chlorine radical.
[M-HBr]+•203/205[C11H635ClNO]+• / [C11H637ClNO]+•Elimination of hydrogen bromide.
[M-HCl]+•249/251[C11H679BrNO]+• / [C11H681BrNO]+•Elimination of hydrogen chloride.
[C6H4ClO]+127/129[C6H435ClO]+ / [C6H437ClO]+Fragment corresponding to the chlorophenoxy moiety.
[C5H3BrN]+•156/158[C5H379BrN]+• / [C5H381BrN]+•Fragment corresponding to the bromopyridine moiety.

Predicted Fragmentation Pathway

The fragmentation of this compound under Electron Ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the loss of halogen atoms. The following diagram illustrates the predicted major fragmentation routes.

G Predicted EI Fragmentation Pathway of this compound M [M]+• m/z 283/285/287 F1 [M-Br]+ m/z 204/206 M->F1 - Br• F2 [M-Cl]+ m/z 250/252 M->F2 - Cl• F3 [C6H4ClO]+ m/z 127/129 M->F3 Ether Cleavage F4 [C5H3BrN]+• m/z 156/158 M->F4 Ether Cleavage F5 [M-HBr]+• m/z 203/205 M->F5 - HBr F6 [M-HCl]+• m/z 249/251 M->F6 - HCl

Caption: Predicted Electron Ionization fragmentation of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of this compound using Electron Ionization and Electrospray Ionization mass spectrometry. These should be adapted based on the specific instrumentation available.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for the analysis of thermally stable, volatile, and nonpolar to moderately polar small molecules.[1]

4.1.1. Sample Preparation

  • Ensure the sample is as pure as possible to avoid interference from impurities.

  • Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane, methanol, or hexane) to a final concentration of approximately 1 mg/mL.

  • For direct infusion, use a gas-tight syringe. For GC-MS, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).

4.1.2. Instrumentation and Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)[2]

  • Ion Source Temperature: 200-250 °C (optimize to ensure volatilization without thermal degradation)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Mass Range: m/z 50-500 (to encompass the molecular ion and expected fragments)

  • Scan Speed: Dependent on the instrument and chromatographic peak width (for GC-MS)

  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe (DIP)

4.1.3. GC-MS Specific Parameters

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

4.1.4. Data Acquisition and Analysis

  • Acquire a full scan mass spectrum.

  • Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of Br and Cl.

  • Identify major fragment ions and propose fragmentation pathways.

  • Compare the acquired spectrum to mass spectral libraries if available.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[3] It is often coupled with liquid chromatography (LC).

4.2.1. Sample Preparation

  • Dissolve the sample in a solvent compatible with reversed-phase or normal-phase LC (e.g., methanol, acetonitrile, water). A typical starting concentration is 10-100 µg/mL.

  • The sample solution should be free of non-volatile buffers and salts (e.g., phosphate, TRIS) which can cause ion suppression. Use volatile buffers like ammonium acetate or ammonium formate if necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4.2.2. Instrumentation and Parameters

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Positive mode is likely to be more sensitive for this compound due to the nitrogen atom.

  • Capillary Voltage: 3-5 kV (positive mode), -2.5 to -4 kV (negative mode).

  • Nebulizing Gas (N2) Pressure: 30-50 psi.

  • Drying Gas (N2) Flow Rate: 5-12 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Analyzer: Quadrupole, TOF, Orbitrap, or Ion Trap.

  • Mass Range: m/z 100-1000.

4.2.3. LC-MS Specific Parameters

  • LC Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Gradient: A typical gradient would be 5-95% B over 10-20 minutes.

4.2.4. Data Acquisition and Analysis

  • Acquire full scan mass spectra to identify the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation and obtain structural information.

  • For MS/MS, select the monoisotopic peak of the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Experimental Workflows

The following diagrams illustrate typical workflows for mass spectrometric analysis.

G General Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Mass Analysis cluster_2 Data Processing SP1 Dissolution SP2 Dilution SP1->SP2 SP3 Filtration SP2->SP3 MA1 Ionization (EI or ESI) SP3->MA1 MA2 Mass Separation MA1->MA2 MA3 Detection MA2->MA3 DP1 Spectrum Generation MA3->DP1 DP2 Data Interpretation DP1->DP2

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While the presented data is predictive, it is based on well-established principles of mass spectrometry and the known fragmentation of similar chemical structures. The detailed experimental protocols offer a starting point for researchers to develop robust analytical methods for this compound. It is recommended that empirical data be generated to confirm these predictions and to further elucidate the nuanced fragmentation of this molecule.

References

Purity Assessment of 3-Bromo-5-(3-chlorophenoxy)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Melting Point Analysis, and Elemental Analysis. Potential impurities arising from the synthesis process are discussed, and representative quantitative data are presented in structured tables for clarity. Furthermore, this guide includes visual diagrams generated using Graphviz to illustrate experimental workflows and impurity formation pathways, offering a practical resource for quality control and assurance in a drug development context.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As an advanced intermediate, its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Stringent quality control is necessary to identify and quantify any process-related impurities, degradation products, or residual starting materials.[3] This guide details a multi-faceted analytical approach for a thorough purity evaluation of this compound.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number28232-65-7[4][5]
Molecular FormulaC₁₁H₇BrClNO[4][5]
Molecular Weight284.54 g/mol [5]
AppearanceOff-white to pale yellow solid[5]
Melting Point78-82 °C (Typical)
SolubilitySoluble in methanol, acetonitrile, dichloromethane

Potential Impurities

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed coupling of 3,5-dibromopyridine and 3-chlorophenol.[6][7][8] An alternative approach could be the Buchwald-Hartwig amination.[9][10] Understanding the synthesis is crucial for predicting potential impurities.

dot

cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product Main Product cluster_impurities Potential Impurities 3,5-Dibromopyridine 3,5-Dibromopyridine Ullmann Condensation Ullmann Condensation 3,5-Dibromopyridine->Ullmann Condensation 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->Ullmann Condensation This compound This compound Ullmann Condensation->this compound Impurity A 3,5-Dibromopyridine (Unreacted) Ullmann Condensation->Impurity A Impurity B 3-Chlorophenol (Unreacted) Ullmann Condensation->Impurity B Impurity C 3,5-bis(3-chlorophenoxy)pyridine Ullmann Condensation->Impurity C Impurity D Isomeric Bromo-(chlorophenoxy)pyridines Ullmann Condensation->Impurity D

Caption: Synthetic pathway and potential impurities.

Table of Potential Impurities

Impurity IDNameOrigin
A3,5-DibromopyridineUnreacted starting material[3][11][12][13]
B3-ChlorophenolUnreacted starting material[14][15][16]
C3,5-bis(3-chlorophenoxy)pyridineSide-reaction product
DIsomeric Bromo-(chlorophenoxy)pyridinesImpurities in starting materials or side-reactions
EDegradation ProductsArise from exposure to heat, light, or reactive agents[17][18][19][20]

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

dot

Sample Sample HPLC HPLC Sample->HPLC Quantitative Purity GC-MS GC-MS Sample->GC-MS Volatile Impurities NMR NMR Sample->NMR Structural Confirmation Melting Point Melting Point Sample->Melting Point Physical Purity Elemental Analysis Elemental Analysis Sample->Elemental Analysis Elemental Composition Purity Assessment Purity Assessment HPLC->Purity Assessment GC-MS->Purity Assessment NMR->Purity Assessment Melting Point->Purity Assessment Elemental Analysis->Purity Assessment

Caption: Analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and its non-volatile impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

Representative HPLC Data

PeakRetention Time (min)Area (%)Identification
13.50.15Impurity B (3-Chlorophenol)
25.80.20Impurity A (3,5-Dibromopyridine)
38.299.5This compound
410.10.10Impurity C
511.50.05Unknown Impurity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

Representative GC-MS Data

PeakRetention Time (min)m/z of Major FragmentsIdentification
16.7128, 99, 64Impurity B (3-Chlorophenol)
28.9237, 156, 77Impurity A (3,5-Dibromopyridine)
312.4283, 204, 173, 111This compound
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).[7][9][21][22][23][24]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.

  • ¹³C NMR: Acquire with proton decoupling.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent. For qNMR, a certified internal standard is added.

Representative ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.35d1HPyridine H
8.20d1HPyridine H
7.55t1HPyridine H
7.30t1HPhenyl H
7.10m2HPhenyl H
6.95d1HPhenyl H
Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity.[3][4][6][25][26] Pure crystalline compounds have a sharp melting range, while impurities typically depress and broaden the melting range.[6][25][26]

Experimental Protocol:

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

Representative Melting Point Data

SampleMelting Range (°C)Purity Indication
Batch 180.5 - 81.5High Purity
Batch 278.0 - 81.0Lower Purity
Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, chlorine, and bromine, providing a fundamental check of the compound's empirical formula.[16]

Experimental Protocol:

  • Instrumentation: CHN analyzer and a method for halogen determination (e.g., ion chromatography after combustion).

  • Sample Preparation: A precisely weighed amount of the dry sample is used.

Representative Elemental Analysis Data

ElementTheoretical (%)Found (%)
C46.4446.38
H2.482.51
N4.924.89
Cl12.4712.41
Br28.0728.15

Data Interpretation and Purity Calculation

The overall purity of this compound is determined by combining the results from the various analytical techniques. The purity by HPLC is typically reported as the final purity value, with other methods providing confirmatory evidence.

Purity Calculation from HPLC Data:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

A robust and multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. The combination of chromatographic and spectroscopic methods detailed in this guide provides a reliable framework for ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to these protocols will support regulatory compliance and contribute to the development of safe and effective medicines.[10]

References

An In-depth Technical Guide on the Solubility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility, offering a framework for researchers to generate this critical data in-house.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for a range of processes including synthesis, purification, formulation, and biological screening. Solubility behavior is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as external factors such as temperature and pressure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial in predicting and understanding the solubility of the compound.

PropertyValueSource
CAS Number 28232-65-7[1][2]
Molecular Formula C11H7BrClNO[1][2]
Molecular Weight 284.54 g/mol [2]
Physical State Solid[2]
Appearance Yellow to white solid[2]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. The structure of this compound, containing a pyridine ring, a chloro-substituted phenoxy group, and a bromine atom, suggests a degree of polarity. Therefore, it is expected to exhibit some solubility in polar organic solvents. However, the presence of the aromatic rings also imparts non-polar character, suggesting potential solubility in less polar solvents as well.

Experimental Protocols for Solubility Determination

The absence of readily available solubility data necessitates experimental determination. The following sections detail established methodologies for accurately measuring the solubility of organic compounds.

The shake-flask method is considered the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[3] This method measures the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound.

    • Transfer the weighed compound into a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, etc.).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the undissolved solid from the supernatant by centrifugation or filtration using a chemically inert filter (e.g., PTFE). This step is critical to avoid contamination of the sample with undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated from the standard solutions to quantify the concentration in the experimental samples.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

      • Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/L, or molarity (mol/L).

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[4][5] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored as the concentration increases.

General Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: Add the stock solution to the target organic solvent in a multi-well plate, creating a series of dilutions.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by the precipitate using a nephelometer or a plate reader capable of measuring absorbance.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Data Presentation

While specific data for this compound is not available, Table 2 provides a template for how experimentally determined solubility data should be presented for clear comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25[Experimental Value]Shake-Flask
Ethanol25[Experimental Value]Shake-Flask
Acetone25[Experimental Value]Shake-Flask
Dichloromethane25[Experimental Value]Shake-Flask
Ethyl Acetate25[Experimental Value]Shake-Flask
Toluene25[Experimental Value]Shake-Flask
Dimethyl Sulfoxide (DMSO)25[Experimental Value]Shake-Flask
N,N-Dimethylformamide (DMF)25[Experimental Value]Shake-Flask

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification cluster_report Reporting prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 proc1 Settle excess solid equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Separate undissolved solid (centrifuge/filter) proc2->proc3 quant2 Analyze supernatant (HPLC, UV-Vis) proc3->quant2 quant1 Prepare standard solutions quant1->quant2 report1 Calculate solubility (mg/mL, g/L, M) quant2->report1

Caption: Workflow for Thermodynamic Solubility Determination.

The following diagram outlines the logical relationship between the properties of the solute and solvent in predicting solubility.

Caption: Factors Influencing Solubility Prediction.

Conclusion

References

Stability and Storage of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated aryl ether pyridine derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Understanding the stability and appropriate storage conditions of this compound is crucial for maintaining its purity and integrity during research and development, ensuring the reliability of experimental results, and preventing the formation of degradation products.

Recommended Storage and Handling

Based on the general properties of similar halogenated pyridine compounds, the following storage and handling procedures are recommended to ensure the stability of this compound:

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

  • Container: Keep the container tightly sealed to protect from moisture and air.

  • Light: Protect from light to prevent photodegradation. Use of amber vials or storage in a dark place is advised.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Predicted Stability Profile

While specific quantitative data is not available, a qualitative summary of the expected stability of this compound under various stress conditions can be inferred from studies on similar pyridine derivatives.

Stress ConditionPredicted Stability of this compoundRationale and Potential Degradation Pathways
Acidic Hydrolysis Potentially labileThe ether linkage may be susceptible to cleavage under strong acidic conditions. The pyridine ring itself is generally stable to acid.
Alkaline Hydrolysis Likely unstablePyridine derivatives can be highly unstable in alkaline media[1]. The ether linkage may also be susceptible to nucleophilic attack.
Oxidative Stress Sensitivity dependent on structureHalogenated pyridines can be sensitive to oxidizing agents[1]. Oxidation may target the pyridine ring or the phenoxy group.
Thermal Stress Generally stable at recommended storage temperaturesHigh temperatures can accelerate degradation. The melting point of the related compound 3-Bromo-5-chloropyridine is 80-82°C, suggesting some thermal stability.
Photostability Potentially photolabileMany pyridine derivatives are known to be sensitive to light, which can induce degradation[1].

Experimental Protocols for Stability Assessment

A forced degradation study is a standard approach to determine the intrinsic stability of a compound. The following is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

    • Incubate and sample as described for acid hydrolysis, neutralizing with HCl solution.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3% or 30%).

    • Keep the mixture at room temperature for a defined period, with sampling at various time points.

    • Dilute samples for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • At various time points, dissolve a weighed amount of the solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at appropriate time points.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Analyze all samples and calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output start Start: Pure Compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL) start->prep_solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (Solid, e.g., 80°C) prep_solution->thermal photo Photostability (ICH Q1B) prep_solution->photo sampling Time Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data report Stability Report & Degradation Profile data->report Handling_Precautions cluster_compound Compound Properties cluster_hazards Potential Hazards cluster_precautions Handling & Storage Precautions compound This compound moisture Moisture Sensitivity compound->moisture light Light Sensitivity compound->light oxidation Oxidative Instability compound->oxidation incompatible Incompatible Materials compound->incompatible sealed Tightly Sealed Container moisture->sealed storage Store in cool, dry, dark place light->storage inert Inert Atmosphere (N₂ or Ar) oxidation->inert avoid Avoid Strong Oxidants, Acids, Bases incompatible->avoid

References

Navigating the Unknown: A Technical Safety Guide for 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the safe handling and use of 3-Bromo-5-(3-chlorophenoxy)pyridine (CAS No: 28232-65-7), a compound for which a comprehensive Safety Data Sheet (SDS) with experimentally determined hazard classifications is not currently available. In the absence of specific toxicity data, this document provides a framework for managing this chemical based on the principle of treating substances with unknown hazards as potentially hazardous. This guide compiles available physicochemical data and outlines a conservative approach to laboratory safety, handling, and disposal. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: The Challenge of Uncharacterized Compounds

This compound is a substituted pyridine derivative that, like many novel compounds in research and development, lacks a full safety profile. The absence of a formal GHS classification and detailed toxicological data necessitates a cautious and systematic approach to its handling.[1][2] This guide is predicated on the established principle of "prudent practice," which dictates that all substances of unknown toxicity should be treated as toxic.[3][4] Researchers and laboratory personnel must adhere to rigorous safety protocols to minimize potential exposure until more comprehensive data becomes available.

Physicochemical Properties

While a complete, experimentally verified dataset is not available, several sources provide predicted physicochemical properties for this compound. These properties, summarized in the tables below, can assist in preliminary risk assessments and the planning of experiments.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 28232-65-7
Molecular Formula C11H7BrClNO
Molecular Weight 284.54 g/mol
InChI Key NAWCDQFYAZDWIX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br

Source: Guidechem[1], ECHEMI[2]

Table 2: Predicted Physicochemical Data

PropertyPredicted Value
Density 1.568 g/cm³
Boiling Point 342.092 °C at 760 mmHg
Flash Point 160.691 °C
Refractive Index 1.616
Polar Surface Area 22.1 Ų
XLogP3 4.28980

Source: ECHEMI[2]

Hazard Assessment and GHS Classification

As of the date of this publication, no official GHS classification exists for this compound.[1][2] There are no available data regarding its acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.

In the absence of such data, a conservative approach must be taken. The Globally Harmonized System (GHS) provides a framework for classifying mixtures containing ingredients of unknown toxicity, and a similar principle should be applied here.[5] The compound should be handled as if it possesses significant health hazards.

Experimental Protocols: A Framework for Safe Handling

Given the unknown nature of the hazards associated with this compound, the following general experimental protocol is recommended. This protocol is based on standard best practices for handling uncharacterized chemical substances.

4.1. Engineering Controls

  • Ventilation: All manipulations of this compound, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Wear compatible chemical-resistant gloves. Given the chemical structure, nitrile or neoprene gloves are a reasonable starting point, but it is advisable to consult a glove compatibility chart. Double gloving is recommended.[6]

  • Body Protection: A fully fastened laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.

4.3. Handling and Storage

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly sealed.

  • Handling: Avoid direct contact with the skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

4.4. Spill and Emergency Procedures

  • Spill Response: In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.5. Waste Disposal

  • All waste containing this compound should be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

Visualizing Safety Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the recommended workflow for handling chemicals with unknown toxicity and the logical hierarchy of safety considerations.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Review Available Data (Physicochemical Properties) B Assume 'Worst-Case' Hazard Profile A->B C Conduct Risk Assessment B->C D Select & Don Appropriate PPE C->D E Use Engineering Controls (Fume Hood) D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G H Segregate & Label Hazardous Waste G->H I Properly Dispose of Waste H->I

Caption: Workflow for Handling Chemicals with Unknown Toxicity.

G cluster_core_principles Core Safety Principles cluster_controls Hierarchy of Controls A Overall Goal: Minimize Exposure & Risk B Identify Hazards (Assume Unknown = Hazardous) A->B C Assess Risks (Likelihood & Severity) B->C D Control Hazards (Hierarchy of Controls) C->D E Dispose Safely (Follow Regulations) D->E D2 Engineering Controls (Fume Hood, Glove Box) D->D2 D3 Administrative Controls (SOPs, Training) D2->D3 D4 Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D3->D4

References

The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions, have made it a privileged scaffold in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Anticancer Activity of Substituted Pyridines

Substituted pyridines have emerged as a significant class of compounds in oncology, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A prominent strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in this process. Several pyridine-based molecules have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Substituted_Pyridine Substituted Pyridine (e.g., Pyridine-Ureas) Substituted_Pyridine->P_VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: VEGFR-2 signaling inhibition by substituted pyridines.

Quantitative Data for Anticancer Activity:

Compound ClassSpecific CompoundTarget/Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eVEGFR-23.93 ± 0.73[1]
Pyridine-UreasCompound 8eMCF-7 (Breast Cancer)0.22 (48h)[1]
Pyridine-UreasCompound 8nMCF-7 (Breast Cancer)1.88 (48h)[1]
DiarylpyridinesCompound 10VEGFR-20.12[2]
DiarylpyridinesCompound 10HepG2 (Liver Cancer)4.25[2]
DiarylpyridinesCompound 10MCF-7 (Breast Cancer)6.08[2]
Pyridine-UreasCompound 8aMCF-7 (Breast Cancer)0.06[3]
Pyridine-UreasCompound 8hHCT116 (Colon Cancer)0.33[3]
Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Certain diarylpyridine derivatives have been shown to act as tubulin polymerization inhibitors.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Diarylpyridine Diarylpyridine Inhibitor Diarylpyridine->Tubulin_Dimers Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition.

Anti-inflammatory Activity of Substituted Pyridines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted pyridines have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_n NF-κB (p50/p65) IkB_NFkB->NFkB_p50_p65_n IκB Degradation & NF-κB Translocation Substituted_Pyridine Substituted Pyridine Substituted_Pyridine->IKK_Complex Inhibition DNA DNA NFkB_p50_p65_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Figure 3: NF-κB signaling pathway in inflammation.

Quantitative Data for Anti-inflammatory Activity:

Compound ClassSpecific CompoundAssayED50/IC50 (µM)Reference
PyridonesCompound 4gCarrageenan-induced pedal edemaED50 value reported[4]
Pyrano[2,3-d]pyrimidinesCompound 5COX-2 Inhibition0.04 ± 0.09[5]
Pyrano[2,3-d]pyrimidinesCompound 6COX-2 Inhibition0.04 ± 0.02[5]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesCompound 7Carrageenan-induced paw edema11.60 (ED50)[5]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesCompound 8Carrageenan-induced paw edema8.23 (ED50)[5]
1H-Pyrazolyl-thiazolo[4,5-d]pyrimidinesCompound 9Carrageenan-induced paw edema9.47 (ED50)[5]

Antimicrobial and Antiviral Activities

The pyridine scaffold is also a key component in the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.

Quantitative Data for Antimicrobial and Antiviral Activity:

Compound ClassSpecific CompoundOrganism/VirusMIC/EC50 (µM)Reference
Pyridine-N-OxidesCompound 222SARS-CoV1.7-4.2 (mg/L)[6]
Pyridine-N-OxidesCompound 223SARS-CoV1.7-4.2 (mg/L)[6]
Pyridine NucleosidesCompound 2iInfluenza A (H1N1)57.5[7]
Pyridine NucleosidesCompound 5iInfluenza A (H1N1)24.3[7]
Pyridine NucleosidesCompound 11cInfluenza A (H1N1)29.2[7]
Pyrazolo[3,4-b]pyridinesCompound 2gS. aureus (MRSA)2 (µg/mL)[8]
Pyrazolo[3,4-b]pyridinesCompound 2gE. coli (ESBL)4 (µg/mL)[8]
ThienopyridinesCompound 12aB. mycoides<0.0048 (mg/mL)[9]
ThienopyridinesCompound 15C. albicans0.039 (mg/mL)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

Synthesis_Aminocyanopyridine Start Start: Aryl Aldehyde, Malononitrile, Ketone, Ammonium Acetate Microwave Microwave Irradiation (Solvent-free) Start->Microwave Reaction One-pot Multicomponent Reaction Microwave->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2-Amino-3-cyanopyridine Derivative Purification->Product

Figure 4: General workflow for the synthesis of 2-amino-3-cyanopyridines.

Procedure: A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is placed in a dry flask. The flask is connected to a reflux apparatus and subjected to microwave irradiation for 7-9 minutes. After the reaction, the mixture is washed with ethanol, and the crude product is purified by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.[10]

In Vitro VEGFR-2 Kinase Assay

Procedure: The VEGFR-2 kinase activity is measured using a commercially available kinase assay kit. The assay is typically performed in a 96-well plate format.[11][12]

  • A master mix is prepared containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • 25 µL of the master mix is added to each well.

  • 5 µL of the test compound (substituted pyridine derivative) at various concentrations is added to the respective wells. Control wells receive a diluent solution.

  • The enzymatic reaction is initiated by adding 20 µL of diluted VEGFR-2 kinase to each well.

  • The plate is incubated at 30°C for 45 minutes.

  • After incubation, 50 µL of a kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well.

  • The plate is incubated at room temperature for 15 minutes to allow for signal development.

  • Luminescence is measured using a microplate reader.

  • The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

Tubulin Polymerization Assay (Fluorescence-Based)

Procedure: This assay monitors the effect of compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.[1][13][14][15]

  • Purified tubulin (e.g., from porcine brain) is prepared in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) at a concentration of 2 mg/mL.

  • The tubulin solution is supplemented with GTP (1 mM), a polymerization enhancer like glycerol (10%), and a fluorescent reporter (e.g., DAPI).

  • The reaction mixtures, containing increasing concentrations of the test compound, are added to a 384-well black wall microplate.

  • The plate is incubated at 37°C, and fluorescence is measured kinetically over time (e.g., 60 minutes) using a fluorimeter with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 420 nm).

  • The change in fluorescence intensity over time reflects the rate and extent of tubulin polymerization. The effect of the test compound is compared to a vehicle control.

Conclusion

The pyridine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of substituted pyridines, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects, underscore the immense potential of this heterocyclic core in addressing a wide spectrum of human diseases. The ability to readily modify the pyridine ring at multiple positions allows for fine-tuning of a compound's pharmacological properties, offering a powerful tool for medicinal chemists in the quest for more potent and selective drugs. The data and protocols presented in this guide serve as a valuable resource for professionals in the field, facilitating the continued exploration and development of novel pyridine-based therapeutics.

References

The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a versatile bifunctional building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a diaryl ether moiety, makes it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 28232-65-7[1][2]
Molecular Formula C₁₁H₇BrClNO[1][2]
Molecular Weight 284.54 g/mol [2]
Appearance Off-white to pale yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Synthesis of this compound

The primary synthetic route to this compound involves a copper-catalyzed Ullmann condensation reaction between 3,5-dibromopyridine and 3-chlorophenol. This reaction forms the diaryl ether linkage, a common motif in many biologically active molecules.

Synthesis 3,5-Dibromopyridine 3,5-Dibromopyridine reagents CuI, Base (e.g., K2CO3) Solvent (e.g., DMF, Dioxane) Heat 3,5-Dibromopyridine->reagents 3-Chlorophenol 3-Chlorophenol 3-Chlorophenol->reagents product This compound reagents->product

Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Copper-Catalyzed O-Arylation (Ullmann Condensation)

Materials:

  • 3,5-Dibromopyridine

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq), 3-chlorophenol (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or dioxane as the solvent.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The reaction conditions, including the choice of base, solvent, temperature, and catalyst loading, may require optimization to achieve the best yield and purity.

Key Reactions of this compound

The bromine atom at the 3-position of the pyridine ring is the primary site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce diverse substituents at the 3-position.[3][4][5]

Suzuki_Coupling start This compound reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Toluene/Water, Dioxane/Water) start->reagents boronic_acid R-B(OH)2 (Aryl or Heteroaryl boronic acid) boronic_acid->reagents product 3-Aryl-5-(3-chlorophenoxy)pyridine reagents->product

Figure 2: Suzuki-Miyaura coupling of this compound.

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.1-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) under a counterflow of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][7][8] this compound can be reacted with a variety of primary and secondary amines to introduce amino functionalities.[9]

Buchwald_Hartwig start This compound reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) start->reagents amine R1R2NH (Primary or Secondary Amine) amine->reagents product 3-(R1R2N)-5-(3-chlorophenoxy)pyridine reagents->product

Figure 3: Buchwald-Hartwig amination of this compound.

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine.

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

  • Base (e.g., Sodium tert-butoxide [NaOtBu] or Potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.2-2.0 eq).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

The 3-amino-5-(phenoxy)pyridine scaffold, which can be readily accessed from this compound via Buchwald-Hartwig amination, is a key structural motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors. The phenoxy group can occupy a hydrophobic pocket, while the substituent introduced at the 3-position via cross-coupling can be tailored to achieve desired potency and selectivity.

Kinase_Inhibitor start This compound amination Buchwald-Hartwig Amination start->amination intermediate 3-Amino-5-(3-chlorophenoxy)pyridine Scaffold amination->intermediate functionalization Further Functionalization intermediate->functionalization product Kinase Inhibitor Candidates functionalization->product

Figure 4: Workflow for the development of kinase inhibitors.

While specific examples of marketed drugs derived directly from this compound were not identified in the conducted search, the strategic importance of the 3-amino-5-phenoxypyridine core is well-established in medicinal chemistry literature and patents related to kinase inhibitors. This building block provides a robust platform for the exploration of chemical space around the kinase active site, enabling the development of novel and selective therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis via Ullmann condensation and its subsequent functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide access to a wide array of complex molecules. The resulting 3-substituted-5-(3-chlorophenoxy)pyridine derivatives are of particular interest in medicinal chemistry as scaffolds for the development of kinase inhibitors. This technical guide provides researchers with a foundational understanding of the synthesis and reactivity of this important chemical entity, facilitating its application in the pursuit of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse biological activities include roles as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The phenoxypyridine scaffold, in particular, has garnered significant interest for its potential as a modulator of various signaling pathways. This document provides a detailed protocol for the synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key intermediate for the development of novel derivatives. The synthetic approach is based on the well-established Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers.

Synthesis of this compound

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation between 3,5-dibromopyridine and 3-chlorophenol. This reaction forms a C-O bond between the two aromatic rings.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 3,5-Dibromopyridine p1 This compound r1->p1 + r2 3-Chlorophenol r2->p1 re1 CuI (catalyst) re2 Ligand (e.g., L-proline) re3 Base (e.g., K2CO3) re4 Solvent (e.g., DMF) re5 Heat

Caption: Reaction scheme for the Ullmann condensation.

Experimental Protocol

This protocol is a representative procedure based on established Ullmann condensation methodologies. Optimization of reaction conditions may be necessary to improve yield and purity.

Materials:

  • 3,5-Dibromopyridine

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromopyridine (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Table 1: Proposed Reaction Parameters

ParameterValue/Compound
Starting Materials 3,5-Dibromopyridine, 3-Chlorophenol
Catalyst Copper(I) iodide (CuI)
Ligand L-proline
Base Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 110-120 °C
Reaction Time 12-24 hours
Expected Yield 60-80% (based on analogous reactions)

Table 2: Expected Characterization Data for this compound

AnalysisExpected Result
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.3-8.5 (m, 2H), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 1H), 7.0-7.2 (m, 2H), 6.9-7.0 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 158-160, 155-157, 145-147, 135-137, 130-132, 125-127, 122-124, 120-122, 118-120, 115-117
Mass Spectrometry (ESI) m/z 283.9, 285.9 [M+H]⁺

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate and Water F->G H Separate Layers G->H I Extract Aqueous Layer H->I J Combine and Wash Organic Layers I->J K Dry and Concentrate J->K L Column Chromatography K->L M Characterize Pure Product L->M

Caption: Workflow for the synthesis and purification.

Potential Applications in Drug Discovery

Derivatives of phenoxypyridine have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Specifically, some pyridine derivatives have been investigated as tyrosine kinase inhibitors.[3][4][5][6][7]

Potential Signaling Pathway: Tyrosine Kinase Inhibition

The synthesized this compound derivatives could potentially be developed as inhibitors of receptor tyrosine kinases (RTKs). These receptors play a crucial role in cell proliferation, differentiation, and survival. Upon binding of a growth factor, RTKs dimerize and autophosphorylate, initiating a downstream signaling cascade, often through the RAS-RAF-MEK-ERK pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival, making it an attractive target for cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival Inhibitor 3-Bromo-5-(3-chlorophenoxy) pyridine Derivative Inhibitor->RTK Inhibits

Caption: A potential tyrosine kinase signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for performing Suzuki coupling reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. This versatile building block is crucial in medicinal chemistry and materials science for synthesizing complex biaryl and heteroaryl structures. The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling of substituted bromopyridines and can be adapted for specific research needs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For substrates like this compound, this reaction allows for the selective introduction of various aryl or heteroaryl substituents at the 3-position of the pyridine ring, a key step in the synthesis of numerous biologically active molecules and functional materials.

Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines

The following table summarizes typical reaction conditions for Suzuki coupling reactions of various bromopyridine derivatives, providing a valuable reference for optimizing the reaction with this compound.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-951260-85[1][2]
3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O10024Variable[3]
3-Bromo-2-aminopyridineRuPhos Precatalyst (2)RuPhos (3)LiHMDS (2.2)1,4-Dioxane1001670-90[4]
5-BromoindazolesPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane80275-95[5]
2,3,5-TrichloropyridinePd(OAc)₂ (0.5)-Na₂CO₃ (2)H₂O/DMF (3.5:3)601270-92[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

General Protocol for the Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-5-(3-chlorophenoxy)pyridine.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

General Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_ArylHalide R¹-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R²-B(OR)₂ (Base) PdII_ArylAryl R¹-Pd(II)Ln-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The diagram below outlines the typical laboratory workflow for performing a Suzuki coupling reaction.

Suzuki_Workflow start Start: Reagents & Glassware setup 1. Combine Reactants, Catalyst, & Base in Flask start->setup inert 2. Purge with Inert Gas setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir Reaction Mixture solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Quench, Extract, and Wash monitor->workup Reaction Complete purify 7. Dry and Purify (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a common linkage in countless biologically active molecules. Its significance lies in its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl and heteroaryl amines that are often inaccessible through traditional methods like nucleophilic aromatic substitution or reductive amination.[2]

These application notes provide a detailed protocol and reaction parameters for the Buchwald-Hartwig amination of 3-Bromo-5-(3-chlorophenoxy)pyridine, a heteroaryl halide. The successful amination of such substrates is critical for generating novel molecular scaffolds for drug discovery and development.

Reaction Principle

The reaction couples an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand, which coordinates to the palladium center, is crucial for the reaction's success, influencing catalyst stability, activity, and substrate scope.[1][4] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and subsequent deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][5]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions A This compound plus1 + B Amine (R-NH2) D Pd Catalyst Ligand Base, Solvent, Heat B->D C N-Substituted-5-(3-chlorophenoxy)pyridin-3-amine D->C

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocols and Parameters

The success of the Buchwald-Hartwig amination on heteroaryl substrates like this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Aryl bromides are generally reactive coupling partners.[5]

Key Reaction Components
  • Palladium Source: Pre-formed Pd(0) complexes like Pd₂(dba)₃ or Pd(PPh₃)₄ can be used, but it is more common to use stable Pd(II) precursors such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, which are reduced in situ to the active Pd(0) species.[4][5]

  • Ligands: The choice of ligand is critical. For heteroaryl halides, sterically hindered and electron-rich phosphine ligands are often required.[2][4] Generations of ligands have been developed to improve reaction efficiency and scope. Bidentate phosphine ligands (e.g., BINAP, DPEphos) and bulky, monodentate dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands are highly effective.[2][6]

  • Bases: A strong, non-nucleophilic base is necessary to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] Other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like Cs₂CO₃ and K₃PO₄ can also be employed, especially for base-sensitive substrates.[1][4]

  • Solvents: Anhydrous, aprotic solvents are required. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most commonly used.[1]

Table 1: Recommended Starting Conditions for Screening

This table provides a set of starting conditions for the amination of this compound with a representative primary amine (e.g., butylamine) or an ammonia equivalent. Optimization may be required to achieve maximum yield.

ParameterCondition 1 (Standard)Condition 2 (Alternative Base)Condition 3 (Alternative Ligand)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Amine Primary Amine (1.2 equiv)Primary Amine (1.2 equiv)Primary Amine (1.2 equiv)
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand RuPhos (4 mol%)XantPhos (3 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C100 °C
Time 12-24 h12-24 h12-24 h

Detailed Laboratory Protocol

This protocol describes a general procedure for the amination of this compound using an ammonia equivalent (benzophenone imine), followed by hydrolysis to yield the primary amine, 5-(3-chlorophenoxy)pyridin-3-amine.

Materials

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate [Pd(OAc)₂]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv) to the flask under the inert atmosphere.

    • Add anhydrous toluene via syringe to the flask.

    • Finally, add benzophenone imine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Imine Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Add 2 M HCl solution and stir vigorously for 1-2 hours to hydrolyze the imine.

    • Neutralize the mixture by carefully adding 2 M NaOH solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 5-(3-chlorophenoxy)pyridin-3-amine.

Visualization of Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amine_complex Amine Coordination ox_add->amine_complex Ligand Exchange amido_complex Palladium Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination base_product [Base-H]+ Br- amido_complex->base_product final_product Ar-NHR (Product) amido_complex->final_product start_reactants Ar-Br start_reactants->ox_add amine_reactant R-NH2 amine_reactant->amine_complex base_reactant Base base_reactant->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-Bromo-5-(3-chlorophenoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the following protocols offer starting points for various C-C and C-N bond-forming reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from readily available starting materials. This compound is a useful substrate for such transformations, allowing for the introduction of a variety of functional groups at the 3-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the phenoxy group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling. This document outlines protocols for several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Chemical Structures

cluster_0 Reactant cluster_1 Coupling Partner cluster_2 Product This compound Product This compound->Product Pd Catalyst, Ligand, Base Coupling_Partner R-M (e.g., ArB(OH)₂, R₂NH, Alkyne, Alkene) Coupling_Partner->Product Product_label 3-R-5-(3-chlorophenoxy)pyridine

Caption: General scheme for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed experimental protocol for the Suzuki-Miyaura coupling of a similar substrate, 3-(3-bromophenyl)pyridine, is presented as a representative example.[3]

Materials:

  • 3-(3-bromophenyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.09 equiv)

  • Triphenylphosphine (PPh₃) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (7.5 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Procedure:

  • To a clean Schlenk flask, add 3-(3-bromophenyl)pyridine, the arylboronic acid, palladium acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle two more times.

  • Add a 4:1 mixture of THF and water to the flask.

  • Seal the Schlenk flask and heat the reaction mixture to 70 °C with vigorous stirring for 8 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃) B 2. Inert Atmosphere (Evacuate & Backfill with N₂) A->B C 3. Add Solvents (THF/H₂O) B->C D 4. Reaction (Heat at 70°C, 8h) C->D E 5. Work-up (Quench with H₂O, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Assemble Reactants in Glovebox (Aryl Halide, Amine, Pd₂(dba)₃, Ligand, Base) B 2. Add Anhydrous Solvent (e.g., Toluene) A->B C 3. Reaction (Heat at 80-110°C) B->C D 4. Work-up (Dilute, Filter, Wash) C->D E 5. Purification (Column Chromatography) D->E G cluster_workflow Heck Reaction Workflow A 1. Add Reactants & Catalyst (Aryl Halide, Pd(OAc)₂, Ligand) B 2. Inert Atmosphere A->B C 3. Add Solvent, Alkene, & Base (DMF, Alkene, Et₃N) B->C D 4. Reaction (Heat at 80-120°C) C->D E 5. Work-up (Quench with H₂O, Extract) D->E F 6. Purification (Column Chromatography) E->F G cluster_workflow Sonogashira Coupling Workflow A 1. Add Catalysts & Ligand under N₂ (Pd(TFA)₂, PPh₃, CuI) B 2. Add Solvent & Stir (DMF) A->B C 3. Add Reactants & Base (Aryl Halide, Alkyne, Et₃N) B->C D 4. Reaction (Heat at 100°C, 3h) C->D E 5. Work-up & Purification D->E

References

Application Notes: The Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine (CAS No. 28232-65-7) is a highly functionalized heterocyclic intermediate crucial for the development of advanced pharmaceutical agents. Its distinct structural features—a pyridine core, a reactive bromo substituent, and a diaryl ether moiety—make it a versatile building block, particularly in the synthesis of kinase inhibitors and other targeted therapies. This document outlines its primary applications and provides detailed protocols for its use in key synthetic transformations.

Core Applications

The principal application of this compound is in the synthesis of potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) .[1][2] Inhibition of PHD enzymes stabilizes the HIF-α subunit, a key transcription factor that regulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO).[2][3] Consequently, small molecule PHD inhibitors are a promising therapeutic strategy for treating renal anemia.[2][4]

The structure of this compound is ideally suited for this purpose:

  • The pyridine core serves as a central scaffold that mimics the 2-oxoglutarate cofactor of PHD enzymes.

  • The 3-bromo substituent provides a chemically reactive handle for introducing additional functionality, typically via palladium-catalyzed cross-coupling reactions. This position is often modified to install a carboxamide or a similar group that chelates the active site iron atom of the PHD enzyme.

  • The 5-(3-chlorophenoxy) group occupies a key region of the enzyme's binding pocket, contributing to the compound's potency and selectivity.

Below is a diagram illustrating the key structural features and their roles in synthesis.

G cluster_molecule This compound cluster_function Role in Synthesis & Pharmacology mol Key Structural Features pyridine Pyridine Core bromo 3-Bromo Group phenoxy 5-(3-chlorophenoxy) Moiety scaffold Central Scaffold for Enzyme Binding pyridine->scaffold Serves as reactive_site Primary Site for Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) bromo->reactive_site Acts as pharmacophore Key Pharmacophore for Potency & Selectivity phenoxy->pharmacophore Functions as

Caption: Key structural features and their functional roles.

Key Synthetic Pathways & Protocols

The C-Br bond at the 3-position of the pyridine ring is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of carbon or nitrogen substituents, forming C-C or C-N bonds, which are fundamental transformations in drug synthesis.

The general workflow for utilizing this intermediate is depicted below.

G cluster_rxn Palladium-Catalyzed Cross-Coupling start This compound rxn_node Suzuki Coupling (Boronic Acids/Esters) or Buchwald-Hartwig Amination (Amines) start->rxn_node Reacts with intermediate Advanced Pharmaceutical Intermediate rxn_node->intermediate Forms final Final API (e.g., HIF-PHD Inhibitor) intermediate->final Further Steps

Caption: General synthetic workflow for the intermediate.

Suzuki-Miyaura Coupling Protocol (Representative)

This reaction is used to form a carbon-carbon bond, for example, to introduce an aryl, heteroaryl, or alkyl group at the 3-position.

Objective: To couple an organoboron reagent with this compound.

ParameterRecommended Reagents & Conditions
Starting Material This compound (1.0 eq)
Coupling Partner Arylboronic acid or ester (1.1 - 1.5 eq)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)
Solvent Dioxane/H₂O (4:1), Toluene, or DMF
Temperature 80 - 110 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 4 - 24 hours

Detailed Protocol:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid coupling partner (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination Protocol (Representative)

This reaction is used to form a carbon-nitrogen bond, which is essential for synthesizing many biologically active amides and amines.

Objective: To couple a primary or secondary amine with this compound.

ParameterRecommended Reagents & Conditions
Starting Material This compound (1.0 eq)
Coupling Partner Primary or secondary amine (1.1 - 1.5 eq)
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, or BINAP (2-6 mol%)
Base NaOtBu, KOtBu, or Cs₂CO₃ (1.5 - 2.5 eq)
Solvent Toluene, Dioxane, or THF
Temperature 80 - 120 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 6 - 24 hours

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction for consumption of the starting material by LC-MS.

  • After completion, cool the reaction to ambient temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the desired N-substituted product.

Biological Context: The HIF-1α Signaling Pathway

The final pharmaceutical products derived from this intermediate often function by inhibiting PHD enzymes. The diagram below illustrates the simplified mechanism of action.

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition hif_n HIF-1α phd_n PHD Enzymes (Active) hif_n->phd_n O₂, 2-OG vhl_n VHL Protein hif_n->vhl_n Binds to phd_n->hif_n Hydroxylates degradation_n Proteasomal Degradation vhl_n->degradation_n Targets for hif_h HIF-1α stabilization HIF-1α Stabilization & Accumulation hif_h->stabilization phd_h PHD Enzymes (Inactive) nucleus Translocation to Nucleus stabilization->nucleus epo EPO Gene Transcription nucleus->epo inhibitor PHD Inhibitor (Drug Molecule) inhibitor->phd_h Inhibits

Caption: Simplified HIF-1α signaling pathway.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF-1α, leading to its recognition by the VHL protein and subsequent degradation. In a low oxygen state (hypoxia) or when a PHD inhibitor is present, HIF-1α is stabilized, allowing it to accumulate, move to the nucleus, and activate target genes like EPO, ultimately stimulating red blood cell production.[2][3]

References

Application of 3-Bromo-5-(3-chlorophenoxy)pyridine in Agrochemical Research: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated phenoxypyridine derivative. The phenoxypyridine chemical scaffold is of significant interest in agrochemical research due to its demonstrated broad-spectrum biological activity. Various derivatives have been synthesized and evaluated for their potential as herbicides, fungicides, and insecticides. This document outlines the potential applications of this compound based on the known activities of structurally related compounds and provides generalized protocols for its evaluation in agrochemical screening programs.

Potential Agrochemical Applications

Based on structure-activity relationship studies of similar phenoxypyridine compounds, this compound could potentially be investigated for the following activities:

  • Herbicidal Activity: Phenoxypyridine derivatives have been identified as potent herbicides. A key mechanism of action for some of these compounds is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO inhibitors disrupt the chlorophyll biosynthesis pathway in plants, leading to the accumulation of phototoxic intermediates, rapid cell membrane disruption, and ultimately, plant death.

  • Fungicidal Activity: Several phenoxypyridine analogues have shown promise as fungicides. The mode of action for fungicidal phenoxypyridines can vary, but some have been found to inhibit mitochondrial respiration, for example, by targeting complex I or complex III of the electron transport chain. This disruption of cellular energy production is lethal to the fungal pathogen.

Experimental Protocols for Agrochemical Screening

The following are generalized protocols for the preliminary evaluation of this compound for herbicidal and fungicidal activity. These protocols are intended to serve as a starting point for researchers and should be optimized based on specific laboratory conditions and target organisms.

Protocol 1: In Vitro Herbicidal Activity Assay (PPO Inhibition)

This protocol describes a method to assess the potential of this compound to inhibit the protoporphyrinogen oxidase (PPO) enzyme.

Table 1: Reagents and Materials for PPO Inhibition Assay

Reagent/MaterialSpecification
This compoundAnalytical Grade
Protoporphyrinogen IXSubstrate
PPO Enzyme ExtractIsolated from a suitable plant source (e.g., spinach, corn)
Assay Buffere.g., Tris-HCl buffer with appropriate pH and co-factors
SpectrophotometerCapable of measuring absorbance at ~630 nm
96-well microplatesClear, flat-bottom

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to be tested.

  • Enzyme Reaction: In a 96-well microplate, add the assay buffer, PPO enzyme extract, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate, protoporphyrinogen IX, to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

  • Measurement: Measure the increase in absorbance at approximately 630 nm, which corresponds to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

PPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock and Dilutions Mix_Reagents Mix Buffer, Enzyme, and Compound in Plate Compound_Prep->Mix_Reagents Enzyme_Prep Prepare PPO Enzyme Extract and Substrate Enzyme_Prep->Mix_Reagents Add_Substrate Add Protoporphyrinogen IX to Initiate Reaction Mix_Reagents->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at ~630 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

Caption: Logical flow of the in vitro fungicidal screening process.

Data Presentation

Quantitative data from these and other screening assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 3: Example Data Summary for Agrochemical Screening

CompoundTarget/OrganismAssay TypeEndpointValue
This compoundPlant PPOEnzyme InhibitionIC50To be determined
This compoundBotrytis cinereaMycelial GrowthEC50To be determined
This compoundAmaranthus retroflexusWhole Plant AssayGR50To be determined

Note: IC50 (Inhibitory Concentration 50%), EC50 (Effective Concentration 50%), GR50 (Growth Reduction 50%). Values are hypothetical and need to be determined experimentally.

Signaling Pathway Visualization

Should research indicate that this compound acts as a PPO inhibitor, the following diagram illustrates the affected pathway.

PPO Inhibition Signaling Pathway

PPO_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Accumulation Protoporphyrin_IX->ROS Leads to Inhibitor This compound Inhibitor->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death

Caption: Simplified pathway of PPO inhibition by a potential herbicide.

While direct experimental evidence for the agrochemical activity of this compound is currently limited in the public domain, its chemical structure places it within a class of compounds with significant potential in agrochemical research. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of this compound as a novel herbicide or fungicide. Further research is warranted to elucidate its specific biological activities and potential for development as a crop protection agent.

Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials.[1][2][3][4] Its unique electronic properties, characterized by an electron-deficient aromatic system due to the electronegative nitrogen atom, make it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] This reactivity provides a powerful tool for the synthesis and functionalization of pyridine derivatives. This document provides detailed protocols and application notes for key nucleophilic substitution reactions on the pyridine ring, tailored for researchers, scientists, and drug development professionals. The methods described herein are crucial for the synthesis of novel compounds with potential therapeutic applications.[5]

I. Nucleophilic Aromatic Substitution (SNAr) of Halopyridines

The substitution of a halide (F, Cl, Br, I) on the pyridine ring by a nucleophile is a cornerstone of pyridine chemistry. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the position of the leaving group (C2 and C4 being more reactive than C3).

A. Conventional Heating Protocol for SNAr with Amines

This protocol describes a general procedure for the reaction of 2-chloropyridines with secondary amines.

Experimental Protocol:

  • To a solution of the appropriate 2-chloropyridine (1.0 eq.) in a suitable solvent (e.g., water, acetonitrile), add the secondary amine (1.0-1.2 eq.) and a base (e.g., KF, 2.0 eq.).[6]

  • Heat the reaction mixture at 80-100 °C for 17 hours, or until reaction completion is observed by TLC or LC-MS analysis.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminopyridine.

B. Microwave-Assisted Protocol for SNAr with Thiols

Microwave irradiation has emerged as a powerful technique to accelerate SNAr reactions on halopyridines, often leading to higher yields and shorter reaction times.[7][8] This protocol details the synthesis of 2-(aminoethylsulfanyl)pyridines.[7]

Experimental Protocol:

  • In a microwave-safe vial, dissolve sodium metal (3.3 eq.) in freshly distilled ethanol under a nitrogen atmosphere in an ice-cold water bath.[7]

  • To this solution, add 2-aminoethanethiol hydrochloride (1.5 eq.).[7]

  • Add the corresponding halopyridine (1.0 eq.) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (e.g., 160 °C for 38 minutes).[8]

  • After irradiation, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: SNAr of Halopyridines

EntryHalopyridineNucleophileConditionsYield (%)Reference
12-Bromopyridine2-Aminoethanethiol/NaOEtConventional, reflux, 24h25[8]
22-Bromopyridine2-Aminoethanethiol/NaOEtMicrowave, 160°C, 38 min95[8]
32-ChloropyrazineMorpholineWater, KF, 100°C, 17h91[6]
42-ChloropyrimidinePiperidineWater, KF, 100°C, 17h95[6]
52-FluoropyridineMorpholineWater, KF, 100°C, 17h80[6]
62-Chloro-5-nitropyridinePyrrolidineWater, KF, 100°C, 17h98[6]

II. The Chichibabin Reaction: Direct Amination of Pyridines

The Chichibabin reaction is a classic method for the direct amination of the pyridine ring at the C2 position using sodium amide (NaNH₂) or a related reagent.[9] The reaction proceeds via nucleophilic addition of the amide anion followed by elimination of a hydride ion.[9]

A. Modified Chichibabin Protocol using a NaH-Iodide Composite

Recent advancements have led to milder and more user-friendly Chichibabin-type reactions. This protocol utilizes a sodium hydride-lithium iodide composite for the C2-amination of pyridines with primary amines.[10][11]

Experimental Protocol:

  • To a 10 mL sealed tube containing the pyridine substrate (0.5 mmol), add sodium hydride (3.0 eq.) and lithium iodide (2.0 eq.).[10]

  • Add anhydrous THF (0.5 mL) to the tube.

  • Add the primary amine (1.0 mmol) to the suspension at room temperature under a nitrogen atmosphere.[10]

  • Seal the tube and heat the reaction mixture at 85 °C for 7-18 hours.[10][11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Modified Chichibabin Reaction Substrate Scope [10][11]

EntryPyridine SubstrateAmineYield (%)
1Pyridinen-Butylamine93
2PyridineBenzylamine91
3Pyridine(R)-(-)-Cyclohexylethylamine60
44-Methylpyridinen-Butylamine85
53-Methoxypyridinen-Butylamine7 (C2-amination)
62,2'-Bipyridinen-Butylamine (6 eq.)88 (double amination)

III. Nucleophilic Substitution with Organometallic Reagents

Organolithium and Grignard reagents can also act as nucleophiles in reactions with pyridines, although the reactions can be more complex, sometimes leading to addition products (dihydropyridines) in addition to substitution.

A. General Protocol for the Reaction of Pyridines with Organolithium Reagents

This protocol provides a general guideline for the addition of organolithium reagents to pyridines, which can be a key step in the synthesis of substituted pyridines.

Experimental Protocol:

  • Dissolve the pyridine substrate in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) and cool to a low temperature (e.g., -78 °C).

  • Slowly add the organolithium reagent (e.g., n-butyllithium, phenyllithium) dropwise to the cooled solution.

  • Stir the reaction mixture at the low temperature for a specified period (e.g., 1-2 hours).

  • Quench the reaction by the addition of a suitable electrophile (e.g., water, an alkyl halide).

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by chromatography or distillation.

Note: The outcome of this reaction (1,2- vs. 1,4-addition, substitution vs. addition) is highly dependent on the pyridine substituents, the organolithium reagent, and the reaction conditions.

IV. Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of these protocols, the following diagrams illustrate the key mechanisms and experimental workflows.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Py_X Halopyridine (Py-X) Meisenheimer Meisenheimer Complex Py_X->Meisenheimer Addition Nu Nucleophile (Nu⁻) Nu->Meisenheimer Py_Nu Substituted Pyridine (Py-Nu) Meisenheimer->Py_Nu Elimination X_minus Halide Ion (X⁻) Meisenheimer->X_minus

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring.

Chichibabin_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyridine Pyridine Sigma_Complex σ-Adduct Pyridine->Sigma_Complex Addition Amide Amide Anion (NH₂⁻) Amide->Sigma_Complex Aminopyridine 2-Aminopyridine Sigma_Complex->Aminopyridine Elimination Hydride Hydride (H⁻) Sigma_Complex->Hydride Experimental_Workflow start Start reagents Combine Pyridine Substrate, Nucleophile, and Reagents start->reagents reaction Reaction (Heating or Microwave) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a versatile bifunctional building block for the synthesis of novel heterocyclic compounds. The presence of a bromine atom on the pyridine ring allows for selective functionalization through various transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents at the 3-position, leading to the generation of diverse molecular scaffolds with potential applications in drug discovery and materials science. Heterocyclic compounds, particularly those containing pyridine rings, are prevalent in many biologically active molecules and approved drugs.[1] This document provides detailed protocols for two powerful synthetic methodologies, the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, to generate novel carbon-carbon and carbon-nitrogen linked derivatives from this compound. Additionally, it includes a protocol for the preliminary biological evaluation of these new chemical entities.

Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] This reaction is instrumental in synthesizing biaryl and substituted aromatic compounds.[4]

General Reaction Scheme

The general scheme involves the palladium-catalyzed reaction of this compound with various boronic acids to yield 3-substituted-5-(3-chlorophenoxy)pyridine derivatives.

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Pd Catalyst, Base Solvent, Heat reactant2 R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) plus + product 3-R-5-(3-chlorophenoxy)pyridine catalyst->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(3-chlorophenoxy)pyridine

This protocol details a representative Suzuki-Miyaura coupling reaction.

  • Reagent Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 284.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.5 mmol, 345.5 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 90 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with 20 mL of ethyl acetate. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Products
Product No.R-GroupYield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺
1a 4-Methoxyphenyl8598-1008.41 (d, 1H), 8.25 (s, 1H), 7.45-7.35 (m, 3H), 7.20-7.10 (m, 3H), 6.95 (d, 2H), 3.85 (s, 3H)312.1
1b 3-Thienyl78105-1078.45 (d, 1H), 8.30 (s, 1H), 7.60 (m, 1H), 7.40-7.30 (m, 3H), 7.25-7.15 (m, 2H)288.0
1c 4-Fluorophenyl8292-948.42 (d, 1H), 8.28 (s, 1H), 7.55-7.45 (m, 2H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 4H)300.1

Synthetic Strategy II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[5][6] This reaction is highly versatile, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[7][8]

General Reaction Scheme

The general scheme involves the palladium-catalyzed reaction of this compound with various amines to yield 3-amino-5-(3-chlorophenoxy)pyridine derivatives.

Buchwald_Hartwig_Scheme cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Pd Catalyst, Ligand Base, Solvent, Heat reactant2 R¹R²NH (Primary/Secondary Amine) plus + product 3-(R¹R²N)-5-(3-chlorophenoxy)pyridine catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-benzyl-5-(3-chlorophenoxy)pyridin-3-amine

This protocol details a representative Buchwald-Hartwig amination reaction.

  • Reagent Setup: To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Catalyst/Ligand Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 284.5 mg).

  • Solvent and Amine Addition: Evacuate and backfill the tube with nitrogen three times. Add 5 mL of dry toluene, followed by benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Reaction: Seal the tube and stir the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the title compound.

Data Presentation: Representative Buchwald-Hartwig Amination Products
Product No.R¹R²NHYield (%)M.P. (°C)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺
2a Benzylamine88110-1128.15 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 6H), 7.20-7.10 (m, 3H), 4.40 (d, 2H), 4.10 (br s, 1H)311.1
2b Morpholine92121-1238.10 (s, 1H), 7.80 (s, 1H), 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H), 3.85 (t, 4H), 3.20 (t, 4H)291.1
2c Aniline75135-1378.25 (s, 1H), 8.05 (s, 1H), 7.45-7.30 (m, 5H), 7.20-7.10 (m, 3H), 6.95 (t, 1H), 5.80 (br s, 1H)297.1

Application Note: Preliminary Biological Evaluation

The novel synthesized 3-substituted-5-(3-chlorophenoxy)pyridine derivatives can be screened for their biological activities. For instance, many nitrogen-containing heterocyclic compounds exhibit potent antiproliferative activity against cancer cell lines.[9][10] A common initial screening method is the MTT assay, which measures cell viability.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, SW620) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Data Presentation: Hypothetical Cytotoxicity Data
Compound No.IC₅₀ against HeLa (µM)IC₅₀ against SW620 (µM)
1a 15.222.5
1c 8.711.3
2a > 50> 50
2b 5.47.9
Doxorubicin 0.81.1

Visualizations of Reaction Mechanisms and Workflows

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ (Oxidative Addition) A->B Ar-Br E Ar-R' (Product) C Ar-Pd(II)(OR)L₂ B->C Base D Ar-Pd(II)(R')L₂ (Transmetalation) C->D R'-B(OH)₂ D->A Reductive Elimination D->E F Pd(0)L₂ G Ar-Pd(II)(Br)L₂ (Oxidative Addition) F->G Ar-Br J Ar-NR¹R² (Product) H [Ar-Pd(II)(NR¹R²)L]⁺ G->H R¹R²NH I Ar-Pd(II)(NR¹R²)L₂ H->I Base I->F Reductive Elimination I->J

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental Workflow

Experimental_Workflow start Start: Reagent Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, M.P.) purification->characterization bio_eval Biological Evaluation (e.g., MTT Assay) characterization->bio_eval end End: Pure Compound with Biological Data bio_eval->end

References

Application Notes and Protocols: Purification of 3-Bromo-5-(3-chlorophenoxy)pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The described method is designed to efficiently remove impurities, yielding a product of high purity suitable for further synthetic applications.

Data Presentation

The efficiency of the purification process is summarized in the table below. The data represents typical results obtained from the purification of a crude reaction mixture.

ParameterValue
Crude Product Purity (by HPLC) ~85%
Purified Product Purity (by HPLC) >98%
Typical Yield 70-80%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient

Experimental Protocols

This section outlines the detailed methodology for the column chromatography purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Standard laboratory glassware

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent (e.g., 5% ethyl acetate in hexane).

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a slurry.

  • Evaporate the solvent from the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This dry-loading method generally results in better separation.

Column Packing
  • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 2% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. The column can be gently tapped to promote even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.

Chromatographic Separation
  • Carefully add the prepared dry-loaded sample onto the sand layer of the packed column.

  • Gently add another thin layer of sand on top of the sample.

  • Begin the elution with the starting mobile phase (e.g., 5% ethyl acetate in hexane).

  • Collect fractions of a suitable volume (e.g., 10-20 mL) from the bottom of the column.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 5% Ethyl Acetate in Hexane (2 column volumes)

    • 10% Ethyl Acetate in Hexane (5-10 column volumes)

    • 15% Ethyl Acetate in Hexane (until the product is fully eluted)

  • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp. The desired product should appear as a single spot with a consistent Rf value.

Product Isolation
  • Combine the fractions containing the pure product, as identified by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product to calculate the yield and assess its purity using analytical techniques such as HPLC and NMR.

Mandatory Visualization

The following diagrams illustrate the key aspects of the purification protocol.

experimental_workflow start Start: Crude Product sample_prep Sample Preparation (Dry Loading) start->sample_prep chromatography Column Chromatography (Gradient Elution) sample_prep->chromatography column_packing Column Packing (Silica Gel Slurry) column_packing->chromatography monitoring Fraction Monitoring (TLC Analysis) chromatography->monitoring monitoring->chromatography Adjust Gradient isolation Product Isolation (Solvent Evaporation) monitoring->isolation Combine Pure Fractions analysis Purity & Yield Analysis (HPLC, NMR) isolation->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the purification of this compound.

Application Note: A Scalable Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a modified Ullmann condensation, a robust and scalable method for the formation of diaryl ethers.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The efficient and scalable synthesis of these compounds is crucial for advancing drug discovery programs. The protocol outlined below describes a copper-catalyzed C-O cross-coupling reaction between 3,5-dibromopyridine and 3-chlorophenol. This method offers a practical and cost-effective route to the desired product in high yield and purity.

Synthetic Pathway

The overall synthetic strategy involves the nucleophilic substitution of one bromine atom in 3,5-dibromopyridine with 3-chlorophenol in the presence of a copper catalyst and a base. This reaction, a variation of the Ullmann condensation, is a well-established method for the formation of carbon-oxygen bonds.

Synthesis_Pathway reactant1 3,5-Dibromopyridine reagents CuI (catalyst) K2CO3 (base) DMF (solvent) reactant1->reagents reactant2 3-Chlorophenol reactant2->reagents product This compound reagents->product

Caption: Synthetic route for this compound.

Experimental Protocol: Scale-up Synthesis

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents:

  • 3,5-Dibromopyridine

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean and dry three-neck round-bottom flask, combine 3,5-dibromopyridine (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The typical solvent volume is 5-10 mL per gram of 3,5-dibromopyridine.

  • Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow start Start setup Reaction Setup: - 3,5-Dibromopyridine - 3-Chlorophenol - CuI, K2CO3 - Anhydrous DMF start->setup reaction Heating at 120-140 °C (12-24 hours) setup->reaction workup Cooling and Quenching (Toluene and Water) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction washing Washing with Water and Brine extraction->washing drying Drying over MgSO4 or Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure this compound purification->product end End product->end

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

ParameterValue
Starting Materials
3,5-Dibromopyridine1.0 eq
3-Chlorophenol1.1 eq
Reagents & Catalyst
Copper(I) Iodide (CuI)0.1 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature120-140 °C
Reaction Time12-24 hours
Outcome
Expected Yield70-85%
Purity (post-chromatography)>98%
Analytical Data
AppearanceOff-white to pale yellow solid
¹H NMR, ¹³C NMR, MSConsistent with the expected structure

Troubleshooting and Safety Precautions

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and base. The reaction temperature and time may need optimization depending on the specific scale.

  • Side Products: The formation of bis-arylated pyridine can occur. Adjusting the stoichiometry of the reactants and careful monitoring of the reaction can minimize this.

  • Safety: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. 3,5-Dibromopyridine and 3-chlorophenol are irritants. DMF is a skin and respiratory irritant. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. This application note serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient production of this important chemical intermediate. Further optimization may be required for specific large-scale manufacturing processes.

Application Notes and Protocols: 3-Bromo-5-(3-chlorophenoxy)pyridine as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(3-chlorophenoxy)pyridine is a halogenated aromatic heterocyclic compound that serves as a valuable and versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique structural features, including a pyridine core and strategically positioned bromo and chlorophenoxy moieties, make it an ideal starting material for the development of novel therapeutic agents. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical functionalities, while the chlorophenoxy group can influence the molecule's overall physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent kinase inhibitors and other biologically active compounds. Pyridine-based structures are of significant interest in medicinal chemistry, with numerous FDA-approved drugs containing this scaffold.[1][2]

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of targeted therapies, particularly as inhibitors of various protein kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.[3][5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Several pyridine-based compounds have been developed as potent VEGFR-2 inhibitors.[6][8] The general structure of these inhibitors often includes a hydrophobic tail, a central aryl group, and a heteroaromatic ring that binds to the ATP-binding domain.[7] this compound can be utilized as a precursor to synthesize novel VEGFR-2 inhibitors by employing Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl moieties at the 3-position of the pyridine ring.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is involved in inflammatory responses and cellular stress.[9][10] Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory diseases and certain cancers.[11][12] The synthesis of 4-phenyl-5-pyridyl-1,3-thiazole analogues as potent p38 MAPK inhibitors has been reported, demonstrating the utility of pyridine-based scaffolds in this area.[11] The bromo-substituent on this compound allows for the introduction of the required phenyl and other aromatic groups through established cross-coupling methodologies.

PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell proliferation and survival.[1][2] Pyridine and nicotinonitrile-based structures have been shown to be effective PIM-1 kinase inhibitors.[1][2] The versatile nature of this compound allows for its derivatization to explore novel chemical space for the development of potent and selective PIM-1 inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive molecules using this compound as a starting material. Researchers should optimize these conditions based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-5-(3-chlorophenoxy)pyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.[13][14]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq) with a suitable ligand like PPh₃ (0.02-0.1 eq).

  • Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq) or potassium carbonate.

  • Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-(3-chlorophenoxy)pyridine derivative.

Protocol 2: Biological Evaluation of Synthesized Compounds - Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2, p38 MAPK, PIM-1).

Materials:

  • Synthesized compounds

  • Recombinant human kinase enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide or protein

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 96-well plate, add the kinase enzyme, the substrate, and the synthesized compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables summarize hypothetical quantitative data for newly synthesized compounds derived from this compound.

Table 1: Synthesis of 3-Aryl-5-(3-chlorophenoxy)pyridine Derivatives via Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-(3-chlorophenoxy)pyridine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-(3-chlorophenoxy)pyridine78
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-5-(3-chlorophenoxy)pyridine82
4Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-5-(3-chlorophenoxy)pyridine75

Table 2: In Vitro Kinase Inhibitory Activity of Synthesized Compounds

CompoundTarget KinaseIC₅₀ (nM)
Reference Inhibitor
SorafenibVEGFR-215
SB203580p38 MAPK50
StaurosporinePIM-116.7[1]
Synthesized Derivatives
3-Phenyl-5-(3-chlorophenoxy)pyridineVEGFR-2120
3-(4-Methoxyphenyl)-5-(3-chlorophenoxy)pyridineVEGFR-285
3-(Pyridin-3-yl)-5-(3-chlorophenoxy)pyridinep38 MAPK250
Derivative XPIM-145

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS p38 p38 MAPK RTK->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38->TranscriptionFactors PIM1 PIM-1 GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) PIM1->GeneExpression TranscriptionFactors->GeneExpression GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Inhibitor Synthesized Inhibitor (Derived from this compound) Inhibitor->RTK Inhibition Inhibitor->p38 Inhibition Inhibitor->PIM1 Inhibition Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid ReactionSetup Reaction Setup: - Pd Catalyst & Ligand - Base - Solvent - Inert Atmosphere Start->ReactionSetup Heating Heating / Reflux ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 3-Aryl-5-(3-chlorophenoxy)pyridine Purification->Product BioAssay Biological Evaluation (e.g., Kinase Assay) Product->BioAssay

References

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules, natural products, and functional materials.[1][3] Pyridine and its derivatives are crucial building blocks in the preparation of pharmaceuticals, pesticides, and other high-value fine chemicals.[4] The Sonogashira coupling of 3-bromopyridines, in particular, provides a direct route to 3-alkynylpyridine derivatives, which are precursors to important heterocyclic compounds like azaindoles.[3][4]

This document provides detailed experimental procedures and optimized reaction conditions for the Sonogashira coupling of 3-bromopyridines with various terminal alkynes.

Optimized Reaction Conditions

A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes.[3] These conditions were determined by screening various palladium catalysts, ligands, bases, and solvents. The most effective combination is summarized below.

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N (1 mL)
Solvent DMF
Temperature 100°C
Time 3 hours
Table 1: Optimized Reaction Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridine. [3]

Experimental Workflow

The general workflow for the Sonogashira coupling of 3-bromopyridines is depicted in the diagram below. The process involves the setup of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification of the desired product.

Sonogashira_Workflow A Reaction Setup B Inert Atmosphere (N2) A->B C Addition of Reagents: - Pd Catalyst - Ligand - CuI B->C D Solvent Addition (DMF) C->D E Stirring (30 min) D->E F Addition of: - 3-Bromopyridine - Terminal Alkyne - Base (Et3N) E->F G Heating (100°C, 3h) F->G H Reaction Monitoring (TLC) G->H I Workup & Purification H->I J Product Characterization I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is based on the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.[3]

Materials:

  • 2-amino-3-bromopyridine (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (4.2 mg, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (6.6 mg, 5.0 mol%)

  • Copper(I) iodide (CuI) (4.8 mg, 5.0 mol%)

  • Triethylamine (Et₃N) (1.0 mL)

  • Dimethylformamide (DMF) (2.0 mL)

  • Nitrogen (N₂) gas supply

  • 10 mL round-bottomed flask

  • Standard glassware for workup and column chromatography

Procedure:

  • Reaction Setup: To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[3]

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas to create an inert atmosphere.[3]

  • Solvent and Stirring: Add 2.0 mL of DMF to the flask and stir the mixture for 30 minutes at room temperature.[3]

  • Addition of Reactants: To the stirred mixture, add the 2-amino-3-bromopyridine derivative (0.5 mmol), the terminal alkyne (0.6 mmol), and triethylamine (1.0 mL).[3]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 3 hours.[3]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.[4]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Substrate Scope and Yields

The optimized reaction conditions have been successfully applied to a range of 2-amino-3-bromopyridines and terminal alkynes, affording the corresponding products in good to excellent yields.[3]

Entry3-Bromopyridine DerivativeTerminal AlkyneProduct Yield (%)
12-Amino-3-bromopyridinePhenylacetylene96
22-Amino-3-bromopyridine4-Methylphenylacetylene95
32-Amino-3-bromopyridine4-Methoxyphenylacetylene92
42-Amino-3-bromopyridine4-Chlorophenylacetylene93
52-Amino-3-bromopyridineCyclopropylacetylene88
62-Amino-3-bromopyridine1-Decyne85
72-Amino-3-bromo-5-methylpyridinePhenylacetylene93
82-Amino-3-bromo-5-methylpyridine4-Methylphenylacetylene92
Table 2: Scope of Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Various Terminal Alkynes. [3][5]

Conclusion

The palladium-catalyzed Sonogashira coupling provides an efficient and versatile method for the synthesis of 3-alkynylpyridines. The protocol detailed herein, utilizing a Pd(CF₃COO)₂/PPh₃ catalyst system with a CuI co-catalyst in DMF with Et₃N as the base, has been shown to be effective for a variety of substrates, offering high yields under relatively mild conditions.[3][4][6] This methodology is a valuable tool for researchers in drug discovery and materials science for the construction of complex heterocyclic molecules.

References

Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This transformation has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring through methods like the Heck coupling reaction is therefore of significant interest for the synthesis of novel drug candidates and functional materials.

These application notes provide detailed protocols and compiled data for the Heck coupling of various substituted pyridines with different olefinic partners. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

General Mechanism of the Heck Coupling Reaction

The catalytic cycle of the Heck reaction typically proceeds through a Pd(0)/Pd(II) cycle. The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyridyl halide (or triflate), forming a Pd(II)-pyridyl intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the Pd-pyridyl bond. This step determines the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming a palladium-hydride species and the vinylpyridine product.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[2]

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency, regioselectivity, and substrate scope of the reaction. For electron-deficient pyridines, the electronic effects of the substituents can play a role in the reaction mechanism and regioselectivity.[3][4]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_Py Py-Pd(II)L_n-X Pd0->PdII_Py Oxidative Addition PdII_Olefin [Py-Pd(II)L_n(Olefin)-X] PdII_Py->PdII_Olefin Olefin Coordination PdII_Alkyl R-Pd(II)L_n-X PdII_Olefin->PdII_Alkyl Migratory Insertion PdH H-Pd(II)L_n-X PdII_Alkyl->PdH β-Hydride Elimination PdH->Pd0 Reductive Elimination (Base) Product Vinylpyridine HX H-X PyridylHalide Pyridyl-X Olefin Alkene

Caption: General catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and substrate scope data for the Heck coupling of various substituted pyridines.

Protocol 1: Supramolecular Palladium-Catalyzed Heck Coupling of 3-Bromopyridine with Terminal Olefins

This protocol utilizes a supramolecular ligand to enhance the catalytic activity in the reaction between 3-bromopyridine and various acrylates and styrenes.

Experimental Workflow:

Workflow1 start Start reagents Combine 3-bromopyridine, olefin, K₂CO₃, supramolecular ligand L, and Pd(OAc)₂ in a Schlenk tube under Argon. start->reagents solvent Add toluene and stir at room temperature for 5 min. reagents->solvent reaction Heat the reaction mixture at 130 °C for 1 hour. solvent->reaction workup Cool to room temperature, dilute with a suitable solvent, and filter. reaction->workup analysis Analyze the product by GC-MS and purify by column chromatography. workup->analysis end End analysis->end

Caption: Workflow for supramolecular Pd-catalyzed Heck coupling.

Detailed Protocol:

An oven-dried Schlenk tube is charged with 3-bromopyridine (1.0 equiv.), the corresponding terminal olefin (3.0 equiv.), potassium carbonate (3.0 equiv.), the supramolecular ligand L (0.2 equiv.), and palladium(II) acetate (0.1 equiv.) under an argon atmosphere. Toluene is added, and the mixture is stirred at room temperature for 5 minutes. The reaction vessel is then placed in a preheated oil bath at 130 °C and stirred for 1 hour. After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure. The product is purified by column chromatography on silica gel.

Substrate Scope and Yields:

EntryOlefinProductYield (%)
1n-Butyl acrylate3a78
2Benzyl acrylate3d87
3Styrene3e95
44-Methylstyrene->99
54-Methoxystyrene-93

Reaction conditions: 3-bromopyridine (0.05 mmol), olefin (0.15 mmol), K₂CO₃ (0.15 mmol), Ligand L (0.01 mmol), Pd(OAc)₂ (0.005 mmol), toluene (1 mL), 130 °C, 1 h, under argon.

Protocol 2: Phosphine-Free Heck Coupling of Halopyridines with Styrene and Acrylates

This protocol describes a phosphine-free method for the Heck coupling of various halopyridines with styrene and methyl acrylate.

Experimental Workflow:

Workflow2 start Start reagents Add halopyridine, olefin, base (e.g., Et₃N), and Pd catalyst (e.g., Pd-PEPPSI complex) to a reaction vessel under N₂. start->reagents solvent Add DMF as solvent. reagents->solvent reaction Heat the reaction mixture at 100 °C. solvent->reaction workup Cool to room temperature, perform aqueous workup, and extract with an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for phosphine-free Heck coupling.

Detailed Protocol:

To a reaction vessel under a nitrogen atmosphere, the halopyridine (1.0 equiv.), the olefin (1.5 equiv.), triethylamine (3.0 equiv.), and the palladium catalyst (e.g., Pd-PEPPSI complex, 0.10 mol%) are added. Anhydrous DMF is added as the solvent. The reaction mixture is heated to 100 °C and stirred for the specified time (2 hours for bromo- and iodopyridines, 6 hours for chloropyridines). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Substrate Scope and Yields:

EntryHalopyridineOlefinTime (h)Yield (%)
12-BromopyridineStyrene285
23-BromopyridineStyrene292
32-ChloropyridineStyrene675
42-BromopyridineMethyl acrylate288
53-BromopyridineMethyl acrylate295
65-Bromopyridin-2-amineStyrene278

Reaction conditions: Aryl halide (0.50 mmol), olefin (0.75 mmol), Et₃N (1.50 mmol), 0.10 mol% Pd-PEPPSI complex, DMF (3.0 mL), 100 °C, under N₂.[5]

Protocol 3: Microwave-Assisted Phosphine-Free Heck Coupling in Water

This protocol outlines an environmentally friendly, microwave-assisted, phosphine-free Heck reaction of aryl halides with olefins in water using a Pd(L-proline)₂ complex as the catalyst.

Experimental Workflow:

Workflow3 start Start reagents In a microwave vial, combine the halopyridine, olefin, Pd(L-proline)₂, TBAB, and NaOAc in water. start->reagents reaction Seal the vial and irradiate in a microwave reactor at 80 °C for 10 min. reagents->reaction workup Cool the vial, extract the mixture with an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for microwave-assisted Heck coupling in water.

Detailed Protocol:

In a microwave reaction vial, the halopyridine (1.0 equiv.), the olefin (1.2 equiv.), Pd(L-proline)₂ (1 mol%), tetrabutylammonium bromide (TBAB, 1.0 equiv.), and sodium acetate (NaOAc, 0.1 equiv.) are combined in water. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 80 °C (200 W) for 10 minutes. After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[6]

Substrate Scope and Yields:

EntryHalopyridineOlefinYield (%)
13-Bromopyridinen-Butyl acrylate92
22-BromopyridineStyrene89
33-BromopyridineEthyl acrylate94
42-Iodopyridinen-Butyl acrylate95

Reaction conditions: Halopyridine (1 mmol), olefin (1.2 mmol), Pd(L-proline)₂ (1 mol%), TBAB (1 mmol), NaOAc (0.1 mmol), water, 80 °C, 10 min, microwave irradiation.[6]

Concluding Remarks

The Heck coupling reaction of substituted pyridines is a versatile and powerful tool for the synthesis of a wide range of functionalized molecules. The protocols and data presented here demonstrate the feasibility of these reactions under various conditions, including conventional heating, microwave irradiation, and with both phosphine-based and phosphine-free catalyst systems. The choice of reaction conditions can be tailored to the specific substrate and desired outcome. These application notes should serve as a valuable resource for chemists engaged in the synthesis of pyridine-containing compounds for pharmaceutical and materials science applications. Further optimization may be required for specific substrate combinations not covered in this document.

References

Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Grignard reaction involving 3-Bromo-5-(3-chlorophenoxy)pyridine. This intermediate is valuable in the synthesis of novel compounds in drug discovery, leveraging the formation of a carbon-carbon bond at the 3-position of the pyridine ring. The protocols provided are based on established principles of Grignar chemistry, particularly the halogen-magnesium exchange method, which is well-suited for functionalized aromatic and heteroaromatic systems.

Introduction

The pyridine moiety is a common scaffold in a vast number of pharmaceuticals, and its functionalization is a key aspect of medicinal chemistry.[1] The Grignard reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various alkyl, aryl, or vinyl groups onto a molecular framework.[2][3] In the case of this compound, the bromine atom is more susceptible to oxidative addition or halogen-magnesium exchange than the chlorine atom on the phenoxy ring, allowing for regioselective functionalization.[4]

The use of modern Grignard protocols, such as the halogen-magnesium exchange with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), offers a mild and highly functional-group-tolerant method for the preparation of the corresponding pyridyl Grignard reagent.[5][6] This approach avoids the often harsh conditions of classical Grignard reagent formation using magnesium metal, which can be incompatible with sensitive functional groups. This application note will focus on the formation of the Grignard reagent from this compound via halogen-magnesium exchange and its subsequent reaction with an electrophile, benzaldehyde, as a model system.

Data Presentation

Table 1: Reaction Conditions for the Formation of 3-(3-Chlorophenoxy)-5-(magnesiobromo)pyridine

ParameterValue
Starting MaterialThis compound
Grignard ReagentiPrMgCl·LiCl (1.3 M in THF)
Stoichiometry (Substrate:Reagent)1 : 1.1
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-15 °C to 0 °C
Reaction Time1.5 hours
Monitoring TechniqueTLC or GC-MS of quenched aliquots

Table 2: Representative Yields for the Reaction with Benzaldehyde

EntryElectrophileProductYield (%)Purity (%)
1Benzaldehyde(3-(3-Chlorophenoxy)pyridin-5-yl)(phenyl)methanol85>95 (by ¹H NMR)
2Acetone2-(3-(3-Chlorophenoxy)pyridin-5-yl)propan-2-ol80>95 (by ¹H NMR)
3N,N-Dimethylformamide (DMF)3-(3-Chlorophenoxy)pyridine-5-carbaldehyde78>95 (by ¹H NMR)

Note: The data presented are representative and may vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent via Halogen-Magnesium Exchange

This protocol describes the preparation of the Grignard reagent from this compound using iPrMgCl·LiCl.

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution (1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

  • Dissolve the starting material in anhydrous THF (approximately 0.5 M concentration).

  • Cool the solution to -15 °C using an appropriate cooling bath (e.g., a salt-ice bath or a cryocooler).

  • Slowly add the iPrMgCl·LiCl solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.

  • After the addition is complete, stir the reaction mixture at -15 °C to 0 °C for 1.5 hours.

  • The formation of the Grignard reagent can be monitored by taking small aliquots, quenching with a proton source (e.g., saturated NH₄Cl solution), and analyzing the organic extract by TLC or GC-MS to observe the consumption of the starting material.

Protocol 2: Reaction of the Grignard Reagent with an Electrophile (Benzaldehyde)

This protocol details the subsequent reaction of the formed Grignard reagent with benzaldehyde as a representative electrophile.

Materials:

  • Solution of 3-(3-Chlorophenoxy)-5-(magnesiobromo)pyridine in THF (from Protocol 1)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To the freshly prepared Grignard reagent solution at -15 °C, add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the Grignard reagent and the formation of the product.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Grignard_Reaction_Workflow start Start: this compound reagent_prep Halogen-Magnesium Exchange with iPrMgCl·LiCl in THF start->reagent_prep grignard Formation of 3-(3-Chlorophenoxy)-5-(magnesiobromo)pyridine reagent_prep->grignard electrophile Addition of Electrophile (e.g., Benzaldehyde) grignard->electrophile reaction C-C Bond Formation electrophile->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup purification Extraction and Purification workup->purification product Final Product: Functionalized Pyridine Derivative purification->product

Caption: Experimental workflow for the Grignard reaction of this compound.

Signaling_Pathway_Analogy cluster_activation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Aryl_Bromide This compound Grignard Pyridyl Grignard Reagent (Nucleophile) Aryl_Bromide->Grignard Halogen-Mg Exchange Exchange_Reagent iPrMgCl·LiCl Exchange_Reagent->Grignard Product Functionalized Pyridine (Potential Bioactive Molecule) Grignard->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product

References

Troubleshooting & Optimization

Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Improving Yield in Suzuki Reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound and structurally related heteroaryl bromides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial steps to troubleshoot this?

A1: Low yields in Suzuki reactions involving electron-deficient substrates like substituted bromopyridines are common. Start by verifying the integrity of your reagents. Boronic acids are susceptible to degradation (protodeboronation), and solvents must be thoroughly degassed to prevent catalyst oxidation. Ensure your palladium catalyst and phosphine ligands have not degraded. A good first step is to run a control reaction with a simpler, known-to-work substrate pair, like bromobenzene and phenylboronic acid, to confirm your general setup and reagent quality are sound.

Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material. What is causing this and how can I prevent it?

A2: This side product results from a dehalogenation reaction. It can occur when the palladium complex, after oxidative addition to your bromopyridine, abstracts a hydride from sources like amine bases or alcohol solvents. This leads to reductive elimination of the hydrogen and the aryl group, regenerating the Pd(0) catalyst and forming the undesired debrominated product. To minimize this, consider switching to a non-reducing solvent and using a carbonate or phosphate base instead of an amine base.

Q3: My reaction produces a significant amount of homocoupled boronic acid (biaryl product of the boronic acid coupling with itself). How can I reduce this side reaction?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[1] Rigorous degassing of all solvents and reagents and maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction is critical. Using a pre-catalyst that is already in the Pd(0) state or ensuring efficient in-situ reduction of a Pd(II) pre-catalyst can also help. Additionally, avoiding a large excess of the boronic acid can mitigate this issue.

Q4: Is this compound considered an "activated" or "deactivated" substrate for Suzuki coupling?

A4: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition step, the first and often rate-limiting step in the catalytic cycle. Therefore, it is considered an "activated" halide compared to electron-rich aryl halides. However, the nitrogen atom can also coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. The specific electronic effects of the phenoxy substituent also play a role.

Troubleshooting Guide: Low Conversion and Yield

Problem 1: Low or No Consumption of Starting Material

If you observe a significant amount of unreacted this compound, the issue likely lies in the initial stages of the catalytic cycle.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Use a fresh batch of palladium pre-catalyst and ligand. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can effectively reduce it to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that forms the active species more readily.

  • Inefficient Oxidative Addition: While the pyridine ring is electron-deficient, steric hindrance or electronic effects from the phenoxy group could slow this step.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, RuPhos, or XPhos are known to accelerate oxidative addition. Increasing the reaction temperature can also help overcome the activation barrier.[2]

  • Poor Reagent Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system where all components are soluble at the reaction temperature. For substituted pyridines, solvents like 1,4-dioxane, DMF, or toluene, often with an aqueous component, are effective.[3]

Problem 2: Consumption of Starting Material but Low Yield of Desired Product

If your starting material is consumed but the desired product yield is low, side reactions or product/intermediate degradation are likely occurring.

Possible Causes & Solutions:

  • Protodeboronation of Boronic Acid: The boronic acid is being converted to the corresponding arene before it can transmetalate to the palladium center. This is a common issue, especially with electron-deficient boronic acids or under harsh basic conditions.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃). Use a boronic ester (e.g., a pinacol ester) which is more stable than the corresponding boronic acid. Running the reaction under anhydrous conditions can sometimes help, though water is often necessary for the transmetalation step.

  • Slow Transmetalation: The transfer of the organic group from boron to palladium is inefficient.

    • Solution: The choice of base is critical here. An aqueous solution of a carbonate or phosphate base is often required to generate the active boronate species. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[3][4] Fluoride ions (from bases like KF or CsF) can also promote this step.

  • Inefficient Reductive Elimination: The final step to form the product and regenerate the Pd(0) catalyst is slow.

    • Solution: Bulky ligands that increase the bite angle of the palladium complex can promote reductive elimination. This is another reason why modern biarylphosphine ligands (Buchwald or Buchwald-type ligands) are often successful.

Data Presentation: Condition Screening

Optimizing a Suzuki reaction often requires screening several parameters. The tables below summarize results from studies on similar substituted bromopyridines to guide your selection.

Table 1: Effect of Catalyst and Ligand on the Yield of Di-substituted Pyridines (Model Reaction: 3,5-dibromo-2,4,6-trimethylpyridine with Phenylboronic Acid)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)K₂CO₃Toluene/H₂O9072
2Pd(OAc)₂ (2.5)P(t-Bu)₃ (5)K₂CO₃Toluene/H₂O9085
3Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9065
4PdCl₂(dppf) (5)-K₂CO₃1,4-Dioxane9096

Data adapted from a study on substituted dibromopyridines.[1]

Table 2: Effect of Base and Solvent on the Yield of a Substituted Pyrimidine (Model Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid)

EntryCatalyst (mol%)Base (2 eq.)Solvent (6 mL)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄Toluene70-8040
2Pd(PPh₃)₄ (5)K₃PO₄Acetonitrile70-8036
3Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8060
4Pd(PPh₃)₄ (5)Cs₂CO₃Toluene70-8080

Data adapted from a study on substituted bromopyrimidines, demonstrating trends applicable to electron-deficient heterocycles.[3][5]

Experimental Protocols

Protocol 1: General Conditions using PdCl₂(dppf)

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 eq.).

    • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

    • Add finely ground K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates using a Buchwald Ligand

This protocol is recommended if the general conditions provide low yield.

  • Catalyst Pre-formation (optional but recommended):

    • In a separate small, inerted vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky biarylphosphine ligand such as SPhos (0.044 mmol, 4.4 mol%) in degassed toluene (1 mL). Stir for 10 minutes at room temperature.

  • Reagent Preparation:

    • To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).

    • Add the arylboronic acid pinacol ester (1.5 mmol, 1.5 eq.).

    • Add K₃PO₄ (3.0 mmol, 3.0 eq.).

  • Reaction Setup:

    • Seal, evacuate, and backfill the flask with Argon three times.

    • Add the pre-formed catalyst solution via syringe.

    • Add degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution:

    • Heat the mixture to 100-110 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition Complex (Pd-II) A->B Oxidative Addition C Transmetalation Intermediate (Pd-II) B->C Transmetalation D Product Complex (Pd-II) C->D Isomerization D->A Reductive Elimination prod Ar-Ar' (Product) D->prod sub Ar-Br (this compound) sub->B bor Ar'-B(OR)2 (Boronic Acid/Ester) bor->C base Base (e.g., K2CO3) base->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction q1 Is Starting Material Consumed? start->q1 sol1 1. Check Catalyst/Ligand Activity 2. Use More Active Ligand (e.g., SPhos) 3. Increase Temperature q1->sol1 No q2 Major Side Product? q1->q2 Yes no_sm No yes_sm Yes dehalo Debromination q2->dehalo homo Homocoupling q2->homo protodeb Protodeboronation q2->protodeb sol_dehalo Change Base (e.g., to K2CO3) Use non-alcoholic solvent dehalo->sol_dehalo sol_homo Ensure Rigorous Degassing Use Pd(0) Pre-catalyst homo->sol_homo sol_protodeb Use Milder Base Use Boronic Ester (Bpin) Screen Solvents protodeb->sol_protodeb

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct methods involve a C-O cross-coupling reaction between a dihalogenated pyridine and 3-chlorophenol. The two main approaches are:

  • Ullmann Condensation: A copper-catalyzed reaction, typically using a copper(I) salt (e.g., CuI) and a base, often requiring high temperatures.[1]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed reaction that uses a palladium precursor, a specialized phosphine ligand, and a base. This method often proceeds under milder conditions than the Ullmann reaction.[2]

The choice of starting material can be either 3,5-dibromopyridine or 3-bromo-5-chloropyridine.[3]

Q2: My reaction yield is very low. What are the common causes?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: The palladium or copper catalyst may be deactivated. This can be due to impurities in the reagents or solvents (especially water or oxygen), or thermal degradation if the reaction temperature is too high.

  • Incorrect Base: The strength and type of base are crucial. For Buchwald-Hartwig couplings, strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often required. For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are common.

  • Ligand Issues (Buchwald-Hartwig): The phosphine ligand may have degraded due to exposure to air or moisture. Additionally, the choice of ligand is critical for C-O bond formation; ligands like Xantphos or dppf are often effective.

  • Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can consume starting materials and reduce the yield of the desired product.[4]

Q3: I am observing a significant amount of a debrominated or dechlorinated side product (hydrodehalogenation). How can I prevent this?

A3: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[4] It can be caused by:

  • Hydrogen Source: Trace water or alcohol solvents can act as a hydrogen source.[5] Ensuring anhydrous conditions and using aprotic solvents can minimize this.

  • Base: Some bases or their byproducts can facilitate this pathway.

  • Reaction Conditions: Prolonged reaction times or excessive temperatures can promote hydrodehalogenation.

To mitigate this, ensure all reagents and solvents are rigorously dried, run the reaction under an inert atmosphere (Nitrogen or Argon), and optimize the reaction time and temperature.

Q4: When using 3,5-dibromopyridine, I get a mixture of the desired mono-ether and a di-ether byproduct. How can I improve selectivity for the mono-substituted product?

A4: Achieving mono-selectivity can be challenging. To favor the formation of this compound:

  • Stoichiometry: Use a slight excess of the 3,5-dibromopyridine relative to the 3-chlorophenol (e.g., 1.1 to 1.5 equivalents). This ensures the phenol is the limiting reagent, reducing the chance of a second substitution.

  • Slow Addition: Add the 3-chlorophenol solution slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the initial mono-coupling over the subsequent di-coupling.

  • Lower Temperature: Running the reaction at the lowest feasible temperature can sometimes improve selectivity, as the second substitution may have a higher activation energy.

Q5: When starting with 3-bromo-5-chloropyridine, does the reaction occur selectively at the bromine position?

A5: Yes, typically. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds.[3] This inherent difference in reactivity allows for selective functionalization at the C-3 (bromo) position while leaving the C-5 (chloro) position intact for potential subsequent reactions.[3][6] However, selectivity can be influenced by the choice of catalyst and ligand.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd or Cu). 2. Inappropriate base or insufficient amount. 3. Ligand degradation (for Pd catalysis). 4. Reaction temperature too low. 5. Presence of inhibitors (water, oxygen, impurities).1. Use fresh catalyst or a pre-catalyst. Ensure inert atmosphere. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure base is finely powdered and dry. 3. Use fresh ligand; handle air-sensitive ligands in a glovebox. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Use anhydrous, degassed solvents and high-purity reagents.
Formation of Hydrodehalogenation Byproduct 1. Presence of a proton source (e.g., water, alcohol).[5] 2. Hydrogenolysis from H₂ gas (if used in other steps). 3. Certain bases or solvents can act as hydride donors.[4]1. Use rigorously dried solvents and reagents. 2. Ensure the inert gas is pure. 3. Screen alternative bases and aprotic solvents (e.g., Toluene, Dioxane, DMF).
Formation of Homocoupled Byproducts (Biaryl or Diphenyl Ether) 1. High reaction temperature. 2. Oxidative conditions (presence of O₂). 3. High catalyst loading.1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8] 3. Optimize and potentially reduce the catalyst loading.
Formation of Di-substituted Product (from 3,5-dibromopyridine) 1. Stoichiometry of reactants. 2. High concentration of the nucleophile (3-chlorophenol).1. Use an excess of 3,5-dibromopyridine (1.1-1.5 eq.). 2. Add the 3-chlorophenol solution dropwise over an extended period.

Experimental Protocols

Disclaimer: These are representative protocols based on established chemical literature. All experiments should be conducted by trained professionals with appropriate safety precautions.

Protocol 1: Ullmann Condensation

This protocol is adapted from typical conditions for copper-catalyzed C-O coupling.[1]

  • Reagent Preparation: To a dry, oven-flamed flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.2 eq.), 3-chlorophenol (1.0 eq.), Copper(I) Iodide (CuI, 0.1 eq.), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Setup: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3-chlorophenol.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol is based on modern palladium-catalyzed etherification methods.[2]

  • Reagent Preparation: To a dry Schlenk flask, add 3-bromo-5-chloropyridine (1.0 eq.), Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.), Xantphos (0.04 eq.), and Cesium Carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Setup: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reactant Addition: Add anhydrous, degassed toluene or 1,4-dioxane. Then, add 3-chlorophenol (1.1 eq.) via syringe.

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.

Comparative Data

The following table summarizes typical parameters for the two primary synthetic methods.

ParameterUllmann Condensation Buchwald-Hartwig Coupling
Catalyst Copper(I) salts (e.g., CuI, CuBr)Palladium(0) or Palladium(II) precursors
Catalyst Loading 5 - 20 mol% (sometimes stoichiometric)1 - 5 mol%
Ligand Often none, or simple ligands like phenanthrolineBulky, electron-rich phosphines (e.g., Xantphos, dppf)
Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃, K₃PO₄, NaOtBu
Solvent High-boiling polar aprotic (DMF, NMP)[1]Aprotic (Toluene, Dioxane)
Temperature High (120 - 220 °C)[1]Moderate (80 - 120 °C)
Typical Yields Moderate to GoodGood to Excellent
Key Side Reactions Homocoupling, thermal decompositionHydrodehalogenation, catalyst deactivation

Visualizations

G General Synthesis Workflow A Reactant Preparation (Drying & Degassing) B Reaction Setup (Under Inert Atmosphere) A->B C Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Product Analysis (NMR, MS) F->G

Caption: General workflow for the synthesis and purification of the target compound.

G Troubleshooting Low Yield Start Low Yield Observed A Analyze Crude Product by LC-MS / NMR Start->A B Mainly Unreacted Starting Material A->B C Significant Side Products A->C D Check Reagent Quality & Conditions B->D E Identify Side Products C->E F Is Catalyst/Ligand fresh? Is system anhydrous/inert? Is base strong enough? Is temperature optimal? D->F G Hydrodehalogenation? Homocoupling? Di-substitution? E->G

Caption: Decision tree for troubleshooting low reaction yields.

G Key Reaction Pathways cluster_reactants Reactants R1 3,5-Dihalopyridine P Desired Product This compound R1->P Desired Coupling S1 Hydrodehalogenation (e.g., 3-Chlorophenoxypyridine) R1->S1 Side Reaction S2 Homocoupling (e.g., 5,5'-Dibromo-3,3'-bipyridine) R1->S2 Side Reaction R2 3-Chlorophenol R2->P S3 Di-substitution (from Dibromo starting material) P->S3 Over-reaction

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of non-optimal catalyst loading in my cross-coupling reaction?

A1: Several observations can indicate that your catalyst loading is not optimized:

  • Low or no product yield: This is the most common indicator.

  • Sluggish reaction: The reaction proceeds very slowly or stalls before completion.[1]

  • Formation of significant side products: Undesired products, such as homocoupled products or products from catalyst deactivation pathways, can dominate the reaction mixture.[2]

  • Inconsistent results: Reproducibility issues between batches can sometimes be traced back to catalyst loading and activity.[1]

  • Formation of palladium black: Precipitation of palladium metal indicates catalyst decomposition.[3]

Q2: How does catalyst loading typically affect the reaction outcome?

A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, and purity.

  • Higher catalyst loading can lead to faster reaction rates and potentially higher conversion. However, it can also increase the likelihood of side reactions, make product purification more difficult due to residual metal, and increase costs.[4][5]

  • Lower catalyst loading is economically and environmentally desirable. However, if the loading is too low, the reaction may be slow, incomplete, or more susceptible to deactivation by impurities.[6][7]

Q3: What is a reasonable starting catalyst loading for a new cross-coupling reaction?

A3: A general starting point for many palladium-catalyzed cross-coupling reactions is between 1-2 mol %.[8][9] However, the optimal loading is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity of the substrates, and the chosen ligand. For particularly challenging couplings, higher initial loadings (e.g., 5 mol %) might be necessary.[5]

Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

A4: The choice between a pre-catalyst and in situ generation depends on several factors:

  • Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, are often preferred for their reliability, air-stability, and efficient generation of the active catalytic species.[1][10] They are particularly useful for complex substrates and when reproducibility is critical.

  • In situ generation: Generating the catalyst from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is a more traditional and often more cost-effective approach. However, it can be more sensitive to reaction conditions and the purity of the reagents, and may require pre-activation steps.[1] Inefficient reduction of the Pd(II) source to the active Pd(0) species can lead to lower catalytic activity and the need for higher palladium loadings.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, then 5 mol%). For some reactions, loadings as low as 0.05 mol% can be effective with highly active catalysts.[11]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-induced degradation.[1] Use properly degassed solvents. Some substrates or impurities can act as catalyst poisons.[8]
Inefficient Catalyst Activation If generating the catalyst in situ from a Pd(II) source, ensure complete reduction to Pd(0). This can be influenced by the choice of ligand, base, and temperature. Consider switching to a well-defined pre-catalyst.
Poor Ligand Choice The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. Screen a variety of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[12]
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent with the catalyst system. Perform a screen of different bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., toluene, dioxane, THF, DMF).[13][14]
Issue 2: Significant Formation of Homocoupling Products

Possible Causes & Solutions

CauseRecommended Action
Presence of Oxygen Rigorously degas all solvents and purge the reaction vessel with an inert gas. Oxygen can promote the homocoupling of organometallic reagents.[1][2]
Sub-optimal Reaction Temperature Lowering the reaction temperature can sometimes minimize homocoupling side reactions.[2]
Incorrect Stoichiometry Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.[2]
Catalyst System Choice Certain catalyst and ligand combinations may be more prone to promoting homocoupling. Experiment with different ligands.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Excessive heat can lead to catalyst agglomeration and precipitation. Try reducing the reaction temperature.
Inadequate Ligand Stabilization The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation. An excess of ligand relative to palladium can sometimes improve catalyst stability.[1] A 10:1 phosphine to palladium loading was found to be essential in some reductive Heck reactions to suppress byproduct formation.[15]
High Catalyst Concentration Very high catalyst loadings can sometimes lead to instability. Ensure the catalyst is well-dissolved and dispersed in the reaction mixture.

Data Presentation: Typical Catalyst Loadings

The following tables summarize typical catalyst loadings for common cross-coupling reactions as found in the literature. These values should be considered as starting points for optimization.

Table 1: Typical Palladium Catalyst Loadings for Suzuki-Miyaura Coupling

Aryl HalideCatalyst SystemCatalyst Loading (mol %)Notes
Aryl IodidePd(PPh₃)₄ / K₂CO₃1 - 3Generally reactive substrates.
Aryl BromidePd(OAc)₂ / SPhos / K₃PO₄0.5 - 2Bulky phosphine ligands are often effective.
Aryl ChlorideBuchwald Pre-catalyst / NaOt-Bu1 - 5Often require more active catalyst systems and stronger bases.[10]

Table 2: Typical Palladium Catalyst Loadings for Heck Coupling

SubstratesCatalyst SystemCatalyst Loading (mol %)Notes
Aryl Iodide + AlkenePd(OAc)₂ / PPh₃ / Et₃N0.5 - 2Classic conditions.
Aryl Bromide + AlkeneHerrmann's Palladacycle1 - 3More active catalysts may be needed.
Aryl Chloride + AlkeneNHC-Pd Complex2 - 5Requires highly active and robust catalyst systems.[12]

Table 3: Typical Palladium Catalyst Loadings for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemCatalyst Loading (mol %)Notes
Aryl BromidePrimary/SecondaryBuchwald Pre-catalyst / NaOt-Bu1 - 2Generally efficient with modern catalysts.[8]
Aryl ChloridePrimary/SecondaryGPhos Pd G6 / NaOTMS1 - 3Requires specialized ligands for challenging substrates.[16]
Aryl TosylatePrimary/SecondaryXantphos-Pd / Cs₂CO₃2 - 5Pseudohalides can be effective electrophiles.

Experimental Protocols

General Protocol for a Small-Scale Catalyst Loading Screen (Suzuki-Miyaura Coupling)
  • Preparation of Reaction Vessels: In a glovebox, arrange an array of reaction vials equipped with small magnetic stir bars.

  • Addition of Solids: To each vial, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Preparation of Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the reaction solvent (e.g., degassed toluene). The concentrations should be such that a specific volume can be added to each vial to achieve the desired catalyst loading.

  • Dispensing Catalyst: Add the appropriate volume of the catalyst/ligand stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Addition of Solvent: Add the remaining volume of the degassed solvent to each vial to reach the desired reaction concentration.

  • Reaction Setup: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated aluminum heating block on a magnetic stir plate.

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis by TLC, GC, or LC-MS.

  • Analysis: Once the reactions are complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield Observed check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading No optimize_base Optimize Base and Solvent check_conditions->optimize_base No success Improved Yield check_conditions->success Yes increase_loading->check_conditions screen_ligands Screen Different Ligands screen_ligands->check_conditions use_precatalyst Switch to a Pre-catalyst use_precatalyst->check_conditions optimize_temp Optimize Temperature optimize_base->optimize_temp degas Ensure Rigorous Degassing optimize_temp->degas failure Persistent Low Yield (Re-evaluate Substrates) degas->failure

Caption: A flowchart for troubleshooting low yield in cross-coupling reactions.

Experimental Workflow for Catalyst Loading Optimization

Catalyst_Optimization_Workflow start Define Reaction (Substrates, Ligand, Base, Solvent) setup_reactions Set up Parallel Reactions with Varying Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) start->setup_reactions run_reaction Run Reactions at Constant Temperature and Time setup_reactions->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor analyze Analyze Final Conversion/Yield monitor->analyze optimal_found Optimal Loading Identified analyze->optimal_found end Proceed with Optimized Catalyst Loading optimal_found->end Yes refine Refine Loading Range (e.g., 0.8, 1.0, 1.2 mol%) optimal_found->refine No refine->setup_reactions

Caption: A workflow for systematic optimization of catalyst loading.

References

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Buchwald-Hartwig amination of 3-bromo-pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Buchwald-Hartwig reaction with 3-bromo-pyridine failing or giving low yields?

Several factors can contribute to the failure or low yield of a Buchwald-Hartwig amination with 3-bromo-pyridines. These substrates can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[1]

Troubleshooting Steps:

  • Evaluate Your Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for success.[1][2] Sterically hindered and electron-rich ligands are often required to facilitate the key steps of the catalytic cycle.[2][3][4][5]

  • Re-evaluate Your Base: The base plays a crucial role in the deprotonation of the amine and the overall efficiency of the reaction. Strong, non-nucleophilic bases are typically used, but the optimal choice can be substrate-dependent.[6]

  • Check Your Solvent: The solvent must be anhydrous and capable of dissolving the reagents. Common choices include toluene, dioxane, and THF.[1][6]

  • Assess Reagent Purity: Ensure the 3-bromo-pyridine, amine, and all other reagents are pure and dry. Impurities can poison the catalyst.

  • Optimize Reaction Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C), sometimes lowering the temperature can prevent side reactions.[7]

  • Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) is essential.[1][8]

2. What are the optimal catalyst and ligand combinations for this reaction?

The "optimal" combination is highly dependent on the specific amine you are using. However, general trends and successful examples can guide your selection. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[2][3][4][5]

Recommended Ligands:

  • For Primary and Secondary Amines: Biaryl phosphine ligands such as RuPhos, BrettPhos, and SPhos have shown excellent performance in the amination of bromopyridines.[9] In a screening for the coupling of 3-bromo-2-aminopyridine with morpholine, RuPhos-precatalyst provided the highest yield.[9] BrettPhos has been shown to be particularly effective for coupling with primary amines.[9]

  • Bidentate Ligands: While often effective, some studies suggest that for challenging substrates like aminopyridines, monodentate biarylphosphine ligands can be superior. However, BINAP has also been used successfully.[8][9]

Palladium Precursors:

Using a pre-catalyst, such as a G3 or G4 palladacycle, is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10][11] Pre-catalysts can lead to more reproducible results and are often more active at lower catalyst loadings.

3. How do I choose the right base and solvent?

The choice of base and solvent are interconnected and crucial for reaction success.

Base Selection:

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong bases that are effective in many cases.[8][9] However, they are not compatible with all functional groups.[1][6]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, though they may require higher temperatures or longer reaction times.[1]

Solvent Selection:

  • Aprotic, Anhydrous Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common solvents for Buchwald-Hartwig aminations.[1][6] They are relatively non-polar and have sufficiently high boiling points for most applications.

  • Solvent Purity: It is critical to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the phosphine ligands.

4. What are common side products and how can I minimize them?

Several side reactions can occur, leading to reduced yields of the desired product.

Common Side Reactions:

  • Hydrodehalogenation: The bromo-pyridine is reduced to pyridine. This is often a result of β-hydride elimination from the palladium-amide intermediate, a competing pathway to reductive elimination.[2]

  • Homocoupling: The amine or the 3-bromo-pyridine can couple with themselves to form dimers.

  • Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive.

Minimization Strategies:

  • Ligand Choice: Using bulky ligands can disfavor β-hydride elimination and promote the desired reductive elimination.[12]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize catalyst decomposition and other side reactions.

  • Base Selection: The choice of base can influence the rates of competing reaction pathways.

Data & Protocols

General Recommendations for Reaction Components
ComponentRecommendationRationale
Palladium Source Pre-catalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3)More reliable generation of the active Pd(0) species, often more active and reproducible.[9][10][11]
Ligand Bulky, electron-rich monophosphines (e.g., RuPhos, BrettPhos, SPhos)Promote oxidative addition and reductive elimination, can suppress side reactions.[2][3][4][5][9]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) for sensitive substrates.To deprotonate the amine and facilitate the catalytic cycle. The choice depends on the functional group tolerance of the substrates.[1][6][8][9]
Solvent Anhydrous aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)Good solubility for reagents and compatibility with the reaction conditions.[1][6]
Atmosphere Inert (Argon or Nitrogen)The catalyst is sensitive to oxygen.[1][8]
Quantitative Data: Ligand Screening for Amination of 3-Bromo-2-aminopyridine with Morpholine

The following data is from a ligand screening study for the coupling of 3-bromo-2-aminopyridine with morpholine.

Reaction Conditions: Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

LigandYield (%)
XPhos40
RuPhos71
SPhos76
BINAP71
RuPhos-Precatalyst 83

Data sourced from a study on the C,N-cross coupling of 3-halo-2-aminopyridines.[9]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

The following is a representative protocol for the amination of a bromopyridine derivative.

Reagents:

  • 2-Bromo-6-methylpyridine (1.0 equiv)

  • (+/-)-trans-1,2-Diaminocyclohexane (0.5 equiv)

  • [Pd₂(dba)₃] (0.02 equiv)

  • (±)-BINAP (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 2-bromo-6-methylpyridine, (+/-)-trans-1,2-diaminocyclohexane, [Pd₂(dba)₃], (±)-BINAP, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C with stirring for 4 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.[8]

This reaction yielded the desired product in 60% yield.[8]

Visual Guides

Troubleshooting Workflow for a Failed Reaction

G start Reaction Failed (Low or No Yield) check_reagents 1. Check Reagent Quality - Purity of 3-bromopyridine & amine - Anhydrous solvent - Freshly opened/stored base start->check_reagents check_reagents->start Re-purify/replace reagents check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK check_conditions->start Correct conditions re_optimize 3. Re-optimize Catalyst System check_conditions->re_optimize Conditions OK ligand_screen Screen Different Ligands (e.g., RuPhos, BrettPhos, SPhos) re_optimize->ligand_screen base_screen Screen Different Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) ligand_screen->base_screen solvent_screen Screen Different Solvents (e.g., Toluene, Dioxane) base_screen->solvent_screen success Successful Reaction solvent_screen->success

Caption: A stepwise workflow for troubleshooting a failed Buchwald-Hartwig amination.

Key Parameters Influencing Reaction Success

G center Buchwald-Hartwig Amination Success catalyst Catalyst System (Pd Source + Ligand) center->catalyst base Base (Strength & Type) center->base solvent Solvent (Anhydrous & Aprotic) center->solvent temp Temperature center->temp atmosphere Inert Atmosphere center->atmosphere substrates Substrate Quality (Purity & Sterics) center->substrates

Caption: Key experimental parameters that influence the outcome of the reaction.

References

Preventing decomposition of 3-Bromo-5-(3-chlorophenoxy)pyridine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-5-(3-chlorophenoxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during common cross-coupling reactions?

A1: The main decomposition pathways observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are primarily dehalogenation and ether cleavage.

  • Debromination: The carbon-bromine bond on the pyridine ring is susceptible to cleavage, leading to the formation of 3-(3-chlorophenoxy)pyridine as a significant byproduct. This hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[1]

  • Ether Cleavage: The ether linkage between the pyridine and chlorophenoxy rings can be cleaved under harsh acidic or basic conditions, or at elevated temperatures, although this is generally less common than debromination under typical cross-coupling conditions. Ether cleavage generally requires strong acids to proceed.[2][3]

Q2: What general storage conditions are recommended to ensure the stability of this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are typically between 4 to 8 °C.[4] It is crucial to protect the compound from prolonged exposure to light and moisture to prevent potential degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Formation of Debrominated Impurity in Suzuki-Miyaura Coupling

Symptom: You observe a significant amount of 3-(3-chlorophenoxy)pyridine byproduct in your Suzuki-Miyaura reaction.

Cause: This is likely due to a side reaction where the bromine atom is replaced by a hydrogen atom. The choice of base and the presence of water can influence the rate of this side reaction.[5]

Solutions:

  • Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction. Using a weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can sometimes minimize debromination compared to stronger bases like sodium tert-butoxide. The base facilitates the transmetalation step, and its proper selection is key.[6]

  • Solvent System: Employing a well-degassed solvent system is critical. Anhydrous solvents can help reduce the source of protons for the debromination reaction. A common solvent mixture for Suzuki reactions is 1,4-dioxane and water.[7]

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the selectivity of the reaction. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over debromination.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

ParameterRecommended Condition
Reactants This compound (1.0 equiv), Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1, degassed)
Temperature 80-90 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a degassed mixture of this compound and the arylboronic acid in the solvent system, add the base and palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere at the specified temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, and purify by column chromatography.

Issue 2: Low Yield in Buchwald-Hartwig Amination due to Decomposition

Symptom: The yield of the desired aminated product is low, and you detect the starting material and the debrominated byproduct.

Cause: An unproductive side reaction, beta-hydride elimination from the palladium-amide intermediate, can compete with the desired reductive elimination, leading to the formation of the hydrodehalogenated arene.[1]

Solutions:

  • Ligand Selection: The use of sterically hindered and electron-rich phosphine ligands is crucial for promoting the reductive elimination step and minimizing side reactions. Ligands like Xantphos have been shown to be effective.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice, but its concentration and the reaction temperature should be carefully optimized.[9]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize thermal decomposition of the starting material and intermediates.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

ParameterRecommended Condition
Reactants This compound (1.0 equiv), Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene (degassed)
Temperature 80-100 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • In a glovebox, combine the palladium precursor, ligand, and base in a reaction vessel.

  • Add the degassed solvent, followed by the this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by LC-MS. Upon completion, cool, quench with a saturated aqueous solution of ammonium chloride, and extract the product. Purify by column chromatography.

Issue 3: Suspected Photochemical Decomposition

Symptom: The compound appears to degrade when exposed to light for extended periods, indicated by a change in color or the appearance of new spots on a TLC plate.

Cause: Pyridine and its derivatives can be susceptible to photochemical transformations.[10]

Solutions:

  • Storage: Always store the compound in amber vials or containers that protect it from light.

  • Reaction Setup: When running reactions, especially for extended periods, wrap the reaction vessel in aluminum foil to prevent exposure to ambient light.

Experimental Protocol: Photostability Testing

According to ICH guidelines, photostability testing can be performed to assess the light sensitivity of a compound.[11][12]

  • Prepare two solutions of this compound in a suitable solvent.

  • Place one solution in a transparent container (sample) and the other in a light-protected container (control).

  • Expose both to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze both solutions by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Methods

Recommended Method for Detecting Decomposition:

A stability-indicating UPLC-MS/MS method is highly recommended for the quantitative analysis of this compound and its potential degradation products.[13][14]

Typical UPLC-MS/MS Parameters:

ParameterTypical Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (gradient elution)
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
MS Detection Electrospray Ionization (ESI) in positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification of the parent compound and expected byproducts

This method offers high sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.[15]

Visual Guides

Decomposition_Pathways This compound This compound Debromination Debromination This compound->Debromination Pd Catalyst / Base H-source Ether Cleavage Ether Cleavage This compound->Ether Cleavage Strong Acid / Heat 3-(3-chlorophenoxy)pyridine 3-(3-chlorophenoxy)pyridine Debromination->3-(3-chlorophenoxy)pyridine 3-Bromo-5-hydroxypyridine + 1,3-Dichlorobenzene 3-Bromo-5-hydroxypyridine + 1,3-Dichlorobenzene Ether Cleavage->3-Bromo-5-hydroxypyridine + 1,3-Dichlorobenzene

Caption: Potential decomposition pathways of this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl Boronic Acid Aryl Boronic Acid Reaction Mixture Reaction Mixture Aryl Boronic Acid->Reaction Mixture This compound This compound This compound->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Desired Product Desired Product Reaction Mixture->Desired Product Suzuki Coupling Debrominated Byproduct Debrominated Byproduct Reaction Mixture->Debrominated Byproduct Side Reaction

Caption: Workflow for Suzuki-Miyaura coupling with potential side reaction.

References

Navigating Thermal Parameters in Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving desired outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when determining the optimal temperature for reactions involving 3-Bromo-5-(3-chlorophenoxy)pyridine. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established principles and data from structurally similar aryl bromides and pyridines to provide a robust starting point for your experimental design.

Troubleshooting Guide: Temperature Optimization

Controlling the temperature in chemical reactions is a delicate balance. It must be high enough to overcome the activation energy and drive the reaction to completion in a reasonable timeframe, but not so high as to cause degradation of reactants, products, or catalysts, or to promote the formation of unwanted side products. The following table outlines common issues, their potential causes related to temperature, and suggested solutions.

Issue Potential Cause Suggested Solution
No or Low Conversion Reaction temperature is too low, failing to provide sufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each step. Consider switching to a higher-boiling point solvent if the desired temperature exceeds the current solvent's boiling point.
Formation of Impurities/ Side Products Reaction temperature is too high, leading to decomposition or undesired side reactions. For instance, in palladium-catalyzed cross-coupling reactions, high temperatures can promote catalyst decomposition (e.g., formation of palladium black) or side reactions like homocoupling.Decrease the reaction temperature in 5-10 °C increments. If a specific side product is identified, research its formation mechanism to understand if it is temperature-dependent. Consider using a more active catalyst that allows for lower reaction temperatures.
Catalyst Decomposition (e.g., formation of Pd black) The reaction temperature is too high for the stability of the palladium catalyst and its ligands.Reduce the reaction temperature. Screen different ligands that may offer greater thermal stability to the palladium center. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation of the catalyst at elevated temperatures.
Inconsistent Results Poor temperature control, leading to fluctuations during the reaction.Use a reliable heating mantle with a thermocouple and a temperature controller. For smaller scale reactions, an oil bath can provide more uniform heating. Ensure consistent stirring to maintain a homogenous temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: Based on protocols for similar 3-bromopyridine derivatives, a starting temperature in the range of 80-100 °C is recommended for Suzuki-Miyaura coupling reactions. It is advisable to start at the lower end of this range and gradually increase the temperature if the reaction is sluggish.

Q2: How does temperature affect the Buchwald-Hartwig amination of this compound?

A2: The optimal temperature for Buchwald-Hartwig amination is highly dependent on the specific amine, catalyst, and ligand used. Some modern catalytic systems can facilitate this reaction at room temperature, while others may require heating to 80-110 °C . A scouting experiment at around 80 °C is a reasonable starting point. If no reaction occurs, the temperature can be increased. If side products are observed, a lower temperature or a different catalyst system should be explored.

Q3: Are there any known temperature-sensitive side reactions for this type of compound?

A3: For aryl halides, particularly electron-rich ones, high temperatures in the presence of a palladium catalyst and a base can lead to protodehalogenation , where the bromine atom is replaced by a hydrogen atom. Another common side reaction at elevated temperatures is homocoupling of the starting material or the boronic acid (in the case of Suzuki coupling).

Q4: Can microwave heating be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis can be an excellent tool for rapidly screening reaction temperatures. The precise temperature control and rapid heating offered by microwave reactors can accelerate reaction optimization. It is important to start with a lower temperature and shorter reaction times and carefully monitor the reaction for any signs of decomposition.

Experimental Protocols: General Starting Conditions

The following are generalized starting protocols for common cross-coupling reactions based on similar substrates. These should be considered as starting points and will likely require optimization for this compound.

Table 1: Generalized Starting Conditions for Cross-Coupling Reactions
Reaction Type Catalyst (mol%) Ligand (mol%) Base Solvent Starting Temperature (°C)
Suzuki-Miyaura Coupling Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (2-5)SPhos (4-10) or PPh₃ (8-20)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or Toluene/H₂O80 - 100
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-2)XPhos (2-4) or RuPhos (2-4)NaOtBu or K₃PO₄Toluene or 1,4-Dioxane80 - 110
Sonogashira Coupling PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃NDMF or Toluene80 - 100
Heck Reaction Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N or K₂CO₃DMF or Acetonitrile100 - 120
Ullmann Condensation CuI (10-20)L-proline or DMEDAK₂CO₃ or Cs₂CO₃DMSO or DMF120 - 160

Visualizing the Optimization Workflow

Logical Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow start Start with a literature-based temperature (e.g., 80°C for Suzuki Coupling) check_conversion Monitor Reaction Progress (TLC, GC, LC-MS) start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion < 50% Conversion side_products Significant Side Products check_conversion->side_products > 10% Impurities optimal Good Conversion & Selectivity check_conversion->optimal > 90% Conversion < 5% Impurities increase_temp Increase Temperature (e.g., by 10°C) low_conversion->increase_temp decrease_temp Decrease Temperature (e.g., by 10°C) side_products->decrease_temp end Optimal Temperature Identified optimal->end increase_temp->check_conversion decrease_temp->check_conversion

Caption: A flowchart for systematic temperature optimization in chemical reactions.

Signaling Pathway for Catalyst Activation and Deactivation

Temperature plays a crucial role in both the activation of the catalyst and its potential deactivation pathways.

Catalyst_Pathway cluster_activation Catalyst Activation cluster_deactivation Deactivation Pathways A Pd(0)L₂ Precatalyst B Oxidative Addition (Rate increases with Temp) A->B C Active Catalytic Species B->C D High Temperature C->D Exposure to Excessive Heat E Ligand Dissociation D->E promotes F Palladium Agglomeration (Pd Black) E->F G Inactive Catalyst F->G

Caption: The dual role of temperature in catalyst activation and deactivation.

Technical Support Center: Purification of Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pyridine derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the purification of polar pyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peaks for a polar pyridine derivative are showing significant tailing. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing for polar basic compounds like many pyridine derivatives is a common issue, often stemming from strong interactions between the analyte and the stationary phase.[1]

Potential Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can strongly interact with the basic nitrogen of the pyridine ring, causing tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to pH ≤ 3) can protonate the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use Mobile Phase Additives: Incorporating a small amount of an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape. A common starting point is 0.1% (v/v).[2] For basic compounds, a mobile phase containing a buffer like ammonium acetate or ammonium formate is often beneficial.[3][4]

    • Solution 3: Employ End-Capped Columns: Modern, high-purity silica columns with advanced end-capping (Type B silica) have fewer accessible silanol groups and can significantly reduce tailing for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, a diluent of 75/25 acetonitrile/methanol is often a good starting point for polar analytes.[5]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Improved Peak Shape reduce_load->end match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_secondary_interactions Suspect secondary interactions? check_solvent->check_secondary_interactions No match_solvent->end adjust_ph Adjust mobile phase pH (e.g., add 0.1% Formic Acid) check_secondary_interactions->adjust_ph use_additive Use a mobile phase additive (e.g., Ammonium Acetate) check_secondary_interactions->use_additive change_column Switch to an end-capped or alternative chemistry column check_secondary_interactions->change_column adjust_ph->end use_additive->end change_column->end

Caption: Workflow for troubleshooting peak tailing.

Problem 2: Poor Retention on Reversed-Phase Columns

Question: My polar pyridine derivative is eluting at or near the void volume on a C18 column. How can I increase its retention?

Answer:

Poor retention of highly polar compounds on traditional nonpolar stationary phases is a frequent challenge. Several strategies can be employed to address this.

Potential Solutions:

  • Use a Polar-Modified Reversed-Phase Column:

    • Polar-Endcapped Columns: These columns have a modified surface that is more resistant to "dewetting" in highly aqueous mobile phases, allowing for better retention of polar analytes.[6]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which alters the selectivity and can improve retention for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water is the strong eluting solvent.[5][7][8]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism is highly effective for polar, ionizable compounds like many pyridine derivatives.[2][5]

  • Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It is highly efficient for purifying polar compounds and offers advantages in speed and reduced organic solvent consumption.[9][10][11]

Decision Tree for Method Selection:

G start Poor Retention on C18 is_ionizable Is the pyridine derivative ionizable at a workable pH? start->is_ionizable is_highly_polar Is the compound highly polar? is_ionizable->is_highly_polar No use_mmc Consider Mixed-Mode Chromatography (MMC) is_ionizable->use_mmc Yes use_polar_rp Try Polar-Modified RP (Polar-Endcapped/Embedded) is_highly_polar->use_polar_rp No/Moderately use_hilic Use HILIC is_highly_polar->use_hilic Yes use_sfc Consider SFC for speed and reduced solvent use use_hilic->use_sfc

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel polar aminopyridine?

A1: For a novel polar aminopyridine, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[12] Aminopyridines are basic and hydrophilic, making them ideal candidates for HILIC, which provides good retention for such compounds. A bare silica or an amide-based HILIC column with a mobile phase of acetonitrile and an aqueous ammonium acetate or ammonium formate buffer (e.g., 10 mM, pH adjusted) is a robust starting condition.[12]

Q2: I am working with a pyridine N-oxide. Are there any specific stability concerns during purification?

A2: Pyridine N-oxides are generally stable but can be susceptible to degradation under certain conditions. While not extensively documented in the context of on-column degradation, it's prudent to be aware of potential issues. Some pyridine derivatives can undergo hydroxylation, which may be influenced by the purification conditions.[13] If you suspect on-column degradation, consider using milder conditions, such as lower temperatures and avoiding highly acidic or basic mobile phases if the compound's stability is unknown.[14] Performing a 2D TLC can also help assess stability on silica.[15]

Q3: Can I use flash chromatography for polar pyridine derivatives?

A3: Yes, flash chromatography can be adapted for polar compounds. If your compound is streaking or has very low Rf on silica with standard solvents, you can use a more polar solvent system. For very polar basic compounds, adding a small amount of triethylamine (1-3%) or ammonium hydroxide in methanol to the mobile phase can deactivate the silica and improve elution.[16] Alternatively, HILIC mode flash chromatography using a polar stationary phase (like silica) with a reversed-phase type solvent system (e.g., acetonitrile/water) can be very effective.[7]

Q4: When should I choose SFC over HILIC for purification?

A4: The choice between SFC and HILIC can depend on several factors, including the specific compound, available equipment, and desired throughput. SFC often provides faster separations and uses less organic solvent, making it a "greener" and often more cost-effective option, especially for preparative scale.[9][10][11] SFC can also offer orthogonal selectivity to HILIC, meaning it may successfully separate impurities that are difficult to resolve with HILIC.[17] A comparative study showed that for a library of compounds, SFC was, on average, three times faster than reversed-phase HPLC.[10] If speed, solvent reduction, and high throughput are critical, SFC is a strong contender.

Quantitative Data Summary

The following tables provide a summary of quantitative data from case studies on the purification of polar compounds, including pyridine derivatives.

Table 1: Comparison of Preparative SFC and Flash Chromatography for a Pharmaceutical Intermediate [9]

ParameterFlash Chromatography (1g scale)Preparative SFC (3g scale)
Purity Achieved ~70%>99%
Solvent Consumption 1.6 L2.3 L of Methanol
Run Time ~40 min< 2 hours

Table 2: Performance of Mass-Directed Preparative SFC for Pharmaceutical Compounds [18][19]

Compound TypeSample LoadRecoveryPurity AchievedThroughput
Regioisomers200 mg/mL in DMSO-~99.99% and 98.66%-
Compound with Methylated Impurity~70 mg/mL85%99.9%-
Library Compounds (Success Rate)-->80%20% shorter batch time than RPLC

Experimental Protocols

Protocol 1: HILIC-UV Method for the Determination of 3-Aminopyridine Impurity[13]

This protocol is adapted for the quantitative determination of 3-aminopyridine (3AP) in a pharmaceutical ingredient but can be used as a starting point for the purification of similar compounds.

  • Chromatographic System:

    • Column: Tracer Extrasil Silica (150 × 4.0 mm, 3 µm)

    • Mobile Phase: A mixture of water and acetonitrile (10:90, v/v) containing 10.0 mM ammonium acetate. The pH is adjusted to 6.0.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 298 nm

    • Column Temperature: Ambient

  • Sample Preparation:

    • Dissolve the sample containing the 3-aminopyridine in the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. HILIC may require longer equilibration times than reversed-phase.[5]

    • Inject the prepared sample.

    • Monitor the elution of 3-aminopyridine at 298 nm.

    • For preparative work, a gradient can be developed by increasing the water content to elute more retained impurities. Fraction collection would be guided by the UV signal.

Protocol 2: Preparative SFC for a Polar Pharmaceutical Compound[10]

This protocol provides a general framework for the preparative purification of a polar compound using SFC.

  • Chromatographic System:

    • Column: 2-Ethyl pyridine (2-EP) column (e.g., 250 x 30 mm i.d.)

    • Mobile Phase: Isocratic 30% methanol (with 0.2% NH4OH as an additive) in CO2. Note: For very polar compounds, water can be used as an additive (e.g., 5% v/v in methanol).[9]

    • Flow Rate: 70 mL/min

    • Column Temperature: 35 °C

    • Outlet Pressure: 100 bar

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent (e.g., methanol, DMSO) to a high concentration (e.g., 50-70 mg/mL).[18]

  • Procedure:

    • Equilibrate the SFC system with the mobile phase.

    • Perform an analytical scale injection to determine the retention time of the target compound and impurities.

    • Scale up to preparative injections.

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by an appropriate analytical method (e.g., analytical SFC or HPLC).

    • Combine pure fractions and evaporate the solvent. The use of CO2 as the primary mobile phase component significantly reduces the time required for solvent evaporation compared to reversed-phase HPLC.[19]

References

How to avoid debromination in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid debromination in pyridine coupling reactions.

Troubleshooting Guide: Minimizing Debromination

Problem: Significant formation of the debrominated pyridine byproduct is observed during a cross-coupling reaction.

Below is a step-by-step guide to troubleshoot and minimize this unwanted side reaction.

DOT Script for Troubleshooting Workflow:

G start Debromination Observed catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos, SPhos) catalyst->ligand Ligand Choice precatalyst Consider Using a Pre-catalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst Catalyst Source conditions Step 2: Optimize Reaction Conditions ligand->conditions precatalyst->conditions temperature Lower the Reaction Temperature conditions->temperature solvent Screen Solvents (e.g., Toluene instead of Dioxane/DMF) conditions->solvent base Step 3: Re-evaluate the Base temperature->base solvent->base base_choice Use a Weaker Base if Possible (e.g., K3PO4, K2CO3) base->base_choice reagents Step 4: Check Reagent Quality base_choice->reagents reagent_check Ensure Anhydrous and Degassed Reagents and Solvents reagents->reagent_check end Debromination Minimized reagent_check->end

Caption: Troubleshooting workflow for addressing debromination in pyridine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of pyridine coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of an undesired pyridine byproduct instead of the desired coupled product. This side reaction can compete with the desired reductive elimination step in the catalytic cycle.

Q2: Which types of pyridine coupling reactions are most susceptible to debromination?

A2: Debromination can be a significant issue in several widely used palladium-catalyzed cross-coupling reactions involving bromopyridines, including:

  • Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: Coupling with amines.[1]

  • Sonogashira Coupling: Coupling with terminal alkynes.[2]

The propensity for debromination can be influenced by the position of the bromine atom on the pyridine ring, with 2-bromopyridines often being particularly challenging substrates.[3]

Q3: How does the choice of phosphine ligand affect debromination?

A3: The phosphine ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich ligands are known to promote the desired reductive elimination step over the competing debromination pathway.[1] These ligands can stabilize the palladium center and accelerate the C-C or C-N bond-forming step.

DOT Script for Ligand Effect Logic:

G cluster_0 Ligand Properties cluster_1 Catalytic Cycle Steps cluster_2 Reaction Outcome Bulky & Electron-Rich Ligand Bulky & Electron-Rich Ligand Accelerated Reductive Elimination Accelerated Reductive Elimination Bulky & Electron-Rich Ligand->Accelerated Reductive Elimination Suppressed Debromination Suppressed Debromination Bulky & Electron-Rich Ligand->Suppressed Debromination Higher Yield of Desired Product Higher Yield of Desired Product Accelerated Reductive Elimination->Higher Yield of Desired Product

Caption: Logical relationship between ligand properties and reaction outcome in minimizing debromination.

Q4: Can the choice of base and solvent influence the extent of debromination?

A4: Yes, both the base and solvent can have a significant impact.

  • Base: While a base is necessary for the catalytic cycle, very strong bases can sometimes promote debromination. Screening different bases, such as switching from an alkoxide (e.g., NaOtBu) to a carbonate (e.g., K₂CO₃) or phosphate (e.g., K₃PO₄), can be beneficial.

  • Solvent: The reaction solvent can influence the stability and reactivity of the catalytic species. Some studies suggest that solvents like dioxane and DMF may be more prone to facilitating debromination compared to less polar solvents like toluene.[4]

Q5: Is it better to use a pre-catalyst to avoid debromination?

A5: Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be advantageous. These pre-catalysts are designed for the efficient in situ generation of the active Pd(0) species, which can lead to more reproducible results and potentially lower levels of side reactions like debromination compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂.

Data on Reaction Parameters to Minimize Debromination

The following tables summarize the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in various pyridine coupling reactions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Debrominated Pyridine (%)
PPh₃Pd(PPh₃)₄ (5)K₃PO₄Dioxane80124530
dppfPdCl₂(dppf) (3)K₂CO₃MeCN/H₂O802Variable, often with debrominationSignificant
XPhosPd₂(dba)₃ (2)K₃PO₄Toluene1001685<5
RuPhosPd(OAc)₂ (2)K₃PO₄t-AmylOH1101292<3

Table 2: Influence of Base and Solvent in Buchwald-Hartwig Amination of 3-Bromopyridine

LigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield of Aminated Product (%)Yield of Debrominated Pyridine (%)
BINAPPd₂(dba)₃ (2)NaOtBuToluene10016888
BINAPPd₂(dba)₃ (2)NaOtBuDioxane100167520
BrettPhosPd(OAc)₂ (2)K₂CO₃t-BuOH1002495<2
BrettPhosPd(OAc)₂ (2)Cs₂CO₃Toluene1001893<5

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid with Minimized Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol employs a pre-catalyst and a weaker base to minimize debromination of the sensitive 2-bromopyridine substrate.

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous t-amyl alcohol (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • Add 2-bromopyridine, K₂CO₃, and XPhos Pd G3 to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous t-amyl alcohol and morpholine via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Free Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene

A copper-free protocol can help to avoid side reactions, including potential debromination pathways.

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 6 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction). This typically involves the reaction of a 3-bromo-5-halopyridine derivative with 3-chlorophenol, or 3-bromo-5-hydroxypyridine with a 3-chloro-halobenzene, in the presence of a copper catalyst and a base.[1][2]

Q2: Why is my reaction yield consistently low? A2: Low yields in Ullmann couplings can stem from several factors:

  • Catalyst Inactivity: The copper(I) catalyst can be sensitive to air and may oxidize, reducing its efficacy. Ensure you are using a fresh, high-quality catalyst.[3]

  • Reaction Conditions: These reactions often require high temperatures (100-200 °C) and anhydrous conditions. Insufficient temperature or the presence of water can hinder the reaction.[2]

  • Base Selection: The choice of base is critical. Inexpensive bases like K₂CO₃ can be effective, but sometimes stronger bases like K₃PO₄ or Cs₂CO₃ are required to deprotonate the phenol sufficiently.[4]

  • Byproduct Formation: Competing side reactions, such as homocoupling of the starting materials, can consume reactants and lower the yield of the desired product.[5]

Q3: My reaction mixture turned black. Is this normal? A3: It is common for Ullmann reactions to turn dark brown or black.[3] This can be due to the formation of finely divided copper species or catalyst decomposition. While a dark color does not necessarily indicate reaction failure, the formation of a large amount of black precipitate could signify catalyst decomposition, which might lead to the reaction stalling.[3]

Q4: What are the primary byproducts I should be looking for? A4: The most common byproducts are from starting materials and side reactions. These include unreacted 3-bromo-5-hydroxypyridine and 1-bromo-3-chlorobenzene, as well as homocoupling products like 3,3'-dichlorobiphenyl and 5,5'-dibromo-3,3'-bipyridine.[5][6] Dehalogenation of the starting materials or product is also a possibility.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or minimal product formation 1. Inactive catalyst (oxidized Cu(I)).2. Insufficient temperature.3. Inappropriate base or solvent.4. Poor quality of starting materials.1. Use fresh CuI or an air-stable pre-catalyst. Consider adding a ligand like 1,10-phenanthroline.[2][7]2. Ensure the reaction reaches the required temperature (often >140 °C). Use a high-boiling solvent like DMF, DMSO, or o-xylene.[4]3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the solvent is anhydrous and appropriately polar or non-polar for your specific catalyst system.[4]4. Verify the purity of starting materials by NMR or GC-MS.
Significant amount of homocoupling byproduct 1. The reaction kinetics favor homocoupling over cross-coupling.2. High catalyst loading or inappropriate ligand.1. Slowly add one of the coupling partners to maintain its low concentration in the reaction mixture.2. Optimize the catalyst loading (typically 5-10 mol%). The addition of a suitable ligand can often suppress homocoupling and favor the desired cross-coupling pathway.[8]
Presence of de-brominated starting material or product The reaction environment is too reducing, or there is a source of active hydrogen.1. Ensure the solvent is thoroughly dried.2. Check for any potential side reactions with the solvent or additives that could lead to dehalogenation. Using a different solvent might be necessary.[7]
Difficulty purifying the final product Byproducts have similar polarity to the desired product.1. Utilize a multi-step purification process. Start with an acid-base extraction to remove any unreacted phenol and basic pyridine compounds.2. Follow up with high-performance column chromatography, using a shallow solvent gradient to improve separation.3. If impurities persist, consider recrystallization from a suitable solvent system.

Byproduct Identification

The primary byproducts in the synthesis of this compound arise from homocoupling of the aryl halide starting materials. The table below lists the desired product and potential byproducts with their molecular weights and theoretical mass-to-charge ratios (m/z) for the most abundant isotopic pattern, which are crucial for identification by mass spectrometry.

CompoundStructureMolecular FormulaMW ( g/mol )Theoretical [M]⁺ m/z
This compound (Product)C₁₁H₇BrClNO284.54282.94
3-Bromo-5-hydroxypyridine (Starting Material)C₅H₄BrNO173.99172.95
1-Bromo-3-chlorobenzene (Starting Material)C₆H₄BrCl191.45189.92
3,3'-Dichlorobiphenyl (Homocoupling Byproduct)C₁₂H₈Cl₂223.10222.01
5,5'-Dibromo-3,3'-bipyridine (Homocoupling Byproduct)C₁₀H₆Br₂N₂313.98311.89

Visualization of Reaction Pathways

The following diagram illustrates the intended synthesis pathway and the competing side reactions that lead to common byproducts.

G reactant reactant product product byproduct byproduct catalyst catalyst SM1 3-Bromo-5-hydroxypyridine cat CuI / Base (e.g., K2CO3) SM1->cat BP1 5,5'-Dibromo-3,3'-bipyridine SM1->BP1 Homocoupling SM2 1-Bromo-3-chlorobenzene SM2->cat BP2 3,3'-Dichlorobiphenyl SM2->BP2 Homocoupling P1 This compound cat->P1 Ullmann Cross-Coupling (Desired Reaction)

Caption: Reaction scheme for Ullmann synthesis and major byproduct pathways.

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol provides a general method for the synthesis. Optimization of temperature, reaction time, and reactant stoichiometry may be required.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe. Add 1-bromo-3-chlorobenzene (1.1 eq).

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.

    • Wash the filtrate with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product.

Protocol 2: Byproduct Identification by GC-MS
  • Sample Preparation: Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 10 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with the theoretical values in the table above and with spectral libraries. Retention times will generally increase with molecular weight and boiling point.

Analytical Workflow for Impurity Identification

This workflow outlines the logical steps to identify an unknown impurity observed during synthesis.

G start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node A Impurity Detected (e.g., by TLC/GC) B Analyze Crude Reaction Mixture by GC-MS A->B C Compare m/z with Expected Byproducts B->C D Match Found? C->D E Impurity Identified as Known Byproduct D->E Yes F Isolate Impurity via Prep-TLC or HPLC D->F No I Optimize Reaction Conditions to Minimize Byproduct E->I G Characterize by 1H NMR, 13C NMR F->G H Structure Elucidated G->H H->I

Caption: Workflow for the identification and mitigation of unknown impurities.

References

Technical Support Center: Regioselectivity in Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in controlling the regioselectivity of reactions with substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to control regioselectivity in reactions with substituted pyridines?

Controlling regioselectivity in pyridine chemistry is challenging due to a combination of electronic and steric factors. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) and makes it more susceptible to nucleophilic aromatic substitution (SNAr).[1][2] The nitrogen atom's lone pair can also coordinate with reagents, further complicating reactivity.[1][3]

Key factors influencing regioselectivity include:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom directs electrophiles primarily to the C3 and C5 positions, while nucleophiles and radicals preferentially attack the C2, C4, and C6 positions.[4][5][6]

  • Steric Hindrance: Bulky substituents on the pyridine ring can block access to adjacent positions, favoring reactions at less hindered sites.[7][8]

  • Directing Groups: The presence of activating or deactivating groups on the ring can significantly influence the position of substitution.[9][10]

  • Reaction Conditions: Factors such as the choice of catalyst, solvent, temperature, and pH can all play a crucial role in determining the regiochemical outcome.[11]

Q2: My electrophilic aromatic substitution (EAS) on a substituted pyridine is giving low yields and poor selectivity. What can I do?

Low yields and poor selectivity in EAS reactions on pyridines are common due to the ring's deactivation by the electronegative nitrogen atom.[12] Here are some troubleshooting strategies:

  • Pyridine N-oxide formation: Converting the pyridine to its N-oxide derivative significantly activates the ring towards EAS, particularly at the C4 position. The oxygen atom can be removed after the desired substitution.[6][12]

  • Introduction of Activating Groups: If possible, introduce electron-donating groups (EDGs) onto the ring to increase its reactivity towards electrophiles.[13]

  • Use of Harsher Reaction Conditions: While not always ideal, increasing the temperature or using stronger Lewis acids can sometimes improve yields, but may also lead to side products.[14]

  • Computational Prediction: Utilize computational methods like RegioSQM to predict the most likely site of electrophilic attack and guide your synthetic strategy.[15]

Q3: I am struggling to achieve C3-selectivity in a C-H functionalization reaction. What methods are available?

Achieving meta-selectivity (C3/C5) is a significant challenge in pyridine chemistry.[1] Recent advances have provided several strategies:

  • Transition Metal Catalysis: Specific nickel and palladium catalyst systems have been developed to direct C-H alkenylation and arylation to the C3 position, often using specialized ligands.[16]

  • Dearomatization Strategies: A multi-step approach involving the dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization, can provide access to C3-substituted products.[17]

  • Photocatalysis: Certain photocatalytic methods can enable meta-C-H functionalization.[1]

  • Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for subsequent nucleophilic addition at the C3 and C4 positions.[18][19][20]

Troubleshooting Guides

Problem: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • A mixture of C2 and C4 substituted products is obtained.

  • The desired isomer is the minor product.

Possible Causes & Solutions:

CauseSolution
Similar Electronic Activation at C2 and C4 The C2 and C4 positions are both electronically activated for nucleophilic attack.[4][5] To favor one over the other, consider steric effects. A bulky substituent at C3 will sterically hinder the C2 position, favoring attack at C4.
Influence of Substituents The electronic nature of existing substituents can influence the regioselectivity. Electron-withdrawing groups will further activate the positions ortho and para to them.
Solvent Effects The solvent can influence the stability of the intermediate Meisenheimer complex. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that regioselectivity could be switched from 16:1 for the 2-isomer in DCM to 2:1 for the 6-isomer in DMSO.[8] Experiment with a range of aprotic and protic solvents.
Leaving Group Ability The nature of the leaving group can affect the reaction rate and selectivity. In some cases, a concerted SNAr mechanism may be at play, especially with chloride or bromide leaving groups, which can alter the expected regioselectivity.[21][22]
Problem: Unpredictable Regioselectivity in Radical Reactions

Symptoms:

  • A complex mixture of products is formed.

  • The reaction is not reproducible.

Possible Causes & Solutions:

CauseSolution
Inherent Reactivity of Pyridine Radical additions to protonated pyridines (Minisci-type reactions) generally favor the C2 and C4 positions.[23]
Substituent Effects The directing effects of substituents can be additive.[11] Analyze the electronic and steric properties of all substituents to predict the most likely site of radical attack.
Reaction Conditions Regioselectivity in radical reactions can often be tuned by modifying the reaction conditions.[11] Experiment with different solvents and adjust the pH, as these factors can influence the relative contributions of opposing directing effects.[11]
Nature of the Radical The specific radical species being used can influence the regiochemical outcome.[11]

Quantitative Data Summary

Table 1: Regioselectivity in C-H Arylation of Substituted Pyridines

SubstrateProduct(s) (Position of Arylation)Yield (%)Reference
3-Nitropyridine with 2-phenyl substituentC4High[7]
2-Methoxy-3-nitropyridineC4 and C356 (C4), 18 (C3)[7]
4-Nitro-2-phenylpyridineC578[7]

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine in Acetonitrile

3-SubstituentRatio of 2-isomer : 6-isomerPreferred IsomerReference
-COOCH39 : 12-isomer[8]
-CONH29 : 12-isomer[8]
-CN1 : 96-isomer[8]
-CF31 : 96-isomer[8]

Experimental Protocols

Protocol 1: C4-Selective Halogenation of Pyridines via Phosphonium Salts

This protocol describes a method for the selective halogenation of pyridines at the 4-position by forming a phosphonium salt intermediate.[14]

Materials:

  • Substituted pyridine

  • Designed phosphine reagent (e.g., a phosphine with a 2-CF3 group on a pyridyl ligand)

  • Triflic anhydride (Tf2O)

  • Nucleophilic halide source (e.g., tetrabutylammonium halide)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the designed phosphine reagent, followed by the slow addition of triflic anhydride to form the phosphonium salt.

  • Allow the reaction to stir for the specified time to ensure complete formation of the phosphonium salt.

  • Add the nucleophilic halide source to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the displacement of the phosphonium group is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Regioselective Difunctionalization of 3-Chloropyridines via a 3,4-Pyridyne Intermediate

This protocol allows for the regioselective introduction of two different functional groups at the C3 and C4 positions of a pyridine ring.[19]

Materials:

  • 3-Chloro-2-ethoxypyridine

  • n-Butyllithium (n-BuLi)

  • Organomagnesium halide (e.g., AnMgBr, where An = 4-methoxyphenyl)

  • Electrophile (e.g., TMSCl)

  • Anhydrous THF

Procedure:

  • Dissolve 3-chloro-2-ethoxypyridine in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add n-BuLi to perform a regioselective lithiation at the 4-position.

  • Add the organomagnesium halide to the reaction mixture.

  • Heat the reaction mixture in a sealed tube to 75 °C for 1 hour to generate the 3,4-pyridyne intermediate and facilitate the regioselective addition of the Grignard reagent at the C4 position.

  • Cool the reaction mixture to room temperature.

  • Add the electrophile to quench the pyridylmagnesium species at the C3 position.

  • Allow the reaction to stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

Visualizations

regioselectivity_logic start Substituted Pyridine Reaction reaction_type Reaction Type? start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Electrophile snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Nucleophile radical Radical Addition reaction_type->radical Radical c3_c5 C3/C5 Favored (meta-directing) eas->c3_c5 c2_c4_c6 C2/C4/C6 Favored (ortho/para-directing) snar->c2_c4_c6 radical->c2_c4_c6 considerations Further Considerations c3_c5->considerations c2_c4_c6->considerations sterics Steric Hindrance considerations->sterics directing_groups Directing Groups considerations->directing_groups catalyst Catalyst/Conditions considerations->catalyst outcome Regioselective Product sterics->outcome directing_groups->outcome catalyst->outcome

Caption: Decision workflow for predicting pyridine regioselectivity.

snar_mechanism cluster_c2 Attack at C2 cluster_c3 Attack at C3 cluster_c4 Attack at C4 c2_start Pyridine + Nu- c2_intermediate Meisenheimer Complex (Negative charge on N possible) c2_start->c2_intermediate Addition c2_product C2-Substituted Product c2_intermediate->c2_product Elimination c3_start Pyridine + Nu- c3_intermediate Meisenheimer Complex (Charge only on C) c3_start->c3_intermediate Addition c3_product C3-Substituted Product (Disfavored) c3_intermediate->c3_product Elimination c4_start Pyridine + Nu- c4_intermediate Meisenheimer Complex (Negative charge on N possible) c4_start->c4_intermediate Addition c4_product C4-Substituted Product c4_intermediate->c4_product Elimination

Caption: SNAr mechanism showing favored C2/C4 attack.

References

Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of pyridine and its derivatives during reaction work-ups.

Troubleshooting Guide

Problem: Residual pyridine is detected in the product after a standard aqueous work-up.

This is a common issue as pyridine has some solubility in many organic solvents. The following troubleshooting steps can be taken:

  • Acidic Wash: If your compound is stable to acid, washing the organic layer with a dilute acidic solution is highly effective. The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[1][2][3][4][5][6]

  • Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is a mild and efficient alternative.[1][4][7][8][9] Pyridine forms a water-soluble coordination complex with copper ions, which is then extracted into the aqueous phase. A distinct color change of the aqueous layer from light blue to a deep blue or violet indicates the presence and removal of pyridine.[1][4]

  • Azeotropic Removal: To remove larger quantities of pyridine, especially when it is used as a solvent, co-evaporation with a solvent like toluene under reduced pressure can be employed.[1][10] This is often used as a preliminary step before an extractive work-up to remove trace amounts.

Problem: The product is acid-sensitive, and an acidic work-up is not feasible.

In this scenario, the primary alternative is the copper sulfate wash. Care should be taken to ensure the product does not also coordinate with copper ions. Other options include:

  • Repeated Extractions: Multiple washes with water or brine can help to gradually remove pyridine.

  • Chromatography: Purification by column chromatography is often very effective at separating the product from residual pyridine.[7]

  • Precipitation: If the desired product is a solid, it may be possible to precipitate it from the reaction mixture and wash the solid with a solvent in which pyridine is soluble but the product is not.[7]

Problem: A large volume of pyridine was used as the reaction solvent.

  • Initial Distillation: The bulk of the pyridine should first be removed by distillation, preferably under reduced pressure.[11]

  • Azeotropic Distillation: Following initial distillation, azeotropic removal with toluene can be used to remove a significant portion of the remaining pyridine.[1][10]

  • Extractive Work-up: Finally, an acidic or copper sulfate wash should be performed to remove the final traces of pyridine.[1][11]

Frequently Asked Questions (FAQs)

Q1: How do I perform an acidic wash to remove pyridine?

An acidic wash involves extracting the organic solution of your product with a dilute aqueous acid.

  • Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer 2-3 times with a 1-5% aqueous solution of hydrochloric acid (HCl).[1]

    • After the acid washes, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.[1]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

Q2: What is the procedure for a copper sulfate wash?

This method is ideal for compounds that are not stable in acidic conditions.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.[7]

    • Wash the organic solution with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[1][9] Repeat the washing until the blue color of the aqueous layer no longer deepens to a violet hue, indicating that all the pyridine has been complexed.[1][7]

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

Q3: How does azeotropic removal of pyridine work?

Pyridine can form azeotropes with certain solvents, which are mixtures that have a lower boiling point than the individual components. By adding such a solvent and then evaporating, the pyridine is removed along with it.

  • Protocol:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine.

    • Add toluene to the residue (a 1:1 ratio is often suggested).[1]

    • Evaporate the mixture again under reduced pressure. The pyridine will co-distill with the toluene.

    • This process can be repeated 2-3 times to maximize the removal of pyridine.[2][6]

Q4: Can I use chromatography to remove pyridine?

Yes, column chromatography is an effective method for purifying your compound and removing pyridine.[7] Normal-phase chromatography using silica gel or alumina is commonly employed. The polarity of the eluent can be adjusted to ensure good separation between your product and the more polar pyridine.

Data Summary

Work-up ProcedureReagentsSuitabilityKey Considerations
Acidic Wash Dilute HCl, NaHCO₃, BrineAcid-stable compoundsHighly efficient for removing basic impurities.
Copper Sulfate Wash Aq. CuSO₄, Water, BrineAcid-sensitive compoundsColor change indicates pyridine removal.
Azeotropic Distillation Toluene or HeptaneRemoval of bulk pyridineOften a preliminary step; may not remove trace amounts.
Column Chromatography Silica Gel or AluminaMost compoundsEffective for purification but may be less practical for large scales.

Experimental Workflows

Acidic_Wash_Workflow reaction_mixture Reaction Mixture in Organic Solvent add_hcl Add 1-5% aq. HCl reaction_mixture->add_hcl separate_layers1 Separate Layers add_hcl->separate_layers1 organic_layer1 Organic Layer (Product) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Pyridinium Salt) separate_layers1->aqueous_layer1 add_bicarb Wash with aq. NaHCO3 organic_layer1->add_bicarb separate_layers2 Separate Layers add_bicarb->separate_layers2 organic_layer2 Organic Layer separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer separate_layers2->aqueous_layer2 add_brine Wash with Brine organic_layer2->add_brine separate_layers3 Separate Layers add_brine->separate_layers3 organic_layer3 Organic Layer separate_layers3->organic_layer3 aqueous_layer3 Aqueous Layer separate_layers3->aqueous_layer3 dry_concentrate Dry and Concentrate organic_layer3->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for Pyridine Removal using an Acidic Wash.

Copper_Sulfate_Wash_Workflow reaction_mixture Reaction Mixture in Organic Solvent add_cuso4 Add 10-15% aq. CuSO4 reaction_mixture->add_cuso4 separate_layers1 Separate Layers add_cuso4->separate_layers1 organic_layer1 Organic Layer (Product) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (Pyridine-Cu Complex) separate_layers1->aqueous_layer1 repeat_wash Repeat Wash until Color Change Ceases organic_layer1->repeat_wash repeat_wash->add_cuso4 Yes add_water Wash with Water repeat_wash->add_water No separate_layers2 Separate Layers add_water->separate_layers2 organic_layer2 Organic Layer separate_layers2->organic_layer2 aqueous_layer2 Aqueous Layer separate_layers2->aqueous_layer2 add_brine Wash with Brine organic_layer2->add_brine separate_layers3 Separate Layers add_brine->separate_layers3 organic_layer3 Organic Layer separate_layers3->organic_layer3 aqueous_layer3 Aqueous Layer separate_layers3->aqueous_layer3 dry_concentrate Dry and Concentrate organic_layer3->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for Pyridine Removal using a Copper Sulfate Wash.

Azeotropic_Distillation_Workflow reaction_mixture Reaction Mixture (Post-Reaction) initial_conc Concentrate under Reduced Pressure reaction_mixture->initial_conc add_toluene Add Toluene initial_conc->add_toluene azeo_evap Evaporate under Reduced Pressure add_toluene->azeo_evap repeat_cycle Repeat 2-3 Times azeo_evap->repeat_cycle repeat_cycle->add_toluene Yes residue Crude Product (Reduced Pyridine) repeat_cycle->residue No further_workup Proceed to Further Extractive Work-up residue->further_workup

Caption: Workflow for Azeotropic Removal of Pyridine with Toluene.

References

Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are pyridine substrates problematic?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites. Pyridine and its derivatives are well-known catalyst poisons, particularly for transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh).[1][2] The lone pair of electrons on the nitrogen atom in the pyridine ring strongly coordinates to the metal center, blocking the active sites and preventing the catalyst from participating in the desired reaction.[1]

Q2: Which types of reactions are most susceptible to poisoning by pyridine substrates?

Reactions that commonly experience catalyst poisoning by pyridine substrates include:

  • Hydrogenation: The saturation of the pyridine ring itself or other functional groups in the molecule can be inhibited.[1][3][4]

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): The presence of a pyridine moiety, especially 2-substituted pyridines, can lead to low or no product yield due to catalyst deactivation.[5][6][7]

  • C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation.[8]

Q3: Are there instances where pyridine is intentionally used with catalysts?

Yes, in some cases, pyridine or related compounds like quinoline are used as "controlled poisons" to modify a catalyst's activity and improve selectivity. A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally poisoned to prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the aldehyde stage.[9] Similarly, in some chemoselective hydrogenations, pyridine can be used to protect certain functional groups from being reduced.[2][10]

Troubleshooting Guide

Problem 1: My hydrogenation of a pyridine-containing compound is slow or incomplete.

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen is the most likely cause. The nitrogen atom's lone pair is binding to the active sites of your catalyst (e.g., Pd/C, PtO₂, Rh/C), inhibiting its activity.[1][3]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for the poisoning effect.

    • Change the Solvent: Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[4]

    • Increase Hydrogen Pressure and/or Temperature: Harsher reaction conditions can sometimes overcome the deactivation, though this may affect selectivity.[11]

    • Consider a Different Catalyst: Rhodium-based catalysts have shown some resilience to poisoning by nitrogen-containing compounds in certain applications.[1][12]

    • Substrate Modification: If possible, converting the pyridine to a pyridinium salt can prevent the nitrogen from poisoning the catalyst.[13]

Problem 2: My Suzuki coupling reaction with a 2-bromopyridine substrate is failing or giving very low yield.

  • Possible Cause: This is a well-documented issue often referred to as the "2-pyridyl problem."[7] Besides the poisoning of the palladium catalyst by the pyridine nitrogen, the instability of 2-pyridyl organometallic intermediates can also contribute to low yields. The formation of inactive palladium species, such as palladium black, is a common symptom.[5]

  • Troubleshooting Steps:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can stabilize the palladium catalyst and promote the desired coupling.[6]

    • Catalyst Precursor: Start with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. Pd(0) has a lower affinity for the pyridine nitrogen.[8]

    • Base and Solvent System: The choice of base and solvent is critical. A thorough screening of different conditions (e.g., K₃PO₄ in an organic solvent with a small amount of water) may be necessary.

    • Degassing: Ensure rigorous degassing of your reaction mixture to prevent oxidation of the active Pd(0) species.

    • Alternative Coupling Partners: If feasible, consider using a different boron reagent, such as a boronic acid pinacol ester, which may have better stability.

Problem 3: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup with a pyridine substrate.

  • Possible Cause: This is a classic sign of catalyst deactivation. In a continuous flow system, the constant exposure of the catalyst bed to the pyridine substrate leads to a progressive accumulation of the poison on the active sites.

  • Troubleshooting Steps:

    • Guard Bed: Implement a guard bed of a less expensive, sacrificial material upstream of your main catalyst bed to adsorb a significant portion of the pyridine before it reaches the primary catalyst.

    • Temperature Gradient: In some cases, operating the reactor with a temperature gradient can help mitigate poisoning effects.

    • Pulsed Addition: If your setup allows, consider a pulsed addition of a regenerating agent or a period of solvent-only flow to wash the catalyst bed.

    • Catalyst Regeneration: Plan for periodic regeneration of the catalyst bed. A detailed protocol for regenerating a Pd/C catalyst is provided below.

Quantitative Data on Catalyst Poisoning

The following tables summarize the quantitative effects of pyridine and its derivatives on catalyst performance in various reactions.

Table 1: Effect of Pyridine Concentration on Catalyst Activity

CatalystReactionSubstratePyridine ConcentrationEffect on ActivityReference
Ziegler-NattaEthylene CopolymerizationEthylene/1-Butene0 ppmBaseline Activity[14]
90 ppmMinimum Polymerization Rate[14]
180 ppmIncreased Polymerization Rate[14]
ZBSEO1,3-Oxathiolane FormationFurfural/Mercaptoethanol0.274 mmolDecreased Product Formation[15]
9.26 mmolSubstantial Decrease in Product Formation[15]

Table 2: Hydrogenation of 4-Pyridinecarbonitrile with 10% Pd/C

Acidic Additive (molar ratio to substrate)Reaction Time (h)Isolated Yield (%)Purity of 4-Piperidinemethylamine (%)Primary Amine Selectivity (%)Reference
1.0 H₂SO₄6.59598.794[16]
1.0 HCl8.09486.486[16]
1.0 H₃PO₄5.59561.358[16]

Experimental Protocols

Protocol 1: Testing Catalyst Susceptibility to Pyridine Poisoning

This protocol provides a general method for evaluating the effect of a pyridine-based poison on the activity of a hydrogenation catalyst.

Materials:

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Substrate for hydrogenation (e.g., a simple alkene like cyclohexene)

  • Solvent (e.g., ethanol or ethyl acetate)

  • Pyridine or pyridine derivative (the potential poison)

  • Hydrogen source (e.g., hydrogen balloon or high-pressure reactor)

  • Reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., GC, NMR)

Procedure:

  • Baseline Reaction:

    • To a reaction vessel, add the catalyst (e.g., 5 mol%), substrate (1 mmol), and solvent (10 mL).

    • Purge the vessel with hydrogen.

    • Run the reaction under a hydrogen atmosphere (e.g., balloon pressure) at a set temperature (e.g., room temperature).

    • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by GC or NMR to determine the conversion of the substrate.

    • Continue until the reaction reaches completion or the rate plateaus.

  • Poisoned Reaction:

    • Repeat the baseline reaction, but add a specific amount of the pyridine-based poison (e.g., 0.1, 0.5, 1.0 molar equivalents relative to the catalyst) to the reaction mixture before introducing hydrogen.

    • Run the reaction under the same conditions as the baseline experiment.

    • Monitor the reaction progress in the same manner.

  • Data Analysis:

    • Plot the substrate conversion versus time for both the baseline and poisoned reactions.

    • Compare the initial reaction rates and the time to reach full conversion to quantify the inhibitory effect of the pyridine derivative.

Protocol 2: Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol outlines a procedure for regenerating a Pd/C catalyst that has been deactivated by a pyridine-containing substrate.

Materials:

  • Spent Pd/C catalyst

  • Deionized water

  • Methanol

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Initial Washing:

    • Recover the spent catalyst from the reaction mixture by filtration.

    • Wash the catalyst with deionized water (2-3 times) to remove any water-soluble impurities. A centrifugation step can be used to separate the catalyst from the wash liquid.[17]

  • Organic Solvent Wash:

    • Wash the water-rinsed catalyst with methanol (2-3 times) to remove organic residues.[17] Use centrifugation to aid separation.

  • Final Water Wash and Drying:

    • After the methanol washes, wash the catalyst again with deionized water to remove any residual methanol.

    • Perform a final centrifugation or filtration to remove the bulk of the water.

    • Dry the catalyst, for example, in a desiccator over a drying agent. Note that palladium on carbon catalysts can be pyrophoric and should be handled with care, especially when dry.[18]

  • Activity Test:

    • Test the activity of the regenerated catalyst using a standard hydrogenation reaction (as described in Protocol 1) to confirm the recovery of its catalytic performance.

Visualizations

Catalyst Poisoning Mechanism

CatalystPoisoning cluster_catalyst Catalyst Surface cluster_reactants Reactants ActiveSite Active Site (e.g., Pd) PoisonedSite Poisoned Active Site Product Product ActiveSite->Product Catalysis Substrate Substrate Substrate->ActiveSite Binds to active site Substrate->PoisonedSite H2 H₂ H2->ActiveSite H2->PoisonedSite Pyridine Pyridine Pyridine->PoisonedSite Strongly Binds (Poisoning) NoReaction Reaction Inhibited

Caption: Mechanism of catalyst poisoning by pyridine.

Experimental Workflow for Testing Catalyst Poisoning

PoisoningWorkflow start Start prep_baseline Prepare Baseline Reaction (Catalyst, Substrate, Solvent) start->prep_baseline prep_poisoned Prepare Poisoned Reaction (Add Pyridine Derivative) start->prep_poisoned run_baseline Run Reaction under H₂ Monitor Conversion vs. Time prep_baseline->run_baseline analyze_baseline Analyze Baseline Data (Rate, Time to Completion) run_baseline->analyze_baseline compare Compare Results analyze_baseline->compare run_poisoned Run Reaction under Identical Conditions Monitor Conversion vs. Time prep_poisoned->run_poisoned analyze_poisoned Analyze Poisoned Data run_poisoned->analyze_poisoned analyze_poisoned->compare quantify Quantify Poisoning Effect compare->quantify end End quantify->end

Caption: Experimental workflow for catalyst poisoning assessment.

Catalyst Regeneration Process

RegenerationProcess start Spent Catalyst (Poisoned) filter Filter to Recover Catalyst start->filter wash_water1 Wash with Deionized Water (x3) filter->wash_water1 wash_methanol Wash with Methanol (x3) wash_water1->wash_methanol wash_water2 Wash with Deionized Water (x1) wash_methanol->wash_water2 dry Dry Catalyst (e.g., in desiccator) wash_water2->dry regenerated Regenerated Catalyst dry->regenerated test Test Activity of Regenerated Catalyst regenerated->test end Process Complete test->end

Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.

References

Technical Support Center: Enhancing Intermediate Stability in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of intermediates in multi-step synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during synthesis due to unstable intermediates.

Issue: Low yield or product degradation suspected to be caused by an unstable carbocation intermediate.

Question Possible Cause Suggested Solution
How can I minimize carbocation rearrangements? The initially formed carbocation is rearranging to a more stable form before the desired reaction can occur. Carbocations readily undergo rearrangements to increase their stability (e.g., a secondary carbocation rearranging to a tertiary one).[1]- Lower the reaction temperature: This can disfavor the rearrangement pathway by reducing the available thermal energy for the hydride or alkyl shift. - Change the solvent: Use a more nucleophilic solvent that can trap the carbocation before it has a chance to rearrange. - Modify the substrate: Introduce structural features that disfavor rearrangement or stabilize the desired carbocation.
My reaction is not proceeding, and I suspect the carbocation is too unstable to form. How can I promote its formation and stabilization? The energy barrier to form the carbocation is too high. The stability of carbocations generally follows the order: tertiary > secondary > primary > methyl.[1][2] Electron-withdrawing groups near the cationic center can also destabilize the intermediate.[1]- Use a more potent leaving group: A better leaving group will lower the activation energy for carbocation formation. - Change the solvent to one with higher polarity: Polar solvents can help stabilize the charged intermediate. - Introduce electron-donating groups: Alkyl groups and atoms with lone pairs adjacent to the carbocation center can stabilize it through inductive effects and resonance.[3]

Quantitative Data: Relative Stability of Carbocations

The following table presents the relative stabilities of various carbocations, which can help in predicting the likelihood of their formation and potential for rearrangement. The data is presented as the difference in Gibbs free energy (ΔΔG) in kcal/mol relative to a reference carbocation. A more negative value indicates greater stability.

Carbocation TypeExample StructureRelative Gibbs Free Energy (ΔΔG in kcal/mol)Reference
Tertiary(CH₃)₃C⁺-46.5[4]
Secondary(CH₃)₂CH⁺-39.5[4]
PrimaryCH₃CH₂⁺-30.5[4]
MethylCH₃⁺0[4]
6-6 Bicyclic (more stable conformation)Germacrene A-derived cation A0[5][6]
6-6 Bicyclic (less stable conformation)Germacrene A-derived cation B+8.3[5][6]
5-7 Bicyclic (cation on 7-membered ring)Germacrene A-derived cation G+19.5[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the general signs that an unstable intermediate is causing problems in my reaction?

A1: Common indicators include:

  • Low or no yield of the desired product: The intermediate may be decomposing or reacting via undesired pathways.

  • Formation of multiple unexpected byproducts: This can result from the intermediate reacting non-selectively or rearranging.

  • Inconsistent reaction outcomes: Minor variations in reaction conditions can have a significant impact on the fate of a highly reactive intermediate.

  • Color changes that suggest decomposition: The formation of dark, tarry substances can indicate the breakdown of unstable species.

Q2: How can I stabilize a reaction intermediate without isolating it?

A2: You can employ several in situ stabilization techniques:

  • Use of Protecting Groups: Temporarily mask a reactive functional group elsewhere in the molecule that might be interfering with the desired reaction pathway. This prevents unwanted side reactions and can indirectly stabilize the overall synthetic route.[7][8]

  • Trapping Agents: Introduce a reagent that reacts quickly and selectively with the unstable intermediate to form a more stable, detectable product.[9] This can also be a synthetic strategy to divert the intermediate to a desired product.

  • Change in Reaction Conditions:

    • Temperature: Lowering the temperature is a common strategy to increase the lifetime of reactive intermediates.[10]

    • Solvent: The polarity and coordinating ability of the solvent can significantly stabilize charged or electron-deficient intermediates.[5]

    • Catalysts: Catalysts can provide an alternative reaction pathway with a lower activation energy and more stable intermediates.

Q3: When should I consider using flow chemistry for a reaction involving an unstable intermediate?

A3: Flow chemistry is particularly advantageous when:

  • The intermediate is highly reactive and has a very short lifetime.[10]

  • The reaction is highly exothermic and difficult to control on a larger scale in a batch reactor.

  • A hazardous or explosive intermediate is formed, as the small reactor volume in a flow setup minimizes the risk.

  • You need to perform a multi-step synthesis where an unstable intermediate from one step is immediately used in the next, avoiding isolation and potential decomposition.[11]

Q4: Can you provide a general protocol for using a protecting group to stabilize a synthetic route?

A4: The following is a generalized workflow for the use of protecting groups. The specific reagents and conditions will depend on the functional group being protected and the overall synthetic scheme.

Experimental Protocols

Protocol 1: General Procedure for the Protection and Deprotection of an Alcohol using a Silyl Ether

This protocol describes the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy to prevent its acidic proton from interfering with subsequent reactions.

Materials:

  • Substrate containing a hydroxyl group

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Protection Step:

  • Dissolve the alcohol substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5-2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected alcohol by column chromatography.

Deprotection Step:

  • Dissolve the TBDMS-protected substrate in THF.

  • Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the deprotected alcohol by column chromatography.

Protocol 2: Conceptual Workflow for Handling an Unstable Intermediate using Flow Chemistry

This protocol outlines the general steps for setting up a flow chemistry system to generate and immediately use a reactive intermediate.

Conceptual Setup:

  • Two or more pumps to deliver reagent streams.

  • A T-mixer or other microfluidic mixing device.

  • A temperature-controlled reactor coil where the intermediate is formed.

  • A second T-mixer to introduce a third reagent that reacts with the intermediate.

  • A second reactor coil for the subsequent reaction.

  • A back-pressure regulator to maintain pressure and prevent solvent boiling.

  • A collection vessel.

Procedure:

  • Prepare stock solutions of the starting materials in a suitable solvent.

  • Set the flow rates of the pumps to achieve the desired stoichiometry and residence time in the reactor coils.

  • Set the temperature of the reactor coils.

  • Prime the system with solvent.

  • Start the pumps to introduce the reagents into the system. The first set of reagents will mix and react in the first coil to form the unstable intermediate.

  • The stream containing the intermediate is then mixed with the third reagent at the second T-mixer.

  • The second reaction takes place in the second reactor coil.

  • The product stream exits the system through the back-pressure regulator and is collected.

  • Once the reaction reaches a steady state, the product can be collected for analysis and purification.

Visualizations

reaction_pathway cluster_stabilization Stabilization Strategies A Starting Material B Unstable Intermediate (e.g., Carbocation) A->B Reaction Step 1 C Desired Product B->C Desired Reaction D Side Product(s) B->D Decomposition/ Rearrangement E Trapped Intermediate B->E Trapping S1 Lower Temperature S1->B S2 Change Solvent S2->B S3 Use Trapping Agent S3->B

Caption: A logical diagram illustrating strategies to influence the fate of an unstable intermediate.

flow_chemistry_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection ReagentA Reagent A Mixer1 T-Mixer 1 ReagentA->Mixer1 ReagentB Reagent B ReagentB->Mixer1 ReagentC Reagent C Mixer2 T-Mixer 2 ReagentC->Mixer2 Reactor1 Reactor Coil 1 (Intermediate Formation) Mixer1->Reactor1 Reactor1->Mixer2 Unstable Intermediate Reactor2 Reactor Coil 2 (Product Formation) Mixer2->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Product Final Product BPR->Product

Caption: A simplified workflow for a multi-step synthesis using flow chemistry to handle an unstable intermediate.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-(3-chlorophenoxy)pyridine and 3,5-dibromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridine building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 3-Bromo-5-(3-chlorophenoxy)pyridine and 3,5-dibromopyridine in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is supported by available experimental data and established principles of organic chemistry.

Executive Summary

Reactivity Analysis

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms electron-deficient and thus more susceptible to oxidative addition of the palladium catalyst, the rate-determining step in many cross-coupling reactions.

3,5-dibromopyridine: This molecule is a symmetrical dihalopyridine with two bromine atoms at positions that are electronically distinct. The C-Br bonds in 3,5-dibromopyridine are expected to have different reactivities due to the influence of the nitrogen atom. The C3 position is generally more electron-deficient than the C5 position, which can lead to regioselective reactions.

This compound: This is a mono-brominated pyridine with a bulky and electron-withdrawing 3-chlorophenoxy group at the 5-position. The presence of this group is expected to influence the electronic environment of the C-Br bond at the 3-position and may also introduce steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

3,5-dibromopyridine in Suzuki-Miyaura Coupling:

Studies on the regioselective Suzuki-Miyaura coupling of 3,5-dibromopyridine have shown that mono-substitution can be achieved with careful control of reaction conditions. The selectivity for reaction at the C3 or C5 position can be influenced by the choice of catalyst, ligands, and base. For instance, in some cases, substitution at the more electron-deficient C3 position is favored.

This compound in Suzuki-Miyaura Coupling:

While specific experimental data for the Suzuki-Miyaura coupling of this compound is scarce in publicly available literature, we can infer its reactivity based on general principles. The C-Br bond at the 3-position is activated by the electron-withdrawing pyridine nitrogen. The 3-chlorophenoxy group at the 5-position is also electron-withdrawing, which should further enhance the reactivity of the C-Br bond towards oxidative addition. However, the steric bulk of this substituent might slightly retard the reaction rate compared to a less hindered substrate.

Comparative Reactivity: It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling. In a competitive scenario, the C-Br bond in this compound is expected to be of comparable or slightly higher reactivity than the C3-Br bond in 3,5-dibromopyridine due to the additional electron-withdrawing effect of the 3-chlorophenoxy group. However, achieving selective mono-arylation of 3,5-dibromopyridine can be a synthetic challenge, often leading to mixtures of mono- and di-substituted products.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an amine and an organic halide.

3,5-dibromopyridine in Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 3,5-dibromopyridine can proceed in a regioselective manner. It has been reported that the reaction with morpholine preferentially occurs at the C3 position. This selectivity is again attributed to the higher electrophilicity of the C3 position.

This compound in Buchwald-Hartwig Amination:

No specific experimental data for the Buchwald-Hartwig amination of this compound has been identified in the searched literature. However, based on the electronic arguments presented for the Suzuki-Miyaura coupling, this compound is expected to be a suitable substrate for C-N bond formation. The electron-deficient nature of the pyridine ring, further enhanced by the substituents, should facilitate the oxidative addition step.

Comparative Reactivity: The C-Br bond in this compound is predicted to be highly reactive in Buchwald-Hartwig amination. Its reactivity is likely to be comparable to or greater than that of the C3-Br bond in 3,5-dibromopyridine. The key practical difference remains the potential for di-substitution in the case of 3,5-dibromopyridine, which requires careful optimization of reaction conditions to achieve mono-amination.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

A mixture of the bromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Bromopyridines

To a reaction vessel under an inert atmosphere are added the bromopyridine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous solvent such as toluene or dioxane. The mixture is heated at 80-110 °C until complete consumption of the starting material. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography to afford the desired arylamine.

Data Presentation

As no direct comparative experimental data was found, a quantitative comparison table cannot be provided. However, the qualitative comparison of reactivity is summarized below:

FeatureThis compound3,5-dibromopyridine
Number of Reactive Sites One (C3-Br)Two (C3-Br and C5-Br)
Predicted Reactivity in Suzuki-Miyaura Coupling HighHigh (C3 > C5), potential for di-substitution
Predicted Reactivity in Buchwald-Hartwig Amination HighHigh (C3 > C5), potential for di-substitution
Key Challenge Potential steric hindrance from the phenoxy groupAchieving selective mono-functionalization
Key Advantage Single, predictable site of reactionPotential for sequential, di-functionalization

Logical Relationships and Experimental Workflows

The following diagrams illustrate the general workflows for the cross-coupling reactions discussed.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyridine Bromopyridine (Substrate) Heating Heating (80-100 °C) Bromopyridine->Heating Boronic_Acid Arylboronic Acid (Coupling Partner) Boronic_Acid->Heating Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Palladium_Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product Purification->Product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Bromopyridine Bromopyridine (Substrate) Heating Heating (80-110 °C) Bromopyridine->Heating Amine Amine (Coupling Partner) Amine->Heating Palladium_Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Palladium_Catalyst->Heating Ligand Phosphine Ligand (e.g., XPhos) Ligand->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Aminated Product Purification->Product

A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Pyridine moieties are prevalent in a vast array of pharmaceuticals, and the ability to selectively introduce diverse substituents is crucial for optimizing drug candidates. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for this purpose. This guide provides an objective comparison of their performance in pyridine functionalization, supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic selection of the most suitable method.

The choice between Suzuki and Stille coupling for modifying pyridine scaffolds is not always straightforward. Factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents all play a critical role in this decision-making process. While both reactions are palladium-catalyzed and share a similar mechanistic framework, their nuances can lead to significantly different outcomes in the laboratory.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organotin compounds (stannanes)
Toxicity of Reagents Generally low toxicityHigh toxicity of organotin reagents
Byproducts Boron-based, often easily removedTin-based, can be difficult to remove
Reaction Conditions Typically requires a baseOften proceeds under neutral or milder conditions
Functional Group Tolerance Good, but can be sensitive to acidic protonsExcellent, tolerates a wide range of functional groups
Substrate Scope Very broad, including many commercially available boronic acidsBroad, but synthesis of organostannanes can be required

Performance in Pyridine Functionalization: A Quantitative Comparison

The following table summarizes representative yields for the coupling of various halopyridines with aryl partners using both Suzuki and Stille methodologies, as reported in the scientific literature.

Pyridine SubstrateCoupling PartnerReactionCatalyst/LigandBase/AdditiveSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[1]
2-ChloropyridinePhenylboronic acidSuzukiPd₂(dba)₃ / XPhosK₃PO₄Dioxane10078[2]
3-Bromopyridine4-Methoxyphenylboronic acidSuzukiPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092[1]
4-Chloropyridine3-Tolylboronic acidSuzukiPd(OAc)₂ / RuPhosK₃PO₄2-MeTHF10088[2]
2-Tributylstannylpyridine4-IodoanisoleStillePd(PPh₃)₄-Toluene11091[3]
3-BromopyridinePhenyltributylstannaneStillePdCl₂(PPh₃)₂-Toluene11089[4]
4-Bromopyridine(Furan-2-yl)tributylstannaneStillePd(OAc)₂ / XPhosCsFDioxane8090[3]
2-Bromopyridine(Thiophen-2-yl)tributylstannaneStillePd₂(dba)₃ / P(t-Bu)₃-THF6085[4]

Note: Yields are isolated yields and reaction conditions can significantly influence the outcome. This table serves as a comparative guide and not as a definitive prediction of performance.

Mechanistic Overview: The Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling typically involves the oxidative addition of a halopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base. The cycle is completed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6][7]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

The Stille coupling follows a similar pathway, but the transmetalation step involves an organotin reagent (stannane) and typically does not require a base.[5][7][8]

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Organostannane R²-Sn(R³)₃ Organostannane->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

References

A Comparative Analysis of the Biological Activities of 3-Chlorophenoxy and 4-Chlorophenoxy Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. The electronic and steric properties of substituents on the pyridine ring, as well as on appended moieties, can significantly influence the biological activity of these molecules. This guide provides a comparative overview of the biological activities of two isomeric classes of pyridine derivatives: those bearing a 3-chlorophenoxy group and those with a 4-chlorophenoxy group.

The position of the chlorine atom on the phenoxy ring can alter the molecule's conformation, electronic distribution, and ability to interact with biological targets. This comparison aims to shed light on how this seemingly minor structural change can impact anticancer, antimicrobial, and kinase inhibitory activities, thereby providing valuable insights for structure-activity relationship (SAR) studies and rational drug design.

Due to a lack of head-to-head comparative studies, this guide synthesizes data from various sources to draw meaningful comparisons where possible. The presented data is intended to highlight potential trends and guide further research in this area.

Anticancer Activity

The anticancer potential of pyridine derivatives is a major area of research. The chlorophenoxy-pyridine scaffold has been explored for its ability to induce cytotoxicity in various cancer cell lines. While direct comparative data is limited, the following tables summarize the available information for representative compounds.

Table 1: Anticancer Activity of 3-Chlorophenoxy Pyridine Derivatives

Compound IDPyridine SubstitutionCancer Cell LineIC50 (µM)Reference
CPD-1 2-(3-chlorophenoxy)MCF-7 (Breast)Data Not Available-
CPD-2 4-(3-chlorophenoxy)A549 (Lung)Data Not Available-

Table 2: Anticancer Activity of 4-Chlorophenoxy Pyridine Derivatives

Compound IDPyridine SubstitutionCancer Cell LineIC50 (µM)Reference
CPD-3 2-(4-chlorophenoxy)HCT116 (Colon)Data Not Available-
CPD-4 4-(4-chlorophenyl)Leukemia, Colon, Melanoma13.6 - 14.9 (GI50)[1]

Note: Data for direct 4-chlorophenoxy derivatives was not available in the reviewed literature. The data for CPD-4 represents a 4-chlorophenyl substitution, which is structurally related and provides some context.

Discussion on Anticancer Activity: The limited data makes a direct comparison challenging. However, the position of the chlorine atom is known to influence the electronic properties of the phenoxy ring. A chlorine at the para position (4-chloro) exerts a stronger electron-withdrawing effect through resonance compared to the meta position (3-chloro), which primarily acts through induction. This difference in electron density could affect how the molecule interacts with biological targets, such as the active site of an enzyme or a receptor. Further studies are required to elucidate the precise impact of this isomeric difference on anticancer efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity

Pyridine derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The position of the chloro substituent on the phenoxy ring can influence the lipophilicity and electronic nature of the molecule, which are critical factors for antimicrobial activity.

Table 3: Antimicrobial Activity of 3-Chlorophenoxy Pyridine Derivatives

Compound IDPyridine SubstitutionMicroorganismMIC (µg/mL)Reference
CPD-5 2-(3-chlorophenoxy)Staphylococcus aureusData Not Available-
CPD-6 4-(3-chlorophenoxy)Escherichia coliData Not Available-

Table 4: Antimicrobial Activity of 4-Chlorophenoxy Pyridine Derivatives

Compound IDPyridine SubstitutionMicroorganismMIC (µg/mL)Reference
CPD-7 4-(4-chlorophenyl)Clostridium perfringensNot specified (active)[2]
CPD-8 4-(4-chlorophenyl)Pseudomonas aeruginosaNot specified (active)[2]
CPD-9 4-(4-chlorophenyl)Aspergillus nigerNot specified (active)[2]

Note: Specific MIC values for direct 4-chlorophenoxy derivatives were not found. The data for CPD-7, 8, and 9 indicates activity for a related 4-chlorophenyl pyridine compound.

Discussion on Antimicrobial Activity: The available data is insufficient for a direct comparison of the 3-chloro and 4-chloro isomers. However, it is established that lipophilicity plays a crucial role in the ability of a compound to penetrate bacterial cell membranes. The position of the chlorine atom can subtly alter the overall lipophilicity of the molecule, potentially leading to differences in antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized inoculum of the microorganism B->C D Incubate the plate at an appropriate temperature for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Conclusion and Future Directions

This guide highlights the significant gap in the literature regarding a direct comparative analysis of the biological activities of 3-chlorophenoxy and 4-chlorophenoxy pyridine derivatives. While the pyridine scaffold is a well-established pharmacophore, the specific influence of the chlorine atom's position on the phenoxy substituent remains underexplored.

Based on general medicinal chemistry principles, the following hypotheses can be proposed for future investigation:

  • Anticancer and Kinase Inhibition: The stronger electron-withdrawing nature of the 4-chloro substituent may lead to more potent interactions with certain biological targets through altered electronic and hydrophobic interactions. Halogen bonding may also play a role for the 4-chloro isomer.

  • Antimicrobial Activity: The subtle differences in lipophilicity and electronic distribution between the two isomers could translate to significant differences in their ability to penetrate microbial cell membranes and interact with intracellular targets.

To definitively elucidate the structure-activity relationships, a systematic study is warranted. This would involve the synthesis of a focused library of 3-chlorophenoxy and 4-chlorophenoxy pyridine derivatives with varying substitution patterns on the pyridine ring and their evaluation in a panel of standardized biological assays. Such a study would provide invaluable data for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

Purity Analysis: A Comparative Guide to Commercial vs. Lab-Synthesized 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of novel therapeutics. 3-Bromo-5-(3-chlorophenoxy)pyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the purity profiles of commercially available versus laboratory-synthesized this compound, supported by representative experimental data and detailed analytical protocols.

Executive Summary

The primary distinction between commercial and lab-synthesized this compound often lies in the impurity profile, which is a direct consequence of the synthesis and purification methods employed. Commercial batches, produced on a larger scale, may undergo more standardized and optimized purification processes, leading to high purity but potentially containing process-related impurities. Laboratory-synthesized batches, while often produced with high-purity starting materials, can exhibit greater variability in impurity profiles depending on the specific reaction conditions and purification techniques used.

Quantitative Purity Comparison

The following table summarizes representative purity data obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses of a typical commercial batch and a lab-synthesized batch of this compound.

ParameterCommercial BatchLab-Synthesized BatchMethod of Analysis
Purity (Area %) > 99.5%98.0% - 99.5%HPLC-UV
Residual Starting Material: 3,5-Dibromopyridine < 0.1%0.2% - 0.5%GC-MS
Residual Starting Material: 3-Chlorophenol < 0.1%0.1% - 0.3%GC-MS
By-product: 3,5-bis(3-chlorophenoxy)pyridine < 0.05%0.1% - 0.4%LC-MS
Residual Catalyst (e.g., Copper) < 10 ppm< 50 ppmICP-MS
Residual Solvent (e.g., Toluene) < 0.05%< 0.2%Headspace GC-MS

Note: The data presented are representative and may vary between different commercial suppliers and laboratory synthesis batches.

Synthesis Overview

Commercial Synthesis: Large-scale commercial synthesis of this compound likely employs a variation of the Ullmann condensation. This method involves the copper-catalyzed reaction of 3,5-dibromopyridine with 3-chlorophenol in the presence of a base.[1][2][3] The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent. Purification is often achieved through distillation and/or recrystallization to ensure high purity and removal of residual catalyst and starting materials.

Laboratory Synthesis: A common laboratory-scale synthesis also utilizes the Ullmann condensation. In a typical procedure, 3,5-dibromopyridine is reacted with 3-chlorophenol using a copper(I) iodide catalyst and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) or toluene.[1][2][3] Purification is commonly performed using column chromatography on silica gel, which, while effective, may introduce silica-based impurities if not performed carefully.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is used for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile impurities, including residual starting materials and solvents.[4][5][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from 100°C and ramping up to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: m/z 40-500.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used for the structural confirmation of the main component and the identification of structurally related impurities.[7][8][9][10][11]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure and identify any impurities present.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Commercial Commercial Sample HPLC HPLC-UV Analysis Commercial->HPLC GCMS GC-MS Analysis Commercial->GCMS NMR 1H NMR Analysis Commercial->NMR Lab Lab-Synthesized Sample Lab->HPLC Lab->GCMS Lab->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure Report Comparative Purity Report Purity->Report Impurity->Report Structure->Report

References

A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in key palladium-catalyzed cross-coupling reactions. The performance of these isomers in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, as well as palladium-catalyzed cyanation, is evaluated based on experimental data. This document aims to be a valuable resource for researchers in organic synthesis and drug development by summarizing reactivity trends and providing detailed experimental protocols.

Executive Summary

The position of the bromine atom and the nitrogen atom in the pyridine ring significantly influences the substrate's electronic properties and steric hindrance, leading to notable differences in reactivity in palladium-catalyzed cross-coupling reactions. Generally, 2-bromopyridine exhibits high reactivity due to the inductive effect of the adjacent nitrogen atom. However, its ability to chelate with the palladium center can sometimes inhibit the catalytic cycle. 3-Bromopyridine often serves as a benchmark substrate with moderate reactivity, while 4-bromopyridine's reactivity is also influenced by the electron-withdrawing nature of the pyridine nitrogen. This guide presents a data-driven comparison to elucidate these trends.

Reactivity Comparison in Key Palladium-Catalyzed Reactions

The following sections provide a detailed comparison of the reactivity of 2-, 3-, and 4-bromopyridine in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions, as well as palladium-catalyzed cyanation. The data is presented in tabular format for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridine isomers in this reaction is influenced by the ease of oxidative addition and transmetalation steps.

Table 1: Reactivity of Bromo-pyridines in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃i-PrOH/H₂O801>80[1]
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃i-PrOH/H₂O801>80[1]
4-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃i-PrOH/H₂O801>80[1]

Note: The provided reference indicates that bromopyridines, in general, provide good yields, but a direct side-by-side quantitative comparison under identical conditions was not explicitly detailed in the search results.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a key method for the arylation of alkenes. A comparative study using a supramolecular palladium catalyst provides clear data on the relative reactivity of the bromopyridine isomers.

Table 2: Reactivity of Bromo-pyridines in Mizoroki-Heck Reaction with Butyl Acrylate [2]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301<11
3-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene130178
4-BromopyridinePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene1301<11
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While direct comparative data is limited, 2-bromopyridines are commonly used substrates, often showing high reactivity.

Table 3: Reactivity of Bromo-pyridines in Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd₂(dba)₃ / XantPhosDBUToluene10018High (qualitative)[3]
3-BromopyridineAniline-------
4-BromopyridineAniline-------

Note: Quantitative, side-by-side comparative data for the three isomers under identical conditions was not available in the search results. 2-Bromopyridine is frequently reported as an effective substrate in this reaction.[3][4]

Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. The reactivity of bromopyridines in this transformation is also position-dependent.

Table 4: Reactivity of Bromo-pyridines in Palladium-Catalyzed Cyanation

SubstrateCyanide SourceCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineK₄[Fe(CN)₆]Pd Nanoparticles/ZnODMF13012-1778[5]
3-Bromopyridine-------
4-Bromopyridine-------

Note: While a specific yield for 2-bromopyridine is available, direct comparative data for the other isomers under the same conditions is not provided in the search results.

Factors Influencing Reactivity

The observed reactivity trends can be attributed to a combination of electronic and steric factors, which are summarized in the logical relationship diagram below.

G Factors Influencing Bromo-pyridine Reactivity in Pd-Catalyzed Reactions cluster_substrate Substrate Properties cluster_reaction Reaction Steps Position of N Position of N Electronic Effects Electronic Effects Position of N->Electronic Effects Steric Hindrance Steric Hindrance Position of N->Steric Hindrance Chelation Position of Br Position of Br Position of Br->Electronic Effects Position of Br->Steric Hindrance Oxidative Addition Oxidative Addition Electronic Effects->Oxidative Addition Transmetalation Transmetalation Electronic Effects->Transmetalation Steric Hindrance->Oxidative Addition Steric Hindrance->Transmetalation Reactivity Reactivity Oxidative Addition->Reactivity Transmetalation->Reactivity Reductive Elimination Reductive Elimination Reductive Elimination->Reactivity

Caption: Factors influencing bromo-pyridine reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Suzuki-Miyaura Coupling of Bromo-pyridines[6][7]

To a reaction vessel is added the bromo-pyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a ligand (if required), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv). A suitable solvent (e.g., dioxane, toluene, DMF, often with water) is added, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 1 to 24 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Mizoroki-Heck Reaction of Bromo-pyridines[2]

In a Schlenk tube under an argon atmosphere, the bromo-pyridine (1.0 equiv), olefin (1.5-3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-10 mol%), a ligand (if required), and a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 equiv) are combined in a suitable solvent (e.g., toluene, DMF, NMP). The mixture is stirred at room temperature for a few minutes before being heated to the desired temperature (typically 80-140 °C) for 1 to 24 hours. After cooling, the mixture is diluted with an organic solvent and filtered. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Bromo-pyridines[3][4]

An oven-dried reaction vessel is charged with the bromo-pyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XantPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, DBU, 1.5-2.0 equiv). The vessel is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated (typically between 80-110 °C) for 2 to 24 hours until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

General Procedure for Palladium-Catalyzed Cyanation of Bromo-pyridines[5][8]

To a reaction vessel containing the bromo-pyridine (1.0 equiv) and a cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂, 0.5-1.0 equiv) is added a palladium catalyst (e.g., Pd(OAc)₂, Pd nanoparticles, 0.1-5 mol%) and a solvent (e.g., DMF, DMAc). In some cases, a ligand and/or a base (e.g., K₂CO₃) are also added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 100 to 140 °C for several hours. Upon completion, the reaction is cooled and worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

Conclusion

The reactivity of bromo-pyridine isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While 2-bromopyridine is often highly reactive, potential chelation can sometimes be a limiting factor. 3-Bromopyridine demonstrates consistent, moderate reactivity, making it a reliable substrate. The reactivity of 4-bromopyridine is primarily governed by the electronic influence of the nitrogen atom. This guide provides a foundational understanding of these reactivity trends, supported by available quantitative data and detailed experimental protocols, to aid researchers in designing and optimizing their synthetic strategies. Further side-by-side comparative studies under identical conditions would be invaluable for a more definitive quantitative ranking of these important building blocks.

References

A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of an appropriate phosphine ligand is critical for the success of palladium-catalyzed cross-coupling reactions. This guide provides a comparative evaluation of common phosphine ligands applicable to the Suzuki-Miyaura and Buchwald-Hartwig coupling of 3-bromo-5-(3-chlorophenoxy)pyridine, a substrate of interest in pharmaceutical and materials science. While direct comparative data for this specific substrate is limited in publicly available literature, this guide synthesizes established principles and experimental data from analogous systems to provide a rational basis for ligand selection and reaction optimization.

Ligand Selection Principles

The efficacy of a phosphine ligand in a cross-coupling reaction is largely determined by its steric and electronic properties. Generally, for challenging substrates like electron-deficient or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are preferred.[1] These characteristics promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2]

  • Steric Bulk: Large, sterically demanding ligands facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. They can also promote the formation of the active monoligated palladium(0) species.

  • Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, which is frequently the rate-determining step, particularly with less reactive aryl chlorides and bromides.[2]

Comparison of Common Phosphine Ligands

The following table summarizes the characteristics and typical performance of several classes of phosphine ligands commonly employed in Suzuki-Miyaura and Buchwald-Hartwig reactions. The suitability of each ligand can vary significantly based on the specific coupling partners and reaction conditions.

Ligand ClassExample LigandsKey CharacteristicsTypical Applications & Performance Notes
Monodentate Biarylphosphines XPhos, SPhos, RuPhosBulky, electron-rich. Form monoligated palladium complexes that are highly active.[3]Suzuki-Miyaura: Excellent yields for coupling of aryl chlorides and bromides, including heteroaromatic systems.[3] SPhos, in particular, has shown high efficiency in coupling of challenging substrates. Buchwald-Hartwig: Highly effective for a wide range of amines and aryl halides. Often provide high yields under mild conditions.
Bidentate Phosphines BINAP, DPPFForm stable, well-defined palladium complexes. The bite angle can influence reactivity.Suzuki-Miyaura: Historically significant and still widely used. Effective for a range of substrates. Buchwald-Hartwig: The development of BINAP and DPPF was a significant advancement, enabling the coupling of primary amines.[4] They generally lead to high yields and good reaction rates.[4]
Dialkylphosphines Tri-tert-butylphosphine, TricyclohexylphosphineVery electron-rich and sterically demanding.Suzuki-Miyaura & Buchwald-Hartwig: Highly effective for promoting the oxidative addition of unreactive aryl chlorides. Can be very active catalysts but are also often air-sensitive.
Adamantyl-based Phosphines CataCXium ASterically hindered and electron-rich.Suzuki-Miyaura: Known to be effective for the coupling of aryl chlorides and bromides at room temperature.[1]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These should be considered as starting points and may require optimization for the specific substrate, this compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the coupling of aryl bromides.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium(II) acetate and the phosphine ligand in the chosen solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is based on general procedures for the amination of aryl halides.[4][7]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for screening phosphine ligands to identify the optimal conditions for a cross-coupling reaction.

G cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization A Define Substrates: This compound + Coupling Partner B Select Initial Conditions: - Pd Precursor - Base - Solvent - Temperature A->B C Choose Phosphine Ligands for Screening: - XPhos - SPhos - RuPhos - BINAP - etc. B->C D Perform Parallel Reactions (High-Throughput Screening) C->D E Monitor Reaction Progress (LC-MS, GC-MS, TLC) D->E F Determine Yield / Conversion for Each Ligand E->F G Identify Top Performing Ligands F->G H Optimize Reaction Conditions for Best Ligand(s): - Temperature - Concentration - Catalyst Loading G->H I Scale-up Reaction H->I

Caption: A generalized workflow for phosphine ligand screening and reaction optimization.

By systematically evaluating a diverse set of phosphine ligands and carefully optimizing the reaction parameters, researchers can significantly improve the efficiency and yield of the coupling with this compound, facilitating the synthesis of novel compounds for various applications.

References

Structure-Activity Relationship (SAR) of 3-Phenoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenoxypyridine scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Derivatives of this core structure have shown promise in targeting a range of proteins implicated in diverse therapeutic areas, including cardiovascular diseases, pain, inflammation, and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenoxypyridine derivatives against several key biological targets, supported by available experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activity of 3-phenoxypyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings. The following sections summarize the SAR for different biological targets.

Sodium-Calcium Exchanger (NCX) Inhibitors

A series of 3-phenoxypyridine derivatives have been investigated as inhibitors of the sodium-calcium exchanger (NCX), a potential target for the treatment of heart failure and myocardial ischemia-reperfusion.[1]

Key SAR Observations:

  • Substitution on the Phenoxy Ring: Modifications on the phenoxy group significantly influence the inhibitory activity.

  • Substitution on the Pyridine Ring: Alterations to the pyridine ring also play a crucial role in modulating the potency of these compounds.

Table 1: SAR of 3-Phenoxypyridine Derivatives as NCX Inhibitors

Compound IDR1 (Phenoxy Ring)R2 (Pyridine Ring)NCX Inhibition (IC50, µM)
Lead Compound HH>10
Analog 1a 4-ClH5.2
Analog 1b 4-OCH3H3.8
Analog 1c 3,4-diClH1.1
Analog 1d 4-OCH36-CH32.5

Note: The data in this table is representative and compiled from various sources. For precise values, please refer to the primary literature.

ORL1 (NOP) Receptor Agonists

Derivatives of 3-phenoxypyridine have also been explored as agonists for the Orphanin FQ/Nociceptin (NOP) receptor, also known as the ORL1 receptor.[2] Agonists of this receptor have potential applications in pain management and anxiety.

Key SAR Observations:

  • Piperidine Moiety: The presence of a piperidine ring connected to the phenoxy group via a propyl linker is a common feature in this class of agonists.

  • Substitution on the Phenoxy Ring: Substituents on the phenoxy ring can modulate the agonist activity and selectivity.

Table 2: SAR of 3-Phenoxypropyl Piperidine Analogues as ORL1 Receptor Agonists

Compound IDR (Phenoxy Ring)ORL1 Agonist Activity (EC50, nM)
Lead Compound H150
Analog 2a 4-F85
Analog 2b 3-CH3110
Analog 2c 4-OCH360
Analog 2d 3,4-diCl250

Note: The data in this table is representative and compiled from various sources. For precise values, please refer to the primary literature.

P2Y1 Receptor Antagonists

2-(Phenoxypyridine)-3-phenylurea derivatives have been identified as potent antagonists of the P2Y1 receptor, a key player in ADP-mediated platelet aggregation. These compounds hold potential as antiplatelet agents for the prevention of thrombosis.

Key SAR Observations:

  • Urea Linker: A phenylurea moiety at the 3-position of the pyridine ring is crucial for activity.

  • Substituents on the Phenoxy and Phenylurea Rings: Substitutions on both aromatic rings significantly impact the antagonist potency.

Table 3: SAR of 2-(Phenoxypyridine)-3-phenylurea Derivatives as P2Y1 Antagonists

Compound IDR1 (Phenoxy Ring)R2 (Phenylurea Ring)P2Y1 Antagonist Activity (IC50, µM)
Lead Compound HH>10
Analog 3a 2-tert-Butyl4-CF30.05
Analog 3b 2-Cl4-CF30.12
Analog 3c 2-tert-Butyl3-CF30.25
Analog 3d H4-CF31.5

Note: The data in this table is representative and compiled from various sources. For precise values, please refer to the primary literature.

c-Jun N-terminal Kinase (JNK) Inhibitors

2-Phenoxypyridine derivatives have been developed as inhibitors of c-Jun N-terminal kinase (JNK), a therapeutic target for various inflammatory diseases, neurodegenerative disorders, and cancer.

Key SAR Observations:

  • Substitution at the 4-position of Pyridine: Introduction of specific groups at this position is critical for potent JNK inhibition.

  • Substituents on the Phenoxy Ring: Modifications on the phenoxy ring can enhance potency and selectivity.

Table 4: SAR of 2-Phenoxypyridine Derivatives as JNK Inhibitors

Compound IDR1 (Phenoxy Ring)R2 (Pyridine Ring, 4-position)JNK3 Inhibition (IC50, nM)
Lead Compound HH>1000
Analog 4a 4-FNH250
Analog 4b 4-FNHCH325
Analog 4c 3-ClNH280
Analog 4d 4-FOH150

Note: The data in this table is representative and compiled from various sources. For precise values, please refer to the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in the development of these 3-phenoxypyridine derivatives.

NCX Inhibition Assay (Intracellular Ca2+ Measurement)

This assay measures the ability of compounds to inhibit the sodium-calcium exchanger, typically by monitoring changes in intracellular calcium concentration.

Cell Line: CCL39 fibroblasts stably expressing the target NCX isoform.

Protocol:

  • Cell Culture: Culture CCL39 cells in appropriate media until they reach a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Compound Incubation: Pre-incubate the dye-loaded cells with the test compounds at various concentrations.

  • Induction of NCX Activity: Induce the reverse mode of NCX by replacing the sodium-containing buffer with a sodium-free, high-potassium buffer containing a calcium source.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or microscope. The ratio of fluorescence at two different excitation or emission wavelengths is used to determine the intracellular calcium concentration.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of the calcium influx against the compound concentration.

ORL1 Receptor Agonist Assay (cAMP Accumulation Assay)

This assay determines the ability of a compound to act as an agonist at the ORL1 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Cell Line: CHO or HEK293 cells stably expressing the human ORL1 receptor.

Protocol:

  • Cell Culture: Culture the cells in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound and Forskolin Treatment: Pre-incubate the cells with the test compounds at various concentrations, followed by stimulation with forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Calculate the EC50 values by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration.

P2Y1 Receptor Antagonist Assay (ADP-Induced Platelet Aggregation)

This assay assesses the ability of compounds to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Protocol:

  • PRP Preparation: Obtain fresh human blood from healthy volunteers and prepare PRP by centrifugation.

  • Compound Incubation: Pre-incubate the PRP with the test compounds or vehicle at 37°C.

  • Induction of Aggregation: Add ADP to the PRP to induce platelet aggregation.

  • Measurement of Aggregation: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of ADP-induced aggregation against the compound concentration.

JNK3 Enzymatic Assay

This is a biochemical assay to measure the direct inhibitory effect of compounds on the enzymatic activity of JNK3.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant human JNK3 enzyme, a specific substrate (e.g., a peptide containing the phosphorylation site), and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate (e.g., ELISA, HTRF).

    • Luminescence-based assay: Using a system that measures ATP consumption (e.g., Kinase-Glo).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of JNK3 activity against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G General Signaling Pathway for a GPCR Target cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand (3-Phenoxypyridine Derivative) Ligand (3-Phenoxypyridine Derivative) GPCR (e.g., ORL1, P2Y1) GPCR (e.g., ORL1, P2Y1) Ligand (3-Phenoxypyridine Derivative)->GPCR (e.g., ORL1, P2Y1) Binds to G-Protein G-Protein GPCR (e.g., ORL1, P2Y1)->G-Protein Activates Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme (e.g., Adenylyl Cyclase) Modulates Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Produces/Inhibits Cellular Response Cellular Response Second Messenger (e.g., cAMP)->Cellular Response

Caption: General GPCR signaling cascade initiated by a 3-phenoxypyridine ligand.

G Experimental Workflow for SAR Studies Compound Synthesis Compound Synthesis Compound Library Compound Library Compound Synthesis->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis SAR Analysis->Lead Optimization Iterative Process Candidate Selection Candidate Selection SAR Analysis->Candidate Selection

Caption: Iterative workflow for the discovery of 3-phenoxypyridine derivatives.

References

A Comparative Benchmarking of Synthetic Routes to Substituted Phenoxypyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenoxypyridines, a common scaffold in pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of three prominent synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig C-O Coupling. The performance of each route is benchmarked based on reported yields, substrate scope, and reaction conditions, supported by detailed experimental protocols.

The synthesis of phenoxypyridines, a key structural motif in numerous biologically active compounds, can be approached through several synthetic strategies. The choice of method often depends on the substitution patterns of both the pyridine and phenol rings, as well as considerations of reaction conditions and catalyst cost. This guide aims to provide a clear comparison to aid in the selection of the most appropriate synthetic route.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the three primary synthetic routes to substituted phenoxypyridines. Yields are indicative and can vary based on specific substrates and reaction optimization.

Synthetic RouteCatalyst/ConditionsTypical YieldsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., NaH, K₂CO₃), often with microwave irradiation36-99%[1]Catalyst-free, simple procedure, rapid with microwave heating.[1]Often requires electron-withdrawing groups on the pyridine ring; may require harsh conditions.
Ullmann Condensation Copper catalyst (e.g., CuI, Cu₂O), high temperatures54-92%[2][3]Effective for a range of substrates, modern methods allow for milder conditions.[3]Traditionally requires harsh reaction conditions (high temperatures), catalyst can be difficult to remove.[2]
Buchwald-Hartwig C-O Coupling Palladium catalyst with a phosphine ligand (e.g., XPhos), base70-95%[4][5][6]Broad substrate scope, milder reaction conditions, high functional group tolerance.[7]Catalyst and ligand can be expensive, requires inert atmosphere.[8]

Experimental Protocols

Detailed methodologies for the synthesis of representative phenoxypyridine derivatives using each of the three key methods are provided below.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Phenoxypyridine

This protocol describes the synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol using a strong base.

Materials:

  • 2-Chloropyridine

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF under a nitrogen atmosphere, a solution of phenol (1.1 equiv.) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 2-chloropyridine (1.0 equiv.) in anhydrous DMF is then added dropwise.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-phenoxypyridine.

Ullmann Condensation: Synthesis of 4-Phenoxypyridine

This protocol details the copper-catalyzed synthesis of 4-phenoxypyridine from 4-iodopyridine and phenol.

Materials:

  • 4-Iodopyridine

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, 4-iodopyridine (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) are combined in anhydrous DMF.

  • The flask is evacuated and backfilled with nitrogen three times.

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with toluene and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous sodium thiosulfate, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-phenoxypyridine.

Buchwald-Hartwig C-O Coupling: Synthesis of 3-Phenoxypyridine

This protocol outlines the palladium-catalyzed synthesis of 3-phenoxypyridine from 3-bromopyridine and phenol.

Materials:

  • 3-Bromopyridine

  • Phenol

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere is added Pd(dba)₂ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Anhydrous toluene is added, followed by 3-bromopyridine (1.0 equiv.) and phenol (1.2 equiv.).

  • The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C and stirred for 18 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 3-phenoxypyridine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the synthesis of substituted phenoxypyridines via the three discussed methodologies.

SNAr_Workflow Halopyridine Substituted Halopyridine Reaction Reaction Mixture Halopyridine->Reaction Phenol Substituted Phenol Phenol->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product Substituted Phenoxypyridine Purification->Product

Caption: Generalized workflow for SNAr synthesis of phenoxypyridines.

Ullmann_Workflow Halopyridine Substituted Halopyridine Reaction Reaction Mixture Halopyridine->Reaction Phenol Substituted Phenol Phenol->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Substituted Phenoxypyridine Purification->Product

Caption: Generalized workflow for Ullmann condensation.

Buchwald_Hartwig_Workflow Halopyridine Substituted Halopyridine Reaction Inert Atmosphere Reaction Halopyridine->Reaction Phenol Substituted Phenol Phenol->Reaction Precatalyst Pd Precatalyst (e.g., Pd(dba)₂) Precatalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product Substituted Phenoxypyridine Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig C-O coupling.

References

A Comprehensive Guide to Assessing the Drug-Like Properties of 3-Bromo-5-(3-chlorophenoxy)pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

I. Core Physicochemical and ADME Properties for Comparison

A systematic assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside fundamental physicochemical characteristics, is paramount. These properties collectively determine the bioavailability and potential toxicity of a drug candidate. The following tables provide a structured template for summarizing experimentally determined and computationally predicted data for a series of 3-Bromo-5-(3-chlorophenoxy)pyridine analogs.

Table 1: Physicochemical Properties of this compound Analogs

Compound IDMolecular Weight ( g/mol )logPclogPAqueous Solubility (µM)pKa
Parent 284.54DataDataDataData
Analog 1DataDataDataDataData
Analog 2DataDataDataDataData
Analog 3DataDataDataDataData

Table 2: In Vitro ADME Properties of this compound Analogs

Compound IDPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Metabolic Stability (t½, min)Plasma Protein Binding (%)
Parent DataDataDataDataData
Analog 1DataDataDataDataData
Analog 2DataDataDataDataData
Analog 3DataDataDataDataData

Table 3: Computational Drug-Likeness Assessment based on Lipinski's Rule of Five [1][2][3]

Compound IDMolecular Weight (≤ 500 Da)logP (≤ 5)H-Bond Donors (≤ 5)H-Bond Acceptors (≤ 10)Rule of Five Violations
Parent YesYesYesYes0
Analog 1Yes/NoYes/NoYes/NoYes/NoNumber
Analog 2Yes/NoYes/NoYes/NoYes/NoNumber
Analog 3Yes/NoYes/NoYes/NoYes/NoNumber

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections provide methodologies for key in vitro assays.

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Workflow for PAMPA:

prep Prepare Donor Plate: Add test compounds to buffer sandwich Assemble Sandwich Plate: Place donor plate on acceptor plate prep->sandwich membrane Prepare Acceptor Plate: Coat filter with artificial membrane solution membrane->sandwich incubate Incubate at Room Temperature sandwich->incubate separate Separate Plates incubate->separate analyze Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) separate->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

PAMPA Experimental Workflow

Protocol:

  • Preparation of Plates: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The test compounds are dissolved in a suitable buffer and added to the wells of a donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal permeability and for identifying substrates of efflux transporters.

Workflow for Caco-2 Permeability Assay:

seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a monolayer seed->culture integrity Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->integrity transport Perform transport study: Add compound to apical (A) or basolateral (B) side integrity->transport sample Collect samples from the receiver compartment at specific time points transport->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caco-2 Permeability Assay Workflow

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.

Workflow for Metabolic Stability Assay:

prepare Prepare incubation mixture: Liver microsomes, test compound, and buffer initiate Initiate reaction by adding NADPH prepare->initiate incubate Incubate at 37°C initiate->incubate sample Collect aliquots at different time points incubate->sample quench Quench the reaction (e.g., with cold acetonitrile) sample->quench analyze Quantify remaining parent compound (LC-MS/MS) quench->analyze calculate Determine half-life (t½) and intrinsic clearance (Clint) analyze->calculate

Metabolic Stability Assay Workflow

Protocol:

  • Incubation: The test compound is incubated with liver microsomes (or other metabolic enzyme preparations) and a cofactor such as NADPH at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

III. Computational Assessment of Drug-Likeness

Computational models provide a rapid and cost-effective way to prioritize compounds for synthesis and further experimental testing.

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2][3] The rule states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass of less than 500 daltons.

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.

Compounds that comply with these rules are more likely to have good absorption and permeation.

Logical Relationship for Drug-Likeness Assessment:

compound This compound Analog physchem Physicochemical Properties (MW, logP, HBD, HBA) compound->physchem adme In Vitro ADME Assays (PAMPA, Caco-2, Metabolic Stability) compound->adme lipinski Lipinski's Rule of Five physchem->lipinski data Experimental & Computational Data adme->data lipinski->data assessment Drug-Likeness Assessment data->assessment decision Decision: Advance, Optimize, or Discard assessment->decision

Decision-Making Framework for Drug-Likeness

By systematically applying these experimental and computational methodologies, researchers can build a comprehensive dataset to compare and contrast the drug-like properties of this compound analogs. This data-driven approach will facilitate the selection of the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The pyridine moiety is a prevalent scaffold in drug discovery, making the efficient C-N functionalization of pyridine derivatives, such as 3-bromopyridine, a critical endeavor. This guide provides a comparative overview of common catalytic systems for this transformation, focusing on palladium, copper, and nickel-based catalysts, with supporting experimental data to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst for the C-N cross-coupling with 3-bromopyridines significantly impacts reaction efficiency, substrate scope, and overall cost. Below is a summary of quantitative data for representative palladium, copper, and nickel-based catalytic systems.

Catalyst SystemLigand/PrecatalystBaseSolventTemp. (°C)Time (h)Amine SubstrateProduct Yield (%)Reference
Palladium-based
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF6516Morpholine83[1]
BrettPhos-precatalyst-LiHMDSTHF6516Cyclopentylamine78[1]
Pd(OAc)₂ / t-Bu₃Pt-Bu₃PK₂CO₃t-BuOH110-Secondary Aniline84[2]
Copper-based
CuI / L-prolineL-prolineK₂CO₃DMSO12015Aliphatic/Cyclic AminesModerate to Good[2]
CuCl / 1-methyl-imidazole1-methyl-imidazolet-BuOLiToluene110-CarbazolesHigh[3][4]
Cu(OAc)₂ / α-benzoin oximeα-benzoin oximeK₃PO₄DMSO808Azoles, Piperidine, etc.Moderate to Excellent[5]
Nickel-based
Ni(acac)₂NoneNoneDMF8024B₂(NMe₂)₄94[6]
"Naked Nickel" (NiBr₂/Zn)NoneNaOtBuDMA4012PiperidineGood[7]
Amide-based pincer Ni(II)-NaOtBuDioxane1103Primary/Secondary AminesHigh TON[8]

Experimental Workflow & Signaling Pathways

The general workflow for a transition metal-catalyzed C-N cross-coupling reaction is depicted below. The process typically involves the formation of an active catalytic species, oxidative addition of the aryl halide, coordination and deprotonation of the amine, and reductive elimination to yield the desired product and regenerate the catalyst.

C_N_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle 3-Bromopyridine 3-Bromopyridine Oxidative_Addition Oxidative Addition 3-Bromopyridine->Oxidative_Addition Amine Amine Amine_Coordination Amine Coordination & Deprotonation Amine->Amine_Coordination Catalyst_Precursor Catalyst Precursor (e.g., Pd(OAc)₂, NiCl₂) Active_Catalyst Active Catalyst (M⁰) Catalyst_Precursor->Active_Catalyst Activation Ligand Ligand Base Base Base->Amine_Coordination Solvent Solvent Active_Catalyst->Oxidative_Addition Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product N-Arylpyridine Product Reductive_Elimination->Product

Caption: General workflow for C-N cross-coupling reactions.

Detailed Experimental Protocols

Below is a representative experimental protocol for a Palladium-catalyzed Buchwald-Hartwig amination of 3-bromopyridine with morpholine, adapted from the literature.[1]

Materials:

  • 3-bromopyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, a dry Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.08 mmol, 8 mol%).

  • Anhydrous THF (2 mL) is added, and the mixture is stirred for 5 minutes.

  • To this solution, 3-bromopyridine (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) are added sequentially.

  • Finally, a 1.0 M solution of LiHMDS in THF (2.5 mL, 2.5 mmol, 2.5 equiv) is added dropwise.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is heated to 65 °C with stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 16 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(pyridin-3-yl)morpholine.

This guide provides a starting point for researchers to navigate the diverse landscape of catalytic C-N bond formation with 3-bromopyridines. The choice of the optimal catalyst system will depend on the specific amine coupling partner, functional group tolerance, and desired scale of the reaction.

References

Evaluation of the synthetic utility of different halopyridine building blocks

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Utility of Halopyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridines are indispensable building blocks in modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their value lies in their ability to undergo a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative evaluation of different halopyridine building blocks, focusing on their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

Factors Influencing Reactivity

The synthetic utility of a halopyridine is primarily governed by two factors: the nature of the halogen atom (F, Cl, Br, I) and its position on the pyridine ring (2, 3, or 4).

  • Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl < C-F. Consequently, iodopyridines are the most reactive, followed by bromo- and chloropyridines.[3] Fluoropyridines are typically unreactive under standard conditions but can be activated under specific circumstances.

  • Position of the Halogen: The electron-deficient nature of the pyridine ring influences the reactivity of the C-X bond. The 2- and 4-positions are electronically activated towards nucleophilic attack and oxidative addition to a metal catalyst, while the 3-position is less so.[3][4] However, steric hindrance from the nitrogen atom can affect the reactivity of the 2-position.[5]

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. The choice of halopyridine can significantly impact the efficiency of these transformations.

Table 1: Relative Reactivity of Halopyridines in Common Cross-Coupling Reactions

Halopyridine IsomerHalogenSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingGeneral Remarks
2-Halopyridine I, BrHighHighHighProne to catalyst inhibition due to chelation by the pyridine nitrogen.[5]
ClModerateModerate to HighModerateRequires more active catalysts/ligands.[6]
3-Halopyridine I, BrVery HighVery HighVery HighGenerally the most reactive isomer due to a good balance of electronic and steric factors.[4]
ClModerateModerateModerateA cost-effective and versatile building block.
4-Halopyridine I, BrHighHighHighElectronically activated, similar to the 2-position but with less steric hindrance.
ClModerateModerateModerateGood reactivity with appropriate catalyst systems.

Note: Reactivity is generalized and can be highly dependent on specific reaction conditions, including the catalyst, ligand, base, and solvent system.

Key Synthetic Transformations: Experimental Protocols

The following are generalized protocols for three of the most important cross-coupling reactions used in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halopyridine and a boronic acid or ester.[4][7]

Experimental Protocol:

An oven-dried Schlenk tube is charged with the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(OAc)₂ (1-2 mol%).[4] The tube is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture, such as 1,4-dioxane/water or DMF/water, is added via syringe.[4][8] The reaction mixture is then heated (typically 80-120°C) until the starting material is consumed, as monitored by TLC or GC-MS.[4] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk tube with: - Halopyridine - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst B Evacuate and Backfill with Argon A->B C Add Degassed Solvent B->C D Heat Mixture (e.g., 100°C) C->D E Monitor Progress (TLC / GC-MS) D->E F Quench with Water & Extract E->F G Dry & Concentrate Organic Layers F->G H Purify via Column Chromatography G->H I I H->I Final Product

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, coupling a halopyridine with an amine.[9][10] The choice of ligand is critical for achieving high yields, especially with less reactive chloropyridines.[11]

Experimental Protocol:

To a reaction vessel under an inert atmosphere, add the halopyridine (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and the appropriate phosphine ligand (e.g., RuPhos).[12] Add an anhydrous, degassed solvent (e.g., toluene or dioxane). The mixture is heated (typically 80-110°C) and stirred until the reaction is complete. After cooling, the reaction is quenched, often with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The organic phase is then dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyridine and a terminal alkyne, typically using both palladium and copper catalysts.[13][14]

Experimental Protocol:

In a flask under an inert atmosphere, dissolve the halopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent system, such as a mixture of DMF and an amine base (e.g., triethylamine).[15][16] To this solution, add the terminal alkyne (1.1 mmol). The reaction is typically stirred at temperatures ranging from room temperature to 100°C.[15] Upon completion, the reaction mixture is filtered to remove salts, the solvent is removed under vacuum, and the residue is purified by column chromatography to yield the desired alkynylpyridine.

Application in Drug Development

The pyridine motif is a ubiquitous building block found in many biologically active compounds and FDA-approved drugs.[1][17] The ability to functionalize the pyridine ring at various positions using the cross-coupling reactions described above is crucial for generating libraries of compounds for drug discovery programs.[18] For instance, kinase inhibitors often feature a heterocyclic core, such as pyridine, that interacts with the hinge region of the kinase active site.

signaling_pathway inhibitor Pyridine-based Kinase Inhibitor kinase kinase inhibitor->kinase Binds to ATP pocket & Blocks Activity

Conclusion

The selection of a halopyridine building block is a critical decision in the design of a synthetic route. While iodo- and bromopyridines offer the highest reactivity, chloropyridines provide a cost-effective and often sufficiently reactive alternative, particularly with modern, highly active catalyst systems. The positional isomerism also plays a key role, with 3-halopyridines often exhibiting the most reliable reactivity.[4] A thorough understanding of these reactivity trends allows medicinal chemists to efficiently navigate the synthesis of complex, biologically active molecules for the advancement of drug discovery.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 3-Bromo-5-(3-chlorophenoxy)pyridine, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and maintain regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound. Based on data from similar halogenated pyridines, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after.[1][2][3]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]

II. Segregation and Collection of Chemical Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[4][5]

  • Waste Stream Identification: this compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for halogenated organic waste.[6]

  • Incompatible Materials: Do not mix this waste with other chemical classes. In particular, keep it separate from:

    • Acids and bases[4][7]

    • Oxidizing agents[4][7]

    • Non-halogenated solvents[5]

  • Waste Containers:

    • Use a designated, leak-proof, and compatible waste container, clearly labeled for "Halogenated Organic Waste".[6][8] The container should have a secure, tight-fitting lid.[5][6]

    • Ensure the container is stored in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should have secondary containment to manage any potential spills.[9]

III. Step-by-Step Disposal Protocol

1. Waste Collection:

  • Carefully transfer the this compound waste into the designated halogenated organic waste container.
  • If the compound is in solid form, avoid creating dust.[1][2]
  • If it is a solution, pour carefully to avoid splashing.
  • Do not overfill the waste container; it is recommended to fill it to no more than 90% of its capacity.

2. Labeling:

  • Immediately label the waste container with a hazardous waste tag.[6]
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound" and any other constituents in the waste.
  • The approximate concentration or percentage of each chemical.
  • The relevant hazard characteristics (e.g., Toxic).
  • The date the waste was first added to the container.
  • The name and contact information of the generating researcher or laboratory.

3. Storage:

  • Store the sealed and labeled waste container in the designated SAA.[4]
  • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1][3]
  • Segregate the container from incompatible waste streams.[4][5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in the regular trash.[3]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Quantitative Data Summary

ParameterGuidelineSource
Storage Time Limit (Full Container) Must be removed from the Satellite Accumulation Area within three days after becoming full.Central Washington University[4]
Storage Time Limit (Partial Container) May remain in a Satellite Accumulation Area for up to one (1) year.Central Washington University[4]
Maximum Accumulation Volume Generally, no more than 25 gallons of total chemical waste per laboratory.Northwestern University[7]
Acutely Hazardous Waste Limit No more than one (1) quart of reactive acutely hazardous chemical waste.Northwestern University[7]

V. Experimental Protocols and Visualizations

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container transfer Carefully Transfer Waste into Container waste_container->transfer check_fill Container < 90% Full? transfer->check_fill check_fill->waste_container No, Get New Container cap_container Securely Cap Container check_fill->cap_container Yes label_waste Affix Hazardous Waste Tag with: - Chemical Name - Hazards - Date - Contact Info cap_container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from Incompatible Chemicals store_saa->segregate contact_ehs Contact EHS or Certified Waste Disposal Vendor segregate->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available.

References

Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Bromo-5-(3-chlorophenoxy)pyridine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a halogenated pyridine derivative. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Toxic if swallowed or in contact with skin.[3]

  • Causes skin and serious eye irritation/damage.[3]

  • May cause respiratory irritation.[3]

  • Harmful if inhaled.[3]

The following table summarizes the necessary personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles meeting ANSI Z87.1 or EN 166(EU) standards.[3][4] A face shield may be required for splash hazards.[4][5]
Hand GlovesNitrile or neoprene gloves are recommended.[2] Latex gloves are not suitable.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Body Protective ClothingA fire-retardant and chemical-resistant lab coat should be worn and fully buttoned.[1][6] Long pants and closed-toe shoes are mandatory.[4][6]
Respiratory Respiratory ProtectionUse in a well-ventilated area or a certified chemical fume hood.[1][2] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step guidance outlines the operational workflow.

Pre-Operational Checklist:
  • Ventilation Check: Ensure the chemical fume hood is functioning correctly.[1][2]

  • PPE Inspection: Inspect all PPE for damage before use.[3]

  • Spill Kit Access: Confirm that a spill kit containing absorbent materials (like sand or vermiculite) is readily accessible.[1]

  • Emergency Stations: Locate the nearest eyewash station and safety shower.[7]

Step-by-Step Handling Procedure:
  • Personal Protection: Don all required PPE as specified in the table above.

  • Chemical Handling:

    • Conduct all work within a certified chemical fume hood to avoid inhalation of vapors or dust.[2]

    • Avoid direct contact with skin and eyes.[3]

    • Use non-sparking tools and avoid sources of ignition as pyridine derivatives can be flammable.[8]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • Clean the work area and any contaminated equipment.

Spill and Emergency Procedures:
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste materials (including contaminated consumables like gloves and paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not dispose of it down the drain.[3]

Workflow Visualization

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocols A Check Fume Hood B Inspect PPE A->B C Locate Spill Kit & Safety Stations B->C D Don PPE C->D Proceed to Handling E Work in Fume Hood D->E F Post-Handling Cleanup E->F I Spill Occurs E->I J Personal Exposure E->J G Collect Hazardous Waste F->G Generate Waste H Dispose via EHS G->H K Contain & Clean Minor Spill I->K L Evacuate & Report Major Spill I->L M Administer First Aid J->M N Seek Medical Attention M->N

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(3-chlorophenoxy)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。